Product packaging for Aconitic acid(Cat. No.:)

Aconitic acid

Cat. No.: B8817536
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aconitic Acid (Propene-1,2,3-tricarboxylic acid) is a white, crystalline tricarboxylic acid and a key biochemical intermediate. It exists as two isomers, cis-aconitic acid and trans-aconitic acid. The cis-isomer is a well-established intermediate in the Tricarboxylic Acid (TCA) cycle, where it is formed from citrate and converted to isocitrate by the enzyme aconitase . The trans-isomer is the more thermodynamically stable form and is the primary isomer that accumulates in plants such as sugarcane and sweet sorghum . This compound is listed by the U.S. Department of Energy as one of the top 30 value-added chemicals from biomass, highlighting its significance as a renewable chemical building block . In research, this compound is widely used in metabolic studies to investigate the TCA cycle and energy metabolism. Recent biological studies have shown that cis-aconitic acid exhibits significant anti-inflammatory effects, inhibiting leukocyte accumulation and cytokine production in murine models of antigen-induced arthritis and gout, suggesting its potential for investigating inflammatory joint diseases . It also serves as a precursor in the microbial production of itaconic acid, a monomer for bio-based polymers . In materials science, this compound is a valuable, multifunctional precursor for synthesizing biodegradable hyperbranched polyesters for tissue engineering, as well as acting as a cross-linking agent and bio-based plasticizer . Additional research applications include its study as a fermentation inhibitor and its reported nematicidal and anti-leishmanial properties . This product is intended for research purposes only and is not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O6 B8817536 Aconitic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

prop-1-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTZCVFVGUGFEME-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

melting_point

194-195 °C (WITH DECOMP)

physical_description

White to yellowish solid;  [Hawley]
colourless or yellow crystals, leaves, or plates;  pleasant winey acid taste;  almost odourless

solubility

2.45 M
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C;  SOL IN 2 PARTS 88% ALCOHOL @ 12 °C;  SLIGHTLY SOL IN ETHER
soluble in water and alcohol

Origin of Product

United States

Foundational & Exploratory

The Role of Aconitic Acid in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the function of aconitic acid within the Krebs (Tricarboxylic Acid) cycle. Aconitase (EC 4.2.1.3), an iron-sulfur protein, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, a critical step for subsequent oxidative decarboxylation reactions. This conversion proceeds via the enzyme-bound intermediate, cis-aconitate, the conjugate base of cis-aconitic acid. This document details the enzymatic mechanism, presents key kinetic data, outlines established experimental protocols for enzyme analysis, and discusses the relevance of aconitase as a target for drug development.

Introduction: The Pivotal Isomerization Step

The Krebs cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA into carbon dioxide, thereby generating reducing equivalents (NADH and FADH₂) for ATP production. The second step of this cycle involves the conversion of citrate, a tertiary alcohol, into its isomer, isocitrate, a secondary alcohol. This isomerization is crucial because the hydroxyl group of a tertiary alcohol cannot be readily oxidized. The enzyme aconitase facilitates this transformation, ensuring the cycle can proceed to the first oxidative decarboxylation step catalyzed by isocitrate dehydrogenase.[1] this compound, in its cis-aconitate form, is not a free substrate or product but an essential, transiently formed intermediate that remains bound to the enzyme during the reaction.[2]

The Aconitase Enzyme and its Catalytic Mechanism

Aconitase is a unique hydro-lyase that contains a [4Fe-4S] iron-sulfur cluster in its active state.[1] Unlike most iron-sulfur proteins that participate in redox reactions, the cluster in aconitase is directly involved in catalysis by coordinating the substrate and facilitating the removal and addition of a water molecule.[2] In eukaryotes, two isoforms exist: the mitochondrial aconitase (ACO2), which is a core component of the Krebs cycle, and a cytosolic aconitase (ACO1), which exhibits a dual function. In iron-depleted cells, ACO1 loses its Fe-S cluster and functions as Iron Regulatory Protein 1 (IRP1), a post-transcriptional regulator of iron metabolism.[3][4]

The conversion of citrate to isocitrate is a two-step process involving dehydration and hydration:

  • Dehydration: A catalytic base in the enzyme's active site (Serine-642) abstracts a proton from citrate, while a catalytic acid (Histidine-101) protonates the hydroxyl group, leading to its elimination as a water molecule. This forms the enzyme-bound intermediate, cis-aconitate.[2]

  • Stereospecific Flip: The cis-aconitate intermediate undergoes a 180° "flip" within the active site. This reorientation is critical for the stereospecificity of the subsequent hydration step.[2]

  • Hydration: The water molecule is added back across the double bond in a stereospecific manner, with the roles of the catalytic residues reversed, to form (2R,3S)-isocitrate.[2] This trans-addition of water, enabled by the flip, ensures the correct isomer is produced for the next step in the cycle.

Quantitative Data and Enzyme Kinetics

The aconitase reaction is reversible and operates near equilibrium within the mitochondria, with a standard Gibbs free energy change (ΔG°′) of approximately +5 kJ/mol.[1] The direction of the reaction is primarily driven by the rapid consumption of isocitrate by the subsequent enzyme, isocitrate dehydrogenase, which is a major regulatory point in the cycle.[1] Under typical physiological conditions, the equilibrium mixture consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate.[5]

The kinetic parameters of aconitase vary depending on the enzyme source and assay conditions. The following table summarizes representative kinetic data for aconitase.

Enzyme SourceSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Escherichia coli (AcnB)Citrate3320 ± 10304488.6 ± 696.61.40 x 10⁶
Homo sapiens (ACO2)Isocitrate35 (K_I_ for competitive inhibition by NO)Not specifiedNot specified

(Data for E. coli AcnB from Benchchem[6]. Data for human ACO2 from PubMed[7]. Note: Comprehensive kinetic data for all substrates across various species is extensive; this table provides illustrative examples.)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical transformation catalyzed by aconitase and a logical workflow for a common experimental assay.

KrebsCycle_Aconitase cluster_reaction Aconitase Catalyzed Reaction cluster_enzyme Enzyme Citrate Citrate (Tertiary Alcohol) Cis_Aconitate cis-Aconitate (Enzyme-Bound Intermediate) Citrate->Cis_Aconitate - H₂O (Dehydration) Isocitrate Isocitrate (Secondary Alcohol) Cis_Aconitate->Isocitrate + H₂O (Hydration) Aconitase Aconitase ([4Fe-4S] Cluster)

Caption: The isomerization of citrate to isocitrate via the cis-aconitate intermediate.

Aconitase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis p1 Isolate Mitochondria or Prepare Cell/Tissue Lysate a1 Add Sample to Reaction Mix (Citrate, NADP⁺, IDH Enzyme) p1->a1 a2 Incubate at Controlled Temperature a1->a2 a3 Measure NADPH Production (↑ Absorbance at 340 nm) a2->a3 d1 Calculate Rate of Change in Absorbance (ΔAbs/min) a3->d1 d2 Determine Aconitase Activity (proportional to the rate) d1->d2

Caption: Workflow for a coupled spectrophotometric assay of aconitase activity.

Experimental Protocols

Studying aconitase activity is fundamental to understanding mitochondrial function and the impact of various compounds on the Krebs cycle. Two primary spectrophotometric methods are widely employed.

Coupled Spectrophotometric Assay (Indirect)

This is the most common method, leveraging the subsequent reaction in the Krebs cycle.

  • Principle: Aconitase converts citrate to isocitrate. An excess of purified isocitrate dehydrogenase (IDH) is added to the reaction mixture, along with its cofactor NADP⁺. IDH immediately oxidizes the newly formed isocitrate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is directly proportional to the aconitase activity and can be monitored by measuring the increase in absorbance at 340 nm.[6]

  • Methodology:

    • Sample Preparation: Tissues or cells are homogenized in an ice-cold buffer. For specific measurement of mitochondrial aconitase, mitochondria are isolated from the homogenate via differential centrifugation. The final sample (lysate or mitochondrial fraction) protein concentration is determined.

    • Reaction Mixture: A master mix is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing sodium citrate (substrate), NADP⁺, MgCl₂ (a cofactor for IDH), and a known activity of isocitrate dehydrogenase.

    • Assay Execution: The sample containing aconitase is added to a 96-well UV-transparent plate. The reaction is initiated by adding the reaction mixture.

    • Data Acquisition: The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured kinetically (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).

    • Analysis: The aconitase activity is calculated from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Direct Spectrophotometric Assay

This method directly measures the formation of the cis-aconitate intermediate.

  • Principle: The double bond in the cis-aconitate molecule results in absorbance of ultraviolet light at 240 nm. By starting the reaction with a high concentration of citrate or isocitrate, the rate of formation of cis-aconitate can be monitored directly by the increase in absorbance at 240 nm. This method is not coupled and thus measures only aconitase activity.

  • Methodology:

    • Sample Preparation: As described in section 5.1.

    • Reaction Mixture: A simple reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and a high concentration of the substrate (e.g., 20 mM citrate).

    • Assay Execution: The reaction is initiated by adding the sample to the substrate mixture in a UV-transparent cuvette or microplate.

    • Data Acquisition: The absorbance at 240 nm is monitored kinetically.

    • Analysis: The activity is calculated from the rate of absorbance change using the molar extinction coefficient of cis-aconitate.

Relevance in Drug Development

Aconitase presents a potential target for therapeutic intervention due to its central metabolic role and its sensitivity to oxidative stress.

  • Toxicology: Aconitase is famously inhibited by fluoroacetate, a potent poison. Fluoroacetate is converted in vivo to fluorocitrate, which acts as a competitive inhibitor of aconitase, thereby halting the Krebs cycle.[2] Understanding the inhibition of aconitase is crucial for toxicological studies.

  • Oncology: Altered citrate metabolism is a hallmark of many cancers. The export of mitochondrial citrate to the cytosol is essential for fatty acid synthesis required by proliferating cancer cells. Modulating aconitase activity could therefore impact the metabolic reprogramming that supports tumor growth.

  • Neurodegenerative Diseases: Mitochondrial dysfunction and oxidative stress are implicated in neurodegenerative diseases. Aconitase is particularly sensitive to inactivation by reactive oxygen species, and its reduced activity is a marker of oxidative damage in conditions like Friedreich's ataxia and Alzheimer's disease.[8][9] Compounds that protect or restore aconitase activity could have therapeutic potential.

Conclusion

While often described simply as an intermediate, this compound, in the form of enzyme-bound cis-aconitate, is at the heart of a critical isomerization reaction that enables the progression of the Krebs cycle. The enzyme responsible, aconitase, is a sophisticated catalyst whose dual function in metabolism and iron regulation, and its sensitivity to oxidative stress, make it a subject of intense interest. The quantitative kinetic data and robust experimental protocols available allow for detailed investigation of its role in health and disease, opening avenues for novel therapeutic strategies in oncology, neurodegeneration, and metabolic disorders.

References

Aconitic Acid in Flora: A Technical Guide to its Natural Occurrence, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid with two isomers, cis-aconitic acid and trans-aconitic acid, is a key intermediate in the Krebs cycle (Tricarboxylic Acid Cycle) in all aerobic organisms.[1] In the plant kingdom, it transcends its fundamental metabolic role, accumulating in significant quantities in certain species and participating actively in defense mechanisms against both biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound in plants, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Abundance of this compound

This compound is ubiquitously present in the plant kingdom as an intermediate of the citric acid cycle. However, several plant species, particularly within the grass family (Poaceae), accumulate substantial amounts of this organic acid, with the trans-isomer being the more stable and predominant form.[2]

Major Accumulators

Sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench) are the most prominent accumulators of this compound, where it can constitute a significant portion of the organic acid profile.[2][3] Its concentration is notably high in the leaves and stalks, and it becomes concentrated in byproducts of sugar processing such as molasses.[3][4]

Other notable plant sources include:

  • Grasses: A study of 94 grass species found that 47% accumulated high levels of trans-aconitic acid.[1] This includes common cereals such as wheat (Triticum aestivum), barley (Hordeum vulgare), maize (Zea mays), and rye.[1]

  • Medicinal Plants: The medicinal plant Echinodorus grandiflorus, used in Brazil to treat rheumatoid arthritis, contains high levels of trans-aconitic acid.[1]

  • Other Plants: this compound was first isolated from Aconitum napellus.[1]

Quantitative Abundance

The concentration of this compound in plants varies significantly depending on the species, cultivar, plant part, developmental stage, and environmental conditions. The following tables summarize the reported quantitative data for this compound in various plants.

Plant SpeciesCultivar/VarietyPlant PartThis compound ConcentrationStress ConditionReference(s)
Sugarcane (Saccharum officinarum) College 39Leaves0.80 - 2.33% of dry weightNot specified[4]
Alunan, Hawaii 44-3098, College 39Juice0.44 - 2.07% of dry solids (809 - 3,799 mg/L)Not specified[4]
LCP85-384Cane Leaf Matter (CLM) Juice3-6 times higher than in stalksNot specified[5]
Not specifiedMolasses2.17 - 3.64% of Brix solidsNot specified[4]
Six cultivars in MaharashtraJuice~1% on Brix solidsNot specified[6]
Maize (Zea mays) Not specifiedShoots and RootsPredominant organic acidAluminum toxicity[1]
Not specifiedLeavesIncreased levels of organic acidsNorthern Corn Leaf Blight infestation[1][2]
Not specifiedRoot ExudatesIncreased levels of organic acidsNutrient deficiency[7][8]
Wheat (Triticum aestivum) Not specifiedLeavesAccumulates trans-aconitic acidPowdery mildew infection[1]
Jingdong 8 (susceptible) and resistant NILLeavesTranscriptome changes in response to powdery mildewPowdery mildew infection[9]
Barley (Hordeum vulgare) Not specifiedGeneralSensitive to aluminum toxicityAluminum toxicity[10]
Sorghum (Sorghum bicolor) No. 5 GambelaJuiceAccumulates trans-aconitic acidPest resistance[11]

Biosynthesis of this compound in Plants

This compound is synthesized in plants primarily through the Krebs cycle, which occurs in the mitochondria. The enzyme aconitase plays a central role in the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate. Trans-aconitic acid, the more stable isomer, can then be formed from cis-aconitate.

Biosynthesis_of_Aconitic_Acid Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (-H₂O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H₂O) trans_Aconitate trans-Aconitate (Accumulates) cis_Aconitate->trans_Aconitate Isomerization

Biological Roles in Plants

Beyond its role in primary metabolism, this compound plays a significant role in plant defense and stress tolerance.

  • Antifeedant: High concentrations of trans-aconitic acid in certain grasses act as a deterrent to herbivores.[1]

  • Antifungal: this compound has been shown to accumulate in wheat as a protective mechanism against powdery mildew.[1]

  • Aluminum Toxicity Defense: In maize, this compound is one of the predominant organic acids produced to chelate toxic aluminum ions in the soil, thereby protecting the plant.[1]

  • Carbon Storage: In some plants, trans-aconitate is stored as a "tricarboxylic acid pool".[1]

Proposed Signaling Pathway in Plant Defense

While a specific, detailed signaling pathway centered on this compound is not yet fully elucidated, its role as a defense compound suggests its integration into the broader plant defense signaling network. The accumulation of this compound in response to pathogen attack, such as powdery mildew in wheat, indicates it may function as a downstream effector molecule or a signaling molecule itself. Its biosynthesis is linked to the Krebs cycle, a central hub of cellular metabolism that is known to be reconfigured during immune responses to provide energy and building blocks for defense compound synthesis. The following diagram proposes a potential logical relationship for the role of this compound in plant defense.

Aconitic_Acid_Defense_Pathway cluster_perception Pathogen Recognition cluster_signaling Signal Transduction cluster_metabolism Metabolic Reprogramming cluster_response Defense Response Pathogen Pathogen (e.g., Powdery Mildew) ROS Reactive Oxygen Species (ROS) Burst Pathogen->ROS SA Salicylic Acid (SA) Signaling Pathogen->SA JA Jasmonic Acid (JA) Signaling Pathogen->JA TCA Krebs Cycle (TCA Cycle) ROS->TCA SA->TCA JA->TCA Aconitic_Acid This compound Accumulation TCA->Aconitic_Acid Defense Antifungal Activity (Inhibition of Pathogen Growth) Aconitic_Acid->Defense

Experimental Protocols

Accurate quantification of this compound in plant tissues is crucial for research and developmental applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

General Experimental Workflow

Experimental_Workflow Start Plant Tissue (Leaves, Stalks, Roots) Homogenization Homogenization (e.g., in liquid nitrogen) Start->Homogenization Extraction Extraction (e.g., with aqueous methanol) Homogenization->Extraction Purification Purification/Cleanup (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Instrumental Analysis (HPLC or GC-MS) Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification End Results Quantification->End

Detailed Methodologies

1. Sample Preparation and Extraction

  • Objective: To extract organic acids, including this compound, from the plant matrix while minimizing degradation.

  • Protocol:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a microcentrifuge tube.

    • Add a pre-chilled extraction solvent. A common solvent is a mixture of methanol (B129727) and water (e.g., 80:20 v/v) or acidified water.

    • Vortex the mixture thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for a specified time (e.g., 30 minutes).

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted organic acids.

2. Solid-Phase Extraction (SPE) for Purification

  • Objective: To remove interfering compounds such as pigments, sugars, and lipids from the crude extract. Anion exchange SPE is commonly used for organic acids.

  • Protocol:

    • Condition a strong anion exchange (SAX) SPE cartridge by passing through methanol followed by deionized water.

    • Load the plant extract supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a polar solvent (e.g., methanol) to remove other interferences.

    • Elute the organic acids from the cartridge using a strong acid solution (e.g., 2% formic acid in methanol).

    • Dry the eluate under a stream of nitrogen gas and reconstitute in a suitable solvent for HPLC or GC-MS analysis.

3. High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To separate and quantify this compound isomers.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: this compound can be detected at a low UV wavelength, typically around 210 nm.

    • Quantification: Based on a calibration curve generated using certified reference standards of cis- and trans-aconitic acid.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To provide high sensitivity and specificity for the quantification of this compound, often after derivatization.

  • Derivatization: Organic acids are typically derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized organic acids, for example, starting at 70°C and ramping up to 300°C.

    • Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

    • Quantification: Using an internal standard and a calibration curve of the derivatized this compound standard.

Conclusion

This compound is a multifaceted organic acid in plants, with significant roles in both primary metabolism and specialized defense strategies. Its high abundance in certain species, particularly sugarcane and sweet sorghum, presents opportunities for its extraction and utilization in various industrial applications, including the development of bio-based polymers and as a platform chemical. For researchers in plant science and drug development, understanding the distribution, abundance, and biological activities of this compound is crucial. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this important plant metabolite, enabling further exploration of its physiological functions and potential applications.

References

A Technical Guide to the Structure and Stability of Cis- and Trans-Aconitic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

This technical guide provides a comprehensive overview of the structural and stability differences between cis-aconitic acid and trans-aconitic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, thermodynamic stability, relevant biological pathways, and detailed experimental protocols for the analysis of these isomers.

Introduction: The Significance of Aconitic Acid Isomers

This compound, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid with the chemical formula C₆H₆O₆. It exists as two geometric isomers, cis-aconitic acid and trans-aconitic acid, which exhibit distinct physical, chemical, and biological properties. The cis-isomer is a critical intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a fundamental metabolic pathway for cellular energy production. The trans-isomer, while not a direct participant in the central metabolic pathway, is found in various plants and has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding the structure-activity relationship and relative stability of these isomers is paramount for researchers investigating metabolic pathways and for professionals in drug development exploring their therapeutic potential.

Structural Elucidation of Cis- and Trans-Aconitic Acid

The defining structural difference between cis- and trans-aconitic acid lies in the spatial arrangement of the carboxyl groups around the carbon-carbon double bond. In cis-aconitic acid, the main carbon chain substituents are on the same side of the double bond, while in trans-aconitic acid, they are on opposite sides. This geometric isomerism significantly influences their molecular shape, polarity, and ability to interact with enzymes and other biological molecules.

Table 1: Structural and Physicochemical Properties of this compound Isomers

Propertycis-Aconitic Acidtrans-Aconitic Acid
IUPAC Name (Z)-prop-1-ene-1,2,3-tricarboxylic acid[1][2](E)-prop-1-ene-1,2,3-tricarboxylic acid[3]
Molecular Formula C₆H₆O₆[1]C₆H₆O₆[3]
Molecular Weight 174.11 g/mol [1]174.11 g/mol [3]
CAS Number 585-84-2[4]4023-65-8[4]
Melting Point 125 °C[1]190 °C (decomposes)
pKa values 2.78, 4.41, 6.21[4]2.80, 4.46[4]

Thermodynamic Stability of this compound Isomers

The trans-isomer of this compound is the more thermodynamically stable of the two. This increased stability is attributed to reduced steric hindrance between the bulky carboxyl groups when they are positioned on opposite sides of the double bond. In aqueous solutions, an equilibrium exists between the two forms, with the trans-isomer being the predominant species. The interconversion can be facilitated by heat, acidic, or alkaline conditions.

Thermal analysis studies have shown that cis-aconitic acid is significantly less thermally stable than its trans-counterpart. The decomposition of cis-aconitic acid begins with dehydration to form cis-aconitic anhydride (B1165640) at a lower temperature compared to the decomposition of the trans-isomer.

Table 2: Thermodynamic Stability Data for this compound Isomers

ParameterValueConditionsReference
Isomerization of Anhydrides (Calculated)
ΔHisom (cis to trans-aconitic anhydride)-30.66 kJ/mol450 K[5]
ΔGisom (cis to trans-aconitic anhydride)-27.48 kJ/mol450 K[5]
Thermal Decomposition Onset (TGA) Argon atmosphere, heating rate of 10 K/min[5]
cis-Aconitic Acid415.1 K (142°C)[5]
trans-Aconitic Acid488.1 K (215°C)[5]

Biological Significance and Signaling Pathways

The distinct structures of cis- and trans-aconitic acid dictate their different roles in biological systems.

Cis-Aconitic Acid: An Intermediate in the Krebs Cycle

Cis-aconitic acid is a transient intermediate in the Krebs cycle, formed by the dehydration of citrate, a reaction catalyzed by the enzyme aconitase. The same enzyme then catalyzes the hydration of cis-aconitate to isocitrate. This isomerization is a crucial step in cellular respiration.

Krebs_Cycle_Aconitic_Acid Citrate Citrate Aconitase1 Aconitase (-H₂O) Citrate->Aconitase1 cis_Aconitate cis-Aconitate Aconitase2 Aconitase (+H₂O) cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->cis_Aconitate Aconitase2->Isocitrate

Figure 1. Role of cis-Aconitic Acid in the Krebs Cycle.
Itaconate: An Anti-inflammatory Derivative of Cis-Aconitate

Recent research has highlighted the role of itaconate, a decarboxylation product of cis-aconitate, as a key signaling molecule with anti-inflammatory properties. This positions cis-aconitic acid as a precursor to an important immunomodulatory metabolite.

Itaconate_Pathway cis_Aconitate cis-Aconitate CAD cis-Aconitate Decarboxylase (CAD) cis_Aconitate->CAD Itaconate Itaconate Anti_inflammatory Anti-inflammatory Effects Itaconate->Anti_inflammatory CAD->Itaconate

Figure 2. Biosynthesis of Itaconate from cis-Aconitic Acid.
Trans-Aconitic Acid: Bioactivity and Signaling

Trans-aconitic acid has been shown to possess both antimicrobial and anti-inflammatory properties. Its anti-inflammatory effects are, in part, mediated by the inhibition of tumor necrosis factor-alpha (TNF-α) release and the reduction of neutrophil infiltration in inflammatory models.[6][7][8] Its antimicrobial activity has been demonstrated against Leishmania donovani by blocking its transformation from amastigotes to promastigotes.[9][10]

Trans_Aconitic_Acid_Signaling Trans_Aconitic_Acid trans-Aconitic Acid TNF_alpha TNF-α Release Trans_Aconitic_Acid->TNF_alpha Inhibits Neutrophil Neutrophil Infiltration Trans_Aconitic_Acid->Neutrophil Reduces Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Monocyte Monocyte / Macrophage Inflammatory_Stimulus->Monocyte Monocyte->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation Inflammation->Neutrophil

Figure 3. Anti-inflammatory Signaling of trans-Aconitic Acid.

Experimental Protocols

Separation and Quantification of this compound Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of cis- and trans-aconitic acid.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Ion-exclusion or reverse-phase C18 column.

  • Reagents:

    • Mobile phase: An aqueous solution of a dilute strong acid, such as sulfuric acid or phosphoric acid, is commonly used for ion-exclusion chromatography. For reverse-phase chromatography, a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid can be employed.[11]

    • Standards: Pure cis- and trans-aconitic acid for calibration.

  • Procedure:

    • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter.

    • Chromatographic Conditions:

      • Ion-Exclusion Method:

        • Column: A suitable ion-exclusion column (e.g., Coregel 87H).

        • Mobile Phase: 0.005 N H₂SO₄.

        • Flow Rate: 0.6 mL/min.

        • Column Temperature: 35-65 °C.

        • Detection: UV at 210 nm.

      • Reverse-Phase Method:

        • Column: C18 column (e.g., Newcrom R1).

        • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid.[11]

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 30 °C.

        • Detection: UV at 210 nm.

    • Analysis: The retention times of the peaks in the sample chromatogram are compared with those of the standards to identify the isomers. Quantification is achieved by comparing the peak areas with a calibration curve generated from the standards.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (Ion-Exclusion or Reverse Phase) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Identification and Quantification) Detection->Data_Analysis

Figure 4. Experimental Workflow for HPLC Analysis.
Thermal Stability Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the isomers.

  • Instrumentation:

    • TGA instrument.

    • DSC instrument.

  • Procedure:

    • A small amount of the sample (typically 5-10 mg) is placed in an aluminum or corundum crucible.[5]

    • The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., argon).[5]

    • TGA: The change in mass of the sample is recorded as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

    • DSC: The heat flow to or from the sample is measured relative to a reference as a function of temperature. Endothermic peaks can indicate melting or dehydration, while exothermic peaks can indicate crystallization or some decomposition processes.

Isomerization Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the interconversion of cis- and trans-aconitic acid.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • A solution of one isomer is prepared in a suitable deuterated solvent (e.g., D₂O).

    • An initial ¹H NMR spectrum is acquired to identify the characteristic signals of the starting isomer.

    • The sample is then subjected to conditions that promote isomerization (e.g., heating).

    • ¹H NMR spectra are acquired at different time intervals to monitor the appearance of signals corresponding to the other isomer and the disappearance of the starting isomer's signals.

    • The relative integrals of the characteristic peaks for each isomer are used to determine their concentrations over time, allowing for the study of the isomerization kinetics.

Conclusion

The geometric isomerism of cis- and trans-aconitic acid results in significant differences in their structure, stability, and biological roles. Trans-aconitic acid is the more stable isomer, while cis-aconitic acid plays a vital, albeit transient, role in the central metabolic pathway of the Krebs cycle. The biological activities of trans-aconitic acid and the discovery of the immunomodulatory role of itaconate, derived from cis-aconitate, have opened new avenues for research and potential therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for the accurate analysis and characterization of these important molecules, which is essential for advancing our understanding of their function and for the development of new therapeutic strategies.

References

Beyond the Krebs Cycle: A Technical Guide to the Diverse Biological Roles of Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitic acid, a key intermediate in the mitochondrial Krebs cycle, is emerging as a multifaceted bioactive molecule with significant biological roles extending beyond its established metabolic functions. This technical guide provides an in-depth exploration of the non-metabolic activities of both cis- and trans-isomers of this compound, with a focus on their immunomodulatory, antiviral, and plant defense properties. We present a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, immunology, and drug development, aiming to stimulate further investigation into the therapeutic and biotechnological potential of this compound and its derivatives.

Introduction

This compound, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two stereoisomers: cis-aconitic acid and trans-aconitic acid.[1] While cis-aconitate is widely recognized for its transient role in the citric acid cycle as an intermediate in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase, a growing body of evidence highlights a range of biological activities that are independent of this central metabolic pathway.[1] These "non-canonical" functions position this compound as a molecule of interest for its potential applications in medicine and agriculture.

This guide delves into these diverse roles, providing a technical overview of the scientific evidence, methodologies for its study, and quantitative data to support future research and development endeavors.

Precursor to the Immunomodulatory Metabolite Itaconic Acid

One of the most significant non-metabolic roles of cis-aconitic acid is its function as the direct precursor to itaconic acid, a potent immunomodulatory and antimicrobial metabolite.[2] In activated immune cells, particularly macrophages, the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.[2][3] This pathway represents a critical juncture between cellular metabolism and innate immunity.

Biosynthesis of Itaconic Acid from cis-Aconitate

The synthesis of itaconic acid is induced in macrophages upon stimulation with pro-inflammatory signals such as lipopolysaccharide (LPS).[3] This process involves the diversion of cis-aconitate from the Krebs cycle.

Itaconic_Acid_Biosynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid ACOD1/IRG1 Krebs_Cycle Krebs Cycle Isocitrate->Krebs_Cycle

Caption: Biosynthesis of itaconic acid from cis-aconitate.

Direct Anti-inflammatory and Immunomodulatory Properties

Beyond its role as a precursor to itaconic acid, this compound itself exhibits direct anti-inflammatory effects. Both cis- and trans-isomers have been shown to modulate inflammatory responses in various experimental models.

Inhibition of Pro-inflammatory Mediators

Cis-aconitic acid has been demonstrated to reduce the release of the pro-inflammatory cytokine TNF-α and the phosphorylation of IκBα in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. This suggests that cis-aconitic acid may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Trans-aconitic acid and its derivatives have also shown anti-inflammatory activity. Esterification of trans-aconitic acid to increase its lipophilicity has been found to enhance its ability to reduce cellular infiltration, particularly of neutrophils, in a mouse model of LPS-induced acute arthritis.

Signaling Pathway Modulation

The inhibitory effect of cis-aconitic acid on IκBα phosphorylation points to the NF-κB pathway as a key target. The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition is a major strategy for the development of anti-inflammatory drugs.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p P-IκBα IKK->IkBa_p NFkB NF-κB IkBa_p->NFkB degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes cis_Aconitic_Acid cis-Aconitic Acid cis_Aconitic_Acid->IKK

Caption: Inhibition of the NF-κB pathway by cis-aconitic acid.

Antiviral Activity

Recent studies have highlighted the potential of cis-aconitic acid as an antiviral agent, particularly against the influenza virus.[4] It has been shown to possess a dual-action mechanism, targeting both viral replication and the host inflammatory response.[4]

Inhibition of Viral Polymerase

Cis-aconitic acid has been found to impair the activity of the influenza viral polymerase, which is essential for the replication of the viral genome.[4] This direct antiviral effect can suppress viral mRNA expression and protein synthesis, thereby inhibiting the propagation of the virus.[4]

Modulation of Host Inflammatory Response

In addition to its direct antiviral effects, cis-aconitic acid also exhibits potent anti-inflammatory properties in the context of viral infection.[4] It can disrupt key inflammatory cascades and reduce the secretion of inflammatory mediators, which can help to mitigate the excessive inflammation and tissue damage often associated with severe influenza infections.[4]

Roles in Plant Biology

In the plant kingdom, trans-aconitic acid accumulates in various species and plays a crucial role in defense mechanisms against herbivores and pathogens, as well as in tolerance to abiotic stress.

Antifeedant Properties

Trans-aconitic acid acts as an effective antifeedant against certain insect herbivores. For example, it has been identified as a resistance factor in barnyard grass against the brown planthopper (Nilaparvata lugens).

Antifungal Defense

This compound and its derivatives contribute to the antifungal defenses of some plants. In wheat, for instance, trans-aconitic acid can be methylated to form methyl trans-aconitate, which acts as a phytoalexin, a substance produced by plants as a defense against pathogenic microorganisms.

Defense Against Aluminum Toxicity

In acidic soils, aluminum toxicity is a major factor limiting crop productivity. Some plants, such as maize, accumulate and exude organic acids, including trans-aconitic acid, from their roots. These organic acids can chelate the toxic aluminum ions in the soil, preventing their uptake and protecting the plant from damage.[5]

Quantitative Data Summary

A comprehensive summary of the available quantitative data on the biological activities of this compound and its derivatives is presented below. The lack of extensive quantitative data in the literature highlights a significant area for future research.

CompoundBiological ActivityAssay SystemMetricValueReference
cis-Aconitic AcidAnti-inflammatoryLPS-stimulated THP-1 macrophagesInhibition of TNF-α releaseData not available
trans-Aconitic Acid Diethyl EsterAnti-inflammatory (Neutrophil migration inhibition)LPS-induced acute arthritis in miceIn vivo dose0.017-172.3 µmol/Kg (oral)[6]
trans-Aconitic Acid Di-n-butyl EsterAnti-inflammatory (Neutrophil migration inhibition)LPS-induced acute arthritis in miceIn vivo dose0.017-172.3 µmol/Kg (oral)[6]
trans-Aconitic Acid Di-n-octyl EsterAnti-inflammatory (Neutrophil migration inhibition)LPS-induced acute arthritis in miceIn vivo dose0.017-172.3 µmol/Kg (oral)[6]
cis-Aconitic AcidAntiviral (Influenza A virus)A549 cellsEC50Data not available[4]
Methyl trans-AconitateAntifungal (Blumeria graminis f. sp. tritici)In vitroMICData not available

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers wishing to investigate the biological roles of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Release in THP-1 Macrophages

Objective: To determine the effect of cis-aconitic acid on the production of TNF-α in LPS-stimulated human THP-1-derived macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • cis-Aconitic acid

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Differentiation of THP-1 monocytes:

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, gently aspirate the medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).

    • Add fresh, PMA-free complete RPMI-1640 medium and incubate for a further 24 hours.

  • Treatment and Stimulation:

    • Prepare a stock solution of cis-aconitic acid in a suitable solvent (e.g., sterile water or DMSO) and dilute to various concentrations in complete RPMI-1640 medium.

    • Remove the medium from the differentiated macrophages and add the different concentrations of cis-aconitic acid.

    • Incubate for 1 hour at 37°C.

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.

    • Incubate for 6-24 hours at 37°C.

  • Measurement of TNF-α:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each concentration of cis-aconitic acid compared to the LPS-stimulated control.

    • If possible, determine the IC50 value (the concentration of cis-aconitic acid that causes 50% inhibition of TNF-α release).

In Vivo Anti-inflammatory Assay: Mouse Model of Antigen-Induced Arthritis

Objective: To evaluate the anti-arthritic effect of orally administered cis-aconitic acid in a mouse model of antigen-induced arthritis.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • cis-Aconitic acid

  • Calipers for measuring joint diameter

  • Materials for histological analysis

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice subcutaneously at the base of the tail with 100 µL of an emulsion containing 100 µg of mBSA in CFA.

    • On day 14, administer an intra-articular injection of 10 µg of mBSA in 10 µL of saline into the right knee joint to induce arthritis. The left knee joint can be injected with saline as a control.

  • Treatment:

    • Administer cis-aconitic acid orally (e.g., by gavage) at different doses (e.g., 10, 30, and 90 mg/kg) daily, starting from the day of the intra-articular challenge (day 14) for a specified period (e.g., 7 days). A vehicle control group should be included.

  • Assessment of Arthritis:

    • Measure the diameter of the knee joints daily using calipers.

    • Assess leukocyte accumulation in the joint cavity by collecting synovial fluid at the end of the experiment.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the periarticular tissue.

    • Perform histological analysis of the knee joints to evaluate inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis:

    • Compare the changes in joint diameter, leukocyte counts, and cytokine levels between the treated and control groups.

    • Score the histological sections for the severity of arthritis.

In Vitro Antiviral Assay: Influenza Virus Polymerase Activity

Objective: To assess the inhibitory effect of cis-aconitic acid on the activity of the influenza virus polymerase.[4]

Materials:

  • Plasmids encoding the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP)

  • A plasmid containing a viral-like reporter gene (e.g., luciferase) flanked by the viral packaging signals

  • Human embryonic kidney 293T (HEK293T) cells

  • Cell culture medium and reagents

  • Transfection reagent

  • cis-Aconitic acid

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the plasmids encoding the polymerase subunits, NP, and the reporter gene using a suitable transfection reagent.

  • Treatment:

    • At a specified time post-transfection (e.g., 4 hours), replace the medium with fresh medium containing various concentrations of cis-aconitic acid.

  • Luciferase Assay:

    • At 24-48 hours post-transfection, lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of polymerase activity for each concentration of cis-aconitic acid compared to the untreated control.

    • If possible, determine the EC50 value (the concentration of cis-aconitic acid that causes 50% inhibition of polymerase activity).

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Cell_Culture Macrophage Cell Culture (e.g., THP-1) Differentiation Differentiation with PMA Cell_Culture->Differentiation Treatment Treatment with this compound Differentiation->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Cytokine_Assay Cytokine Measurement (e.g., TNF-α ELISA) Stimulation->Cytokine_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-IκBα) Stimulation->Signaling_Assay Animal_Model Animal Model of Inflammation (e.g., Antigen-Induced Arthritis) Cytokine_Assay->Animal_Model Promising Results Treatment_InVivo Oral Administration of This compound Animal_Model->Treatment_InVivo Clinical_Assessment Clinical Assessment (e.g., Joint Swelling) Treatment_InVivo->Clinical_Assessment Histology Histopathological Analysis Clinical_Assessment->Histology Biomarker_Analysis Biomarker Analysis (e.g., Cytokines in Tissue) Clinical_Assessment->Biomarker_Analysis

Caption: General workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is progressively shedding its reputation as a mere metabolic intermediate and is now being recognized for its diverse and potent biological activities. Its roles as a precursor to the immunomodulatory molecule itaconic acid, coupled with its own direct anti-inflammatory and antiviral properties, make it a compelling candidate for further investigation in the context of human health and disease. In the realm of agriculture, its functions in plant defense offer exciting possibilities for the development of novel strategies to enhance crop resilience.

Despite these promising findings, significant gaps in our knowledge remain. A notable deficiency is the lack of comprehensive quantitative data on the potency of this compound and its derivatives in various biological assays. Future research should prioritize the determination of key pharmacological parameters such as IC50, EC50, and MIC values to enable a more thorough evaluation of its therapeutic and biotechnological potential. Furthermore, a deeper understanding of the molecular mechanisms underlying its diverse effects is crucial for the rational design of novel this compound-based therapeutics and agricultural products. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future endeavors, ultimately paving the way for the translation of our understanding of this compound's non-metabolic roles into tangible applications.

References

The Biosynthesis of Aconitic Acid in Sugarcane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid, is a significant organic acid found in high concentrations in sugarcane (Saccharum officinarum), where it can constitute a substantial portion of the total organic acids.[1] Its accumulation is of interest for various reasons, including its impact on sugar processing and its potential as a bio-based platform chemical for the synthesis of polymers and other valuable compounds. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in sugarcane, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the core pathways and workflows.

The Biosynthetic Pathway of this compound in Sugarcane

The biosynthesis of this compound in sugarcane is intrinsically linked to the Krebs cycle (Tricarboxylic Acid Cycle), a central metabolic hub in the mitochondria. The primary isomer that accumulates in sugarcane is trans-aconitate. The pathway involves several key enzymatic steps, starting from citrate (B86180).

The synthesis of this compound in sugarcane is understood to primarily occur through the following steps:

  • Citrate Synthesis: The pathway begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase . This is the first committed step of the Krebs cycle.

  • Conversion of Citrate to cis-Aconitate: The enzyme aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an enzyme-bound intermediate.[2] Aconitase is an iron-sulfur protein that is sensitive to oxidative stress.[3]

  • Formation of trans-Aconitate: It is hypothesized that cis-aconitate can be released from the aconitase active site and subsequently converted to the more stable trans-aconitate. This isomerization is likely facilitated by an aconitate isomerase . While the specific gene for this enzyme in sugarcane has not been fully characterized, its activity is inferred from the high accumulation of the trans isomer.

  • Vacuolar Sequestration: trans-Aconitic acid is thought to be transported from the cytoplasm into the vacuole for storage. This sequestration in the vacuole is a key factor in its accumulation to high levels, as it removes it from the active metabolic pool in the cytoplasm and mitochondria. The exact transport mechanism across the tonoplast (vacuolar membrane) in sugarcane is an area of ongoing research, but it is likely mediated by specific organic acid transporters.

Regulatory Aspects

The accumulation of this compound is influenced by various factors, including the developmental stage of the sugarcane plant and environmental conditions. Transcriptomic and metabolomic studies in sugarcane have revealed complex regulatory networks governing carbon metabolism.[4][5] The expression of genes involved in the TCA cycle and sucrose (B13894) metabolism is tightly regulated to balance the demands for energy, growth, and storage.[6] High sucrose levels in mature internodes may influence the flux through the TCA cycle, potentially leading to an overflow of citrate that can be diverted towards aconitate synthesis.

Data Presentation

The following tables summarize the quantitative data on this compound concentrations in various sugarcane tissues and products, as well as kinetic parameters of relevant enzymes.

Table 1: Concentration of this compound in Sugarcane

Sample TypeConcentrationReference
Sugarcane Juice0.44% - 2.07% of dry solids[4]
Sugarcane Leaves0.80% - 2.33% of dry weight[4]
Sugarcane Molasses3% - 7% of molasses[7]
Syrup3363.6 ± 589.3 mg/L[8]
Honey (Molasses)6110.05 ± 139.5 mg/L[8]

Table 2: Kinetic Parameters of Aconitase (from other organisms, as sugarcane-specific data is limited)

SubstrateKm (mM)Vmax (units/mg)OrganismReference
Citrate2.9Not specifiedSulfolobus acidocaldarius[9]
cis-Aconitate0.108Not specifiedSulfolobus acidocaldarius[9]
Isocitrate0.370Not specifiedSulfolobus acidocaldarius[9]

Experimental Protocols

Quantification of this compound in Sugarcane Juice by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for analyzing organic acids in sugarcane vinasse.[10]

a. Sample Preparation:

  • Centrifuge sugarcane juice at 10,000 x g for 15 minutes to remove suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered juice with 0.005 N H₂SO₄ as needed to bring the this compound concentration within the calibration range.

b. HPLC Conditions:

  • Column: Rezex ROA-Organic Acid H+ (8%) column (300 mm x 7.8 mm).

  • Mobile Phase: Isocratic elution with 0.005 N H₂SO₄.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

c. Calibration:

  • Prepare a series of standard solutions of trans-aconitic acid in 0.005 N H₂SO₄ (e.g., 10, 50, 100, 250, 500 mg/L).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

d. Quantification:

  • Inject the prepared sugarcane juice sample.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the concentration using the calibration curve, accounting for the dilution factor.

Aconitase Activity Assay in Sugarcane Tissues

This protocol is a general method adapted from commercially available kits and can be optimized for sugarcane tissues.[11][12][13]

a. Protein Extraction:

  • Harvest fresh sugarcane tissue (e.g., internodes, leaves) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.

  • Collect the supernatant containing the crude protein extract.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Aconitase Activity Measurement: The assay is based on the conversion of isocitrate to cis-aconitate, which is monitored by the increase in absorbance at 240 nm.

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4) and 20 mM isocitrate.

  • Add a specific amount of protein extract (e.g., 50-100 µg) to the reaction mixture.

  • Immediately measure the change in absorbance at 240 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • The rate of increase in absorbance is proportional to the aconitase activity.

c. Calculation of Activity: Aconitase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of cis-aconitate at 240 nm (3.6 mM⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette. One unit of aconitase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis-aconitate per minute under the assay conditions.

Isolation of Vacuoles from Sugarcane Stalks

This protocol is based on a recently optimized method for isolating vacuoles from mature sugarcane stalks.[11][14]

a. Protoplast Isolation:

  • Slice mature sugarcane stalk parenchyma tissue into thin sections.

  • Incubate the tissue in an enzyme solution containing 2.5% Cellulase R-10, 0.6% Macerozyme R-10 in a solution with 0.4 M mannitol (B672) as an osmoticum for 5 hours at 28 °C with gentle shaking.

  • Filter the digest through a nylon mesh to remove undigested tissue.

  • Purify the protoplasts by centrifugation through a Ficoll density gradient.

b. Vacuole Release and Purification:

  • Induce the release of vacuoles from the purified protoplasts through a controlled osmotic shock.

  • Purify the released vacuoles by centrifugation through a Ficoll density gradient.

  • Assess the integrity and purity of the isolated vacuoles using microscopy with neutral red staining (for acidic compartments) and a tonoplast-specific fluorescent dye like MDY-64. Purity can be further confirmed by assaying for the activity of the vacuolar marker enzyme α-mannosidase.

Mandatory Visualizations

Biosynthesis Pathway of this compound in Sugarcane

Aconitic_Acid_Biosynthesis cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase trans_Aconitate_cyto trans-Aconitate (Cytoplasm) cis_Aconitate->trans_Aconitate_cyto Aconitate Isomerase Krebs_Cycle To Krebs Cycle Isocitrate->Krebs_Cycle trans_Aconitate_vac trans-Aconitate (Vacuole) trans_Aconitate_cyto->trans_Aconitate_vac Vacuolar Transporter Aconitic_Acid_Quantification_Workflow Start Sugarcane Juice Sample Centrifugation Centrifugation (10,000 x g, 15 min) Start->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC HPLC Analysis Dilution->HPLC Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC->Data_Analysis Result This compound Concentration Data_Analysis->Result Aconitase_Activity_Logic High_Sucrose High Sucrose Concentration TCA_Flux Altered TCA Cycle Flux High_Sucrose->TCA_Flux Citrate_Pool Increased Citrate Pool TCA_Flux->Citrate_Pool Aconitase_Activity Aconitase Activity Citrate_Pool->Aconitase_Activity cis_Aconitate_Release cis-Aconitate Release Aconitase_Activity->cis_Aconitate_Release Aconitate_Isomerase Aconitate Isomerase Activity cis_Aconitate_Release->Aconitate_Isomerase trans_Aconitate_Synth trans-Aconitate Synthesis Aconitate_Isomerase->trans_Aconitate_Synth Vacuolar_Transport Vacuolar Transport and Sequestration trans_Aconitate_Synth->Vacuolar_Transport Aconitic_Accumulation High this compound Accumulation Vacuolar_Transport->Aconitic_Accumulation

References

The Isolation of Aconitic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitic acid, a tricarboxylic acid with significant potential in the chemical and pharmaceutical industries, has a rich history of discovery and isolation spanning over two centuries. Initially identified in the potent plant Aconitum napellus, its subsequent discovery in sugarcane paved the way for larger-scale production and diverse applications. This document provides an in-depth technical guide to the history of this compound isolation, detailing the evolution of extraction and purification methodologies. It presents experimental protocols for key historical and modern techniques, summarizes quantitative data for comparative analysis, and visualizes relevant biochemical pathways and experimental workflows.

A Journey Through Time: The Discovery and Early Isolation of this compound

The story of this compound begins in the early 19th century, a period of burgeoning interest in the chemical constituents of medicinal and poisonous plants.

The First Isolation from Aconitum napellus

In 1820, the Swiss chemist and apothecary Jacques Peschier first isolated this compound from the plant Aconitum napellus, commonly known as monkshood or wolfsbane.[1] While the precise details of Peschier's experimental protocol are not extensively documented in readily available contemporary literature, the methods of the time for isolating organic acids from plants typically involved a series of extraction and precipitation steps.

Inferred 19th-Century Isolation Protocol from Aconitum napellus

It is likely that Peschier's method, or a similar contemporary approach, would have followed these general principles:

  • Maceration and Extraction: The plant material (likely the roots and leaves) would be macerated and extracted with water or a weak acid to bring the organic acids into solution.

  • Clarification: The crude extract would then be clarified by filtration to remove solid plant debris.

  • Precipitation: A salt, such as a calcium or lead salt, would be added to the extract. Many organic acids, including this compound, form insoluble precipitates with these metal ions. This step would selectively precipitate the organic acids from the aqueous solution.

  • Acidification and Liberation: The collected precipitate would be treated with a stronger acid, such as sulfuric acid. This would protonate the aconitate anions, liberating the free this compound, while the metal cation would precipitate out as an insoluble salt (e.g., calcium sulfate (B86663) or lead sulfate).

  • Purification: The resulting solution of this compound would be further purified by filtration and repeated crystallization to yield the isolated acid.

A New Source: Discovery in Sugarcane

For several decades, Aconitum species remained the primary known source of this compound. However, a significant turning point came in 1877 when A. Behr reported the presence of this compound in sugarcane (Saccharum officinarum) juice and raw sugar. This discovery was pivotal, as it identified a readily available and abundant agricultural source for the acid, shifting its potential from a laboratory curiosity to a commercially viable chemical.

The Rise of Sugarcane: Evolution of Industrial Isolation Techniques

The discovery of this compound in sugarcane spurred the development of various methods for its extraction and purification from sugarcane byproducts, particularly molasses, where it becomes concentrated during sugar processing.

Early 20th Century: Precipitation Methods

Early industrial efforts to recover this compound from sugarcane molasses focused on precipitation techniques, mirroring the classical methods used for its initial isolation from plant extracts.

Experimental Protocol: Precipitation of Calcium Aconitate from Molasses

This method relies on the low solubility of calcium aconitate in the presence of high concentrations of sugars.

  • Dilution and pH Adjustment: Blackstrap molasses is diluted with water to a specific Brix (sugar concentration), typically around 50-60° Brix. The pH is then adjusted with lime (calcium hydroxide) to a range of 6.5-7.0.

  • Heating and Precipitation: The limed molasses is heated to a temperature of 80-95°C and held for a period to facilitate the precipitation of calcium aconitate.

  • Separation: The precipitated calcium aconitate is separated from the hot molasses by centrifugation or filtration.

  • Washing: The collected calcium aconitate cake is washed with hot water to remove residual sugars and other impurities.

  • Liberation of this compound: The purified calcium aconitate is then treated with a strong acid, such as sulfuric acid, to liberate the free this compound. The insoluble calcium sulfate is removed by filtration.

  • Crystallization: The this compound solution is concentrated and cooled to induce crystallization. The crystals are then collected and dried.

Mid-20th Century to Present: Solvent Extraction and Ion Exchange

As chemical engineering principles advanced, more sophisticated and efficient methods for this compound isolation were developed, including liquid-liquid extraction and ion exchange chromatography.

Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)

This method leverages the differential solubility of this compound in an organic solvent compared to the aqueous molasses solution.

  • Acidification: Sugarcane molasses is diluted and acidified with a strong acid, such as sulfuric acid, to a pH of approximately 1.5-2.0. This converts the aconitate salts to the more solvent-soluble free acid form.

  • Extraction: The acidified molasses is brought into contact with an immiscible organic solvent, such as ethyl acetate, in a counter-current extraction column or a series of mixer-settlers. The this compound preferentially partitions into the ethyl acetate phase.

  • Back-Extraction: The this compound is then recovered from the ethyl acetate by extraction with water.

  • Concentration and Crystallization: The aqueous solution of this compound is concentrated by evaporation, and the acid is crystallized by cooling. The crystals are separated and dried.

Experimental Protocol: Ion Exchange Chromatography

This technique utilizes a resin to selectively bind the aconitate anions, allowing for their separation from the sugars and other components of molasses.

  • Column Preparation: A chromatography column is packed with a strong anion exchange resin. The resin is typically pre-treated and regenerated according to the manufacturer's instructions.

  • Loading: Diluted and filtered molasses, with its pH adjusted to be slightly alkaline, is passed through the column. The aconitate and other organic anions bind to the resin, while the neutral sugar molecules pass through.

  • Washing: The column is washed with deionized water to remove any remaining sugars.

  • Elution: The bound this compound is eluted from the resin by passing a solution of a strong acid, such as sulfuric or hydrochloric acid, through the column.

  • Purification and Crystallization: The eluate, containing the this compound, is then further purified and crystallized as described in the previous methods.

Quantitative Analysis: A Comparison of Isolation Methods

The efficiency of this compound isolation has significantly improved with the evolution of extraction technologies. The following table summarizes typical yields and purities achieved with different methods.

Isolation MethodSource MaterialTypical YieldTypical PurityReference
Precipitation Sugarcane Molasses40-60%90-95%[2]
Liquid-Liquid Extraction (Ethyl Acetate) Sugarcane Molasses60-70%>99%[2]
Ion Exchange Chromatography Sugarcane Molasses>80%>98%[2]

Biochemical Significance: this compound in the Citric Acid Cycle

cis-Aconitate, an isomer of this compound, is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway in all aerobic organisms for the production of energy. The enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as a bound intermediate.

Citric_Acid_Cycle_Aconitase Citrate Citrate Aconitase Aconitase Citrate->Aconitase - H2O cis_Aconitate cis-Aconitate (enzyme-bound intermediate) Isocitrate Isocitrate Aconitase->Isocitrate + H2O

Figure 1: The role of aconitase in the conversion of citrate to isocitrate via cis-aconitate.

Visualizing the Workflow: From Sugarcane to Pure this compound

The following diagram illustrates a generalized modern workflow for the isolation of this compound from sugarcane molasses, incorporating the key steps of precipitation and further purification.

Aconitic_Acid_Isolation_Workflow cluster_Sugarcane_Processing Sugarcane Processing cluster_Isolation This compound Isolation Sugarcane Sugarcane Juice Sugarcane Juice Sugarcane->Juice Sugar Crystallized Sugar Juice->Sugar Molasses Molasses (High in this compound) Juice->Molasses Dilution Dilution & pH Adjustment (with Lime) Molasses->Dilution Precipitation Heating & Precipitation Dilution->Precipitation Centrifugation Centrifugation/Filtration Precipitation->Centrifugation Ca_Aconitate Crude Calcium Aconitate Centrifugation->Ca_Aconitate Washing Washing Ca_Aconitate->Washing Pure_Ca_Aconitate Purified Calcium Aconitate Washing->Pure_Ca_Aconitate Acidification Acidification (with Sulfuric Acid) Pure_Ca_Aconitate->Acidification Filtration Filtration Acidification->Filtration Aconitic_Acid_Sol This compound Solution Filtration->Aconitic_Acid_Sol Crystallization Crystallization Aconitic_Acid_Sol->Crystallization Pure_Aconitic_Acid Pure this compound Crystallization->Pure_Aconitic_Acid

Figure 2: A generalized workflow for the isolation of this compound from sugarcane molasses.

Conclusion

The journey of this compound from its discovery in a toxic plant to its large-scale recovery from a common agricultural byproduct is a testament to the progress of chemical science and technology. The development of increasingly sophisticated isolation techniques has transformed this once-obscure organic acid into a valuable platform chemical with diverse applications. For researchers and professionals in drug development and materials science, understanding the history and the technical evolution of this compound isolation provides a strong foundation for future innovation and application of this versatile molecule.

References

aconitic acid's role as an antifeedant and antifungal agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Antifeedant and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a naturally occurring unsaturated tricarboxylic acid, is emerging as a significant player in plant defense mechanisms. Found in two isomeric forms, cis-aconitic acid and trans-aconitic acid, the latter is the more stable and biologically active isomer in the context of plant protection. This technical guide provides a comprehensive overview of the role of trans--aconitic acid as a potent antifeedant and antifungal agent, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel, naturally derived pest and pathogen control agents.

This compound is an intermediate in the tricarboxylic acid (TCA) cycle and is found in various plants, including sugarcane, sweet sorghum, and numerous grasses.[1][2] Its accumulation in certain plant tissues confers a survival advantage by deterring herbivores and inhibiting fungal growth, making it a compound of great interest for agricultural and pharmaceutical applications.[2][3]

Antifeedant Role of trans-Aconitic Acid

trans-Aconitic acid has been identified as a significant antifeedant, most notably against the brown planthopper (Nilaparvata lugens), a major pest of rice.[4] Its presence in non-host plants like barnyard grass is a key factor in their resistance to this insect.[4]

Mechanism of Action

The antifeedant activity of trans-aconitic acid is primarily mediated through the gustatory system of the insect. While the specific receptor in Nilaparvata lugens that binds to trans-aconitic acid has not yet been definitively identified, research on other organic acids and insect gustatory receptors provides a strong basis for a proposed mechanism.

It is hypothesized that trans-aconitic acid interacts with specific gustatory receptors (Grs) on the insect's mouthparts or tarsi. This binding event is thought to trigger a signaling cascade within the gustatory receptor neurons (GRNs), leading to a deterrent behavioral response, i.e., cessation of feeding. This is supported by studies on oxalic acid, another organic acid, which has been shown to inhibit feeding in the brown planthopper by binding to a specific gustatory receptor, NlGr23a.[5]

Antifeedant_Mechanism cluster_insect Insect Gustatory System (e.g., Nilaparvata lugens) trans_Aconitic_Acid trans-Aconitic Acid in Plant Tissues Gustatory_Receptor Gustatory Receptor (Gr) (Hypothesized) GRN Gustatory Receptor Neuron (GRN) Activation Signal_Transduction Signal Transduction Cascade Behavioral_Response Feeding Cessation (Antifeedant Effect)

Quantitative Antifeedant Data

The efficacy of trans-aconitic acid as an antifeedant has been quantified in several studies. The following tables summarize the available data.

Target InsectPlant SourceActive CompoundConcentrationAntifeedant EffectReference
Brown Planthopper (Nilaparvata lugens)Barnyard Grasstrans-Aconitic AcidNot specifiedWeight loss in insects[4]
Cotton Bollworm (Helicoverpa armigera)Not applicabletrans-Aconitic Acid200 µg/mL34.0% growth inhibition[CN103416400A]
Housefly (Musca domestica)Not applicabletrans-Aconitic Acid200 µg/g13.4% growth inhibition[CN103416400A]

Antifungal Role of this compound

This compound also plays a crucial role in plant defense against fungal pathogens. In wheat, for instance, the accumulation of trans-aconitic acid is part of a protective mechanism against powdery mildew, caused by Blumeria graminis f. sp. tritici.

Mechanism of Action

The antifungal activity of this compound in plants is linked to its conversion into a phytoalexin. Upon fungal infection, trans-aconitic acid is methylated to form methyl trans-aconitate. This methylated form acts as a phytoalexin, a substance that inhibits the growth and development of the invading fungus.

The signaling pathway that triggers this defensive methylation is believed to involve a Mitogen-Activated Protein Kinase (MAPK) cascade. Fungal elicitors, recognized by plant cell receptors, activate a series of protein kinases (MAPKKK, MAPKK, MAPK) that ultimately phosphorylate and activate transcription factors. These transcription factors then upregulate the expression of genes encoding enzymes responsible for phytoalexin biosynthesis, including the methyltransferase that converts trans-aconitic acid to its active phytoalexin form.[6][7][8]

Antifungal_Mechanism

Quantitative Antifungal Data

The antifungal efficacy of organic acids, including this compound, has been evaluated against various phytopathogenic fungi. The following table provides a summary of relevant data.

Target FungusActive CompoundMIC (mg/mL)Reference
Botrytis cinereaAcetic Acid>2.0[9]
Sclerotinia sclerotiorumAcetic Acid>2.0[9]
Fusarium oxysporumAcetic Acid>2.0[9]
Rhizoctonia solaniAcetic Acid1.8[9]
Macrophomina phaseolinaAcetic Acid1.8[9]
Botrytis cinereaFormic Acid0.9[9]
Sclerotinia sclerotiorumFormic Acid0.7[9]
Fusarium oxysporumFormic Acid0.9[9]
Rhizoctonia solaniFormic Acid0.6[9]
Macrophomina phaseolinaFormic Acid0.6[9]
Botrytis cinereaPropionic Acid0.7[9]
Sclerotinia sclerotiorumPropionic Acid0.6[9]
Fusarium oxysporumPropionic Acid0.7[9]
Rhizoctonia solaniPropionic Acid0.5[9]
Macrophomina phaseolinaPropionic Acid0.5[9]

Experimental Protocols

Antifeedant Bioassay: Leaf Disc No-Choice Method

This protocol is designed to evaluate the antifeedant activity of this compound against chewing insects.[10]

Antifeedant_Bioassay A Prepare Test Solutions (this compound in solvent) C Treat Leaf Discs (Apply test solution and control solvent) A->C B Cut Leaf Discs (e.g., from castor leaves) B->C D Air Dry Leaf Discs C->D E Place a Single Disc in a Petri Dish D->E F Introduce One Pre-starved Insect Larva E->F G Incubate for 24 hours F->G H Measure Consumed Leaf Area G->H I Calculate Antifeedant Index (AFI) H->I

Materials:

  • trans-Aconitic acid

  • Solvent (e.g., acetone)

  • Fresh host plant leaves (e.g., castor for Spodoptera litura)

  • Leaf disc cutter (cork borer)

  • Petri dishes

  • Filter paper

  • Test insects (e.g., third instar larvae of Spodoptera litura), pre-starved for 4 hours

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Dissolve trans-aconitic acid in a suitable solvent to prepare a stock solution. From this, prepare a series of dilutions to achieve the desired test concentrations.

  • Leaf Disc Preparation: Use a leaf disc cutter to punch out uniform discs from fresh host plant leaves.

  • Treatment of Leaf Discs: Dip a leaf disc in a test solution for a few seconds. For the control group, dip leaf discs in the solvent only.

  • Drying: Allow the solvent to evaporate completely from the leaf discs at room temperature.

  • Assay Setup: Place one treated leaf disc in the center of a Petri dish lined with moist filter paper to maintain leaf turgidity.

  • Insect Introduction: Introduce one pre-starved insect larva into each Petri dish.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 25-28°C, 60-70% relative humidity) for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. Measure the area of the unconsumed portion of each leaf disc.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / C] * 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.

Antifungal Bioassay: In Vitro Spore Germination Inhibition

This protocol is adapted for assessing the effect of this compound on the spore germination of powdery mildew (Blumeria graminis).[11]

Antifungal_Bioassay A Collect Fungal Spores (from infected leaves) B Prepare Spore Suspension (in sterile distilled water) A->B D Mix Spore Suspension with Test Solution on a Cavity Slide B->D C Prepare Test Solutions (this compound at various concentrations) C->D E Incubate in a Moist Chamber (24-72 hours at 25°C) D->E F Observe Spore Germination (under a microscope) E->F G Calculate Percent Inhibition F->G

Materials:

  • trans-Aconitic acid

  • Sterile distilled water

  • Freshly infected leaves with powdery mildew (Blumeria graminis)

  • Sterile brush

  • Glass cavity slides

  • Petri dishes

  • Filter paper

  • Microscope

Procedure:

  • Spore Collection: Gently brush the surface of infected leaves to collect conidia.

  • Spore Suspension: Suspend the collected spores in sterile distilled water to create a spore suspension.

  • Test Solutions: Prepare aqueous solutions of trans-aconitic acid at various concentrations. A control of sterile distilled water should also be prepared.

  • Assay Setup: On a clean cavity slide, place one drop of the spore suspension and one drop of the test solution (or control).

  • Incubation: Place the slides in Petri dishes lined with moistened filter paper to create a humid chamber. Incubate at room temperature (approximately 25°C) for 24 to 72 hours.

  • Observation: After the incubation period, observe the slides under a microscope at 40x objective lens. Count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percent inhibition of spore germination for each concentration using the following formula: Percent Inhibition = [(Gc - Gt) / Gc] * 100 Where Gc is the percentage of germination in the control, and Gt is the percentage of germination in the treatment.

Conclusion

This compound, particularly the trans-isomer, demonstrates significant potential as a natural antifeedant and antifungal agent. Its mode of action, involving the deterrence of insect feeding through gustatory signaling and the inhibition of fungal growth via phytoalexin formation, highlights the sophisticated defense strategies evolved by plants. The quantitative data, though still needing further expansion for a broader range of pests and pathogens, indicates a promising level of activity. The provided experimental protocols offer a standardized framework for the continued investigation and evaluation of this compound and its derivatives. Further research into the specific molecular targets and the optimization of its application could pave the way for the development of novel, effective, and environmentally benign crop protection solutions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aconitic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid with the chemical formula C₆H₆O₆. It exists as two geometric isomers, cis-aconitic acid and trans-aconitic acid, which exhibit distinct physical, chemical, and biological properties. The cis-isomer is a key intermediate in the Krebs (citric acid) cycle, a fundamental metabolic pathway. This technical guide provides a comprehensive overview of the core physical and chemical properties of these isomers, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways.

Physical and Chemical Properties

The differing spatial arrangements of the carboxyl groups around the carbon-carbon double bond in cis- and trans-aconitic acid lead to significant differences in their physical and chemical characteristics. The trans-isomer is generally more stable than the cis-form.[1] A summary of their key quantitative properties is presented below.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Propertycis-Aconitic Acidtrans-Aconitic Acid
Molecular Formula C₆H₆O₆C₆H₆O₆
Molecular Weight 174.11 g/mol 174.11 g/mol
Melting Point 125 °C[2]190 °C (decomposes)[3]
Boiling Point 542.6 °C at 760 mmHg542.6 °C at 760 mmHg
Solubility in Water 400.0 mg/mL[2]Soluble[3]
Appearance White to off-white crystalline solidOff-white to white crystalline powder

Table 2: Chemical Properties of this compound Isomers

Propertycis-Aconitic Acidtrans-Aconitic Acid
IUPAC Name (Z)-prop-1-ene-1,2,3-tricarboxylic acid[2](E)-prop-1-ene-1,2,3-tricarboxylic acid
pKa₁ 2.78[4]2.80[4]
pKa₂ 4.41[4]4.46[4]
pKa₃ 6.21[4]-
LogP -0.140[2]-

Biological Significance

cis-Aconitic acid is a crucial intermediate in the Krebs cycle, where it is formed by the dehydration of citric acid and subsequently hydrated to isocitrate. This isomerization is catalyzed by the enzyme aconitase.

Krebs_Cycle_Intermediate cluster_enzyme Catalyzed by Aconitase Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate Aconitase_iso cis_Aconitate->Aconitase_iso Isocitrate Isocitrate Aconitase->cis_Aconitate Aconitase_iso->Isocitrate

Citrate to Isocitrate Conversion

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound isomers.

Melting Point Determination

The melting point of this compound isomers can be determined using a capillary melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube.

Protocol:

  • A small amount of the crystalline sample is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting point.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Melting_Point_Workflow start Start sample_prep Sample Preparation (Powder and pack capillary tube) start->sample_prep heating Heat Sample in Apparatus (Controlled Ramp Rate) sample_prep->heating observe Observe Melting heating->observe record Record Melting Range (Onset and Completion Temperatures) observe->record end End record->end

Melting Point Determination Workflow
Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[5][6]

Protocol:

  • An excess amount of the solid this compound isomer is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • After equilibration, the suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[5]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.

Protocol:

  • A known concentration of the this compound isomer is dissolved in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence points.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for the separation and quantification of this compound isomers.

Protocol:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A buffered aqueous mobile phase is typically employed. For example, a gradient of acetonitrile (B52724) in 0.1% formic acid in water can be used.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

  • Detection: UV detection at 210 nm is suitable for this compound due to the presence of the carbon-carbon double bond and carboxyl groups.[1]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and filtered before injection.[1]

HPLC_Workflow sample Sample Solution injector Injector sample->injector column HPLC Column (e.g., C18) injector->column pump HPLC Pump (Mobile Phase) pump->injector detector UV Detector (210 nm) column->detector data Data Acquisition (Chromatogram) detector->data

General HPLC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the this compound isomers.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: 5-25 mg of the this compound isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., D₂O).[7]

  • Internal Standard: A reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift calibration.

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).

  • Data Acquisition: Standard 1D ¹H and ¹³C spectra are recorded. 2D experiments like COSY and HSQC can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound isomers.

Protocol:

  • Sample Preparation: For solid samples, a small amount of the powdered this compound isomer is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is typically collected over a range of 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule, such as O-H, C=O, C=C, and C-O.

Conclusion

The distinct physical and chemical properties of cis- and trans-aconitic acid are a direct consequence of their geometric isomerism. Understanding these properties is essential for researchers in various fields, from biochemistry and metabolic studies to drug development and materials science. The experimental protocols outlined in this guide provide a robust framework for the characterization and analysis of these important organic acids.

References

Aconitic Acid as a Precursor for Itaconic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical with broad applications in the polymer industry as a substitute for petroleum-based acrylic and methacrylic acids.[1] It serves as a co-monomer in the production of resins, synthetic fibers, coatings, adhesives, and thickeners.[1] Beyond its industrial significance, itaconic acid has emerged as a key immunometabolite in mammals, linking cellular metabolism with innate immunity.[2][3] This technical guide provides an in-depth overview of the biotechnological production of itaconic acid with a focus on the enzymatic conversion of its precursor, aconitic acid. We will delve into the core biochemical pathways, present key quantitative data, detail experimental protocols, and provide visual representations of the underlying processes.

The primary route for microbial production of itaconic acid involves the fungus Aspergillus terreus, which can achieve titers of over 80 g/L.[4][5] The key enzymatic step in this process is the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to itaconic acid.[4][5] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD).[4][5] Understanding the characteristics of this enzyme and the overall metabolic pathway is crucial for optimizing production strains and processes.

Biochemical Pathways of Itaconic Acid Synthesis

The biosynthesis of itaconic acid from this compound primarily follows two distinct pathways depending on the microorganism.

The Aspergillus terreus Pathway

In Aspergillus terreus, the primary producer of industrial itaconic acid, the synthesis occurs in the cytosol.[6][7] Cis-aconitate, an intermediate of the mitochondrial TCA cycle, is transported to the cytosol.[6][8] There, the enzyme cis-aconitate decarboxylase (CAD), encoded by the cadA gene, catalyzes the decarboxylation of cis-aconitate to form itaconic acid and carbon dioxide.[4][9]

Aspergillus_terreus_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Citrate Citrate cis_Aconitate_m cis-Aconitate Citrate->cis_Aconitate_m Aconitase cis_Aconitate_c cis-Aconitate cis_Aconitate_m->cis_Aconitate_c Mitochondrial Transporter Itaconic_Acid Itaconic Acid cis_Aconitate_c->Itaconic_Acid cis-Aconitate Decarboxylase (CAD)

Biosynthetic pathway of itaconic acid in Aspergillus terreus.
The Ustilago maydis Pathway

The corn smut fungus, Ustilago maydis, utilizes an alternative two-step pathway for itaconic acid production.[6][10] In this organism, cis-aconitate is first isomerized to trans-aconitate by the enzyme aconitate-Δ-isomerase (Adi1).[6][11] Subsequently, trans-aconitate decarboxylase (Tad1) catalyzes the decarboxylation of trans-aconitate to yield itaconic acid.[11][12]

Ustilago_maydis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Citrate Citrate cis_Aconitate_m cis-Aconitate Citrate->cis_Aconitate_m Aconitase cis_Aconitate_c cis-Aconitate cis_Aconitate_m->cis_Aconitate_c Mitochondrial Transporter trans_Aconitate trans-Aconitate cis_Aconitate_c->trans_Aconitate Aconitate-Δ- isomerase (Adi1) Itaconic_Acid Itaconic Acid trans_Aconitate->Itaconic_Acid trans-Aconitate Decarboxylase (Tad1)

Biosynthetic pathway of itaconic acid in Ustilago maydis.

Quantitative Data

The efficiency of itaconic acid production is dependent on the kinetic properties of the enzymes involved and the overall fermentation performance. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Properties of cis-Aconitate Decarboxylase (CAD)
Enzyme SourceKₘ (mM) for cis-aconitatekcat (s⁻¹)Optimal pHOptimal Temperature (°C)
Aspergillus terreus2.45[4]-6.2[4]45[4]
Human (recombinant)~2.5[10][13]~0.5[10][13]~7.0[10][13]37 (assay temp)[10][13]
Murine (recombinant)~2.5[10][13]~1.7[10][13]~7.0[10][13]37 (assay temp)[10][13]

Note: kcat values for human and murine CAD were estimated from published activity data.

Table 2: Itaconic Acid Production Titers in Fermentation
MicroorganismSubstrateTiter (g/L)Reference
Aspergillus terreusSugars>80[4][9][4][9]
Aspergillus terreusGlucoseup to 86[14][14]
Aspergillus niger (recombinant)-~0.7[4]
Aspergillus terreus (optimized process)Glucose146.1[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a precursor for itaconic acid production.

Protocol 1: Purification of Native cis-Aconitate Decarboxylase from Aspergillus terreus

This protocol is based on the methodology described by Dwiarti et al. (2002).[4]

  • Cell Culture and Harvest:

    • Cultivate Aspergillus terreus TN484-M1 in a suitable medium for itaconic acid production.

    • Harvest the mycelia by filtration and wash with distilled water.

  • Cell Lysis:

    • Grind the frozen mycelia to a fine powder in liquid nitrogen.

    • Suspend the powder in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 10 mM 2-mercaptoethanol).

    • Disrupt the cells by sonication or using a French press.

    • Centrifuge the homogenate to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation:

    • Slowly add solid ammonium sulfate to the crude extract to achieve a desired saturation (e.g., 40-70%).

    • Stir for 30 minutes and then centrifuge to collect the protein precipitate.

    • Resuspend the pellet in a minimal volume of the extraction buffer and dialyze against the same buffer.

  • Chromatography:

    • DEAE-Toyopearl Column Chromatography: Load the dialyzed sample onto a DEAE-Toyopearl column equilibrated with the extraction buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-0.5 M) in the same buffer.

    • Butyl-Toyopearl Column Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Butyl-Toyopearl column equilibrated with the extraction buffer containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).

    • Sephacryl S-200 HR Gel Filtration: Concentrate the active fractions and apply to a Sephacryl S-200 HR column equilibrated with the extraction buffer. Elute with the same buffer to separate proteins based on size.

  • Purity Analysis:

    • Assess the purity of the final enzyme preparation by SDS-PAGE. The native enzyme from A. terreus has a molecular mass of approximately 55 kDa.[4]

Protocol 2: Purification of Recombinant Human ACOD1 from E. coli

This protocol is based on the methodology described by Chen et al. (2019) and available on protocols.io.[1][5]

  • Expression:

    • Transform E. coli BL21(DE3) cells with an expression plasmid containing the human ACOD1 gene with an N-terminal affinity tag (e.g., Strep-tag).

    • Grow the cells in a suitable auto-induction medium (e.g., ZYM-5052) at 25°C for 24 hours.[1]

    • Harvest the cells by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in a wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 10% (v/v) glycerol, 1 mM DTT).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Apply the cleared lysate to a Strep-Tactin XT affinity chromatography column.[1]

    • Wash the column extensively with the wash buffer.

    • Elute the bound protein with the wash buffer containing a competing agent (e.g., 50 mM biotin).[1]

  • Optional: Tag Cleavage and Size Exclusion Chromatography:

    • If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease).[1]

    • Further purify the protein by size-exclusion chromatography on a column equilibrated with a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).

Protocol 3: cis-Aconitate Decarboxylase Activity Assay

This protocol is based on the methodology described by Chen et al. (2019).[2][13]

  • Reaction Mixture:

    • Prepare a reaction mixture containing a suitable buffer (e.g., MES buffer for acidic pH or HEPES for neutral pH), the substrate cis-aconitic acid (e.g., 8 mM), and the purified enzyme.[2][13]

  • Incubation:

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[2][13]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching agent (e.g., methanol).

    • Centrifuge the mixture to precipitate the protein.

    • Filter the supernatant before analysis.

  • Quantification of Itaconic Acid:

    • Analyze the amount of itaconic acid produced using HPLC (see Protocol 4).

A continuous spectrophotometric assay has also been developed, which may be suitable for high-throughput screening.[6]

Protocol 4: Quantification of Itaconic Acid by HPLC

This protocol is based on methodologies described in the literature.[11][12]

  • HPLC System:

    • An HPLC system equipped with a UV or refractive index (RI) detector.

  • Chromatographic Conditions:

    • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column (300 mm x 7.8 mm).

    • Mobile Phase: An acidic mobile phase, typically dilute sulfuric acid (e.g., 4 mM H₂SO₄).

    • Flow Rate: A typical flow rate is 0.6-0.8 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-60°C).

    • Detection: Detect itaconic acid by UV absorbance at 210 nm or by a refractive index detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of itaconic acid.

    • Inject the prepared samples and quantify the itaconic acid concentration by comparing the peak area to the standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for studying the production of itaconic acid from this compound using a recombinant microorganism.

Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_bioprocessing Bioprocessing cluster_biochemistry Biochemistry cluster_analytics Analytics Gene_Cloning Gene Cloning (e.g., cadA) Plasmid_Construction Expression Plasmid Construction Gene_Cloning->Plasmid_Construction Transformation Host Transformation (e.g., E. coli, A. niger) Plasmid_Construction->Transformation Fermentation Fermentation/ Cell Culture Transformation->Fermentation Sampling Sampling Fermentation->Sampling Protein_Purification Protein Purification (Protocol 1 or 2) Fermentation->Protein_Purification for enzyme studies HPLC_Analysis HPLC Analysis (Protocol 4) Sampling->HPLC_Analysis Enzyme_Assay Enzyme Activity Assay (Protocol 3) Protein_Purification->Enzyme_Assay

General experimental workflow for itaconic acid production studies.

Conclusion

The enzymatic conversion of this compound to itaconic acid is a cornerstone of both industrial biotechnology and immunometabolism research. A thorough understanding of the underlying biochemical pathways, the kinetic properties of the key enzyme cis-aconitate decarboxylase, and robust experimental protocols are essential for advancing research and development in these fields. This technical guide provides a comprehensive overview of these aspects, serving as a valuable resource for researchers, scientists, and drug development professionals. Further optimization of itaconic acid production will likely involve metabolic engineering of production strains and the discovery or engineering of more efficient decarboxylase enzymes. The methodologies and data presented herein provide a solid foundation for these future endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aconitic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid, is a valuable platform chemical with applications in the synthesis of biodegradable polymers, plasticizers, and as a cross-linking agent.[1][2] It is found in various plant tissues, with particularly high concentrations in sugarcane (Saccharum officinarum) and sweet sorghum (Sorghum bicolor).[1][3] This document provides detailed protocols for the extraction of this compound from plant sources, focusing on methods that ensure high yield and purity. The protocols are intended for use in research and development settings, including drug development where this compound derivatives may be of interest.

Overview of Extraction Methodologies

The primary methods for extracting this compound from plant tissues involve liquid-liquid extraction, ion-exchange chromatography, and precipitation.

  • Liquid-Liquid Extraction (LLE): This is a common method that utilizes a solvent to selectively dissolve this compound from an aqueous solution of the plant material. The choice of solvent is critical and affects both the yield and purity of the final product.[4][5]

  • Ion-Exchange Chromatography: This technique separates this compound based on its charge. It is often used as a purification step after an initial extraction.[5][6]

  • Precipitation: this compound can be precipitated from solution as a salt, typically with calcium or magnesium.[7]

This document will focus on providing detailed protocols for liquid-liquid extraction, which has been shown to be effective for achieving high recovery and purity.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data on the extraction of this compound from various plant sources using different methodologies.

Table 1: this compound Content in Various Plant Sources

Plant SourceThis compound ContentReference
Sugarcane Molasses1-5% of dissolved solids[8]
Sugarcane Stalk Juice0.1-0.5%[8]
Sweet Sorghum Syrup~1%[8]
Sweet Sorghum Juice0.2-0.6% (cultivar dependent)[8]
Cane Leaf Matter Juice3-6 times higher than stalks[6]
Grasses (various)Detected in oats, rye, wheat, barley, maize[1][3]

Table 2: Comparison of this compound Extraction Yields and Purity

Plant SourceExtraction MethodSolventYieldPurityReference
Sugarcane MolassesLiquid-Liquid ExtractionEthyl Acetate (B1210297)Up to 69%99.9%[4][5]
Sugarcane MolassesLiquid-Liquid ExtractionButanolHigher yield than ethyl acetate, but lower purity[5][6]
Sugarcane MolassesLiquid-Liquid ExtractionTributyl phosphate-dodecane92 g/100 g (similar to butanol)[6]
Sweet Sorghum SyrupLiquid-Liquid ExtractionAcetone:Butanol:Ethanol86% (overall extraction and recovery)[8][9][10]
Fermented MolassesLiquid-Liquid ExtractionEthyl Acetate62%99.9%[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Sugarcane Molasses using Ethyl Acetate

This protocol is adapted from studies demonstrating high-purity recovery of this compound.[4][11]

Materials and Equipment:

  • Sugarcane molasses

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate (EtOAc)

  • Deionized water

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Incubator-shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Molasses Solution:

    • Dilute the sugarcane molasses with deionized water to approximately 40° Brix (~40 g/100g refractive dry solids).[11]

  • Acidification:

    • Slowly add concentrated sulfuric acid to the diluted molasses solution while stirring until a pH of 2.0 is reached.[6][11] This step is crucial for converting aconitate salts to the free acid form, which is more soluble in the organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the acidified molasses solution to a separatory funnel.

    • Add ethyl acetate at a solvent to molasses ratio of 3:1 (v/v).[11]

    • Place the mixture in an incubator-shaker and agitate for a specified time and temperature. Optimal conditions have been reported at 40°C for 6 hours.[11]

    • After extraction, centrifuge the mixture at 1800 rpm for 10 minutes to facilitate phase separation.[11]

  • Phase Separation and Solvent Recovery:

    • Carefully separate the upper ethyl acetate layer (containing the extracted this compound) from the lower aqueous molasses layer.

    • The ethyl acetate can be recovered by distillation and reused for subsequent extractions to improve process economy.[11]

  • This compound Recovery:

    • Evaporate the ethyl acetate from the collected organic phase using a rotary evaporator to obtain crude this compound crystals.

  • Purification (Optional):

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., water) to achieve higher purity.

  • Analysis:

    • Quantify the yield and purity of the extracted this compound using HPLC.[4]

Protocol 2: Liquid-Liquid Extraction of this compound from Sweet Sorghum Syrup using an Acetone:Butanol:Ethanol (ABE) Mixture

This protocol is based on a method developed for efficient extraction from sweet sorghum syrup.[8][9][10]

Materials and Equipment:

  • Sweet sorghum syrup

  • Sulfuric acid (H₂SO₄), 0.2–4 M

  • Acetone

  • Butanol

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution, 0.4 M

  • pH meter

  • Centrifuge tubes (15 mL or 50 mL)

  • Incubator

  • Centrifuge

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Preparation of Syrup Solution:

    • Dilute the sweet sorghum syrup with deionized water to 50° Brix.[12]

    • Adjust the pH of the diluted syrup to 2.0 using 0.2–4 M sulfuric acid.[12]

  • Solvent Mixture Preparation:

    • Prepare an acetone:butanol:ethanol (ABE) mixture with a weight ratio of 0.19:0.74:0.07.[12]

  • Extraction:

    • Combine the diluted and acidified syrup with the ABE solvent mixture in a centrifuge tube. A ratio of 2.5 (g organics/g diluted syrup) is recommended.[12]

    • Incubate the mixture at 50°C for 60 minutes, with vigorous shaking every 10 minutes.[12]

    • After incubation, centrifuge the tubes at 3000 rpm for 5 minutes to separate the phases.[12]

  • Back-Extraction:

    • Collect the organic layer (top layer).

    • Perform a back-extraction using a 0.4 M sodium carbonate solution at a ratio of 6 (g organics/g salt solution) to transfer the this compound from the organic solvent to the aqueous phase as a salt.[12]

  • Solvent Removal and pH Adjustment:

    • Partially remove any residual solvent from the aqueous extract using a rotary evaporator at 60°C for 30 minutes.[12]

    • Adjust the pH of the final extract to 6.5 with diluted sulfuric acid.

  • Analysis:

    • Determine the concentration of this compound in the final extract using HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant tissues.

Extraction_Workflow Start Plant Material (e.g., Sugarcane Molasses, Sweet Sorghum Syrup) Preparation Preparation (Dilution, Acidification to pH 2.0) Start->Preparation Extraction Liquid-Liquid Extraction (with appropriate solvent) Preparation->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Organic_Phase Organic Phase (this compound in Solvent) Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Waste/Recycle) Separation->Aqueous_Phase Solvent_Removal Solvent Removal (Rotary Evaporation) Organic_Phase->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Analysis Analysis (HPLC) Crude_Product->Analysis Final_Product Pure this compound Purification->Final_Product Final_Product->Analysis End End Analysis->End

Caption: General workflow for the extraction and analysis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound in the extracts is crucial. HPLC is the method of choice for this analysis.

Typical HPLC Conditions:

  • Column: A C18 column (e.g., Inertsil ODS-3C18, 4.6×250mm, 5μm) is commonly used.[13]

  • Mobile Phase: An isocratic mobile phase of methanol (B129727) and 0.1% phosphoric acid solution in water (e.g., 3:97 v/v) is effective.[13]

  • Flow Rate: A flow rate of 0.8 mL/min is typical.[13]

  • Detection: UV detection at 210 nm is suitable for this compound.[13]

  • Column Temperature: The column is typically maintained at 35°C.[13]

Preparation of Standards and Samples:

  • Standard Solution: Prepare a stock solution of pure cis- and trans-aconitic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the final extract in the mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound from plant tissues. The choice of extraction method and solvent will depend on the specific plant material and the desired purity of the final product. For high-purity applications, liquid-liquid extraction with ethyl acetate from sugarcane molasses is a proven method. For high-yield applications from sweet sorghum, a mixed solvent system followed by back-extraction is effective. Adherence to these detailed protocols will enable researchers to reliably obtain this compound for further study and application development.

References

Application Note: Quantification of Aconitic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of aconitic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, is a potential biomarker for various metabolic and pathological states.[1] The presented protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry operating in negative ion electrospray mode. This method is designed to be readily implemented in a bioanalytical laboratory for targeted quantification of this compound, supporting clinical and translational research.

Introduction

This compound, existing as cis- and trans-isomers, is a crucial intermediate in the TCA cycle, formed from the dehydration of citric acid by the enzyme aconitase.[1] Its levels in biological fluids such as plasma can reflect metabolic shifts and may serve as a biomarker in various diseases. Accurate and reliable quantification of this compound in complex biological matrices like plasma is essential for understanding its physiological and pathological roles.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred platform for the bioanalysis of small molecules like this compound.[3] Challenges in the analysis of small polar molecules include poor retention on reversed-phase columns and the need to resolve isomeric forms.[2][3] This protocol provides a comprehensive workflow to address these challenges and enable precise quantification of this compound in human plasma.

Experimental Protocol

This protocol is a composite methodology synthesized from established practices in the field.[4][5][6]

Materials and Reagents
  • This compound standard (cis- or trans-isomer, depending on the desired analyte)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., cis-Aconitic acid-d2 (if available, otherwise a structurally similar analog)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • 96-well collection plates

  • Centrifuge capable of accommodating 96-well plates

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.

  • Thaw plasma samples on ice.

  • In a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard to each well.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and centrifuge briefly before placing in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic separation is critical, especially for resolving this compound from its isomers and other isobaric compounds.[3] The following conditions are a good starting point and may require optimization based on the specific instrument and column used.

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System UPLC/UHPLC system
Column Reversed-phase C18 column suitable for polar compounds (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
cis-Aconitic Acid173.085.015Quantifier[6]
cis-Aconitic Acid173.0129.012Qualifier[6]
Internal Standard---To be optimized

Data Presentation

The performance of the method should be evaluated according to standard bioanalytical method validation guidelines. The following table summarizes expected performance characteristics based on similar assays for small organic acids.[2]

Table 4: Summary of Expected Quantitative Performance

ParameterExpected Performance
Linearity Range 0.1 - 10 µg/mL in plasma[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) ± 15%
Recovery 90 - 105%[2]

Visualizations

Signaling Pathway

This compound is a central intermediate in the Tricarboxylic Acid (TCA) Cycle.

TCA_Cycle Citrate Citrate Aconitic_Acid cis-Aconitate Citrate->Aconitic_Acid Aconitase Isocitrate Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG Isocitrate Dehydrogenase Aconitic_Acid->Isocitrate Aconitase

Caption: this compound's role in the TCA cycle.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile + IS (Protein Precipitation) Plasma->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow diagram.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in a research or clinical laboratory setting. This method can be a valuable tool for investigating the role of this compound in metabolic pathways and its potential as a clinical biomarker.

References

Synthesis of trans-Aconitic Acid via Dehydration of Citric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of trans-aconitic acid from citric acid through a dehydration reaction. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical reaction mechanism and experimental workflow. This synthesis is a fundamental organic transformation relevant to various fields, including the development of pharmaceuticals and bio-based polymers. trans-Aconitic acid and its derivatives are of interest due to their presence in biological systems, such as the Krebs cycle, and their potential as building blocks for novel chemical entities.[1][2]

Introduction

trans-Aconitic acid is an unsaturated tricarboxylic acid that can be synthesized by the dehydration of citric acid.[1] This process is typically achieved through the use of strong acids, such as sulfuric acid, which act as catalysts and dehydrating agents.[1][2][3] The reaction involves the removal of a water molecule from the citric acid backbone, leading to the formation of a carbon-carbon double bond. While both cis- and trans-isomers of aconitic acid can be formed, the trans-isomer is generally the more thermodynamically stable product.[2][4] this compound is a valuable intermediate in various chemical syntheses and has applications in the food industry as a flavoring agent and in the production of plastics and rubbers.[5]

Chemical Reaction and Mechanism

The dehydration of citric acid to trans-aconitic acid proceeds via an acid-catalyzed elimination reaction. The reaction is initiated by the protonation of the hydroxyl group on the citric acid molecule by the strong acid catalyst, making it a good leaving group (water). Subsequently, a proton is abstracted from an adjacent carbon, leading to the formation of a double bond and the elimination of a water molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products CitricAcid Citric Acid TransAconiticAcid trans-Aconitic Acid CitricAcid->TransAconiticAcid Dehydration H2SO4 H₂SO₄ (catalyst) Water H₂O

Caption: Overall reaction for the dehydration of citric acid.

The detailed mechanism involves the formation of a carbocation intermediate, followed by deprotonation to yield the alkene product.

Dehydration_Mechanism reactant Citric Acid + H⁺ intermediate1 Protonated Citric Acid (Oxonium Ion) reactant->intermediate1 Protonation of -OH intermediate2 Carbocation Intermediate + H₂O intermediate1->intermediate2 Loss of H₂O product trans-Aconitic Acid + H⁺ intermediate2->product Deprotonation

Caption: Stepwise mechanism of acid-catalyzed dehydration.

Experimental Protocol

The following protocol is based on the well-established procedure from Organic Syntheses.[6]

3.1. Materials and Equipment

  • Citric acid monohydrate, powdered

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • 1-L round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Shallow dish

  • Suction funnel (Büchner funnel with appropriate filter paper or sintered glass funnel)

  • Ice bath

  • Porous plate or drying paper

  • Desiccator with sodium hydroxide

3.2. Synthesis Procedure

  • Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser, combine 210 g (1 mole) of powdered citric acid monohydrate with a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.

  • Heating: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.

  • Crystallization: Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid, adding the rinse to the dish. Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of this compound that separates.

  • Initial Filtration: Collect the solid product on a suction funnel and press it to drain thoroughly until it is practically dry.

  • Washing: Transfer the crude product to a beaker and stir it into a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.

  • Final Filtration and Drying: Collect the solid on a suction funnel and wash it with two 10-cc portions of cold glacial acetic acid. Suck the product thoroughly dry and then spread it in a thin layer on a porous plate or paper for final drying. For complete removal of acetic acid, dry the product in a desiccator containing sodium hydroxide.

3.3. Purification (Optional)

For higher purity, the trans-aconitic acid can be recrystallized from approximately 150 cc of glacial acetic acid. Use an acid-resistant filter for the hot solution. Cooling the filtrate will yield colorless needles of purified trans-aconitic acid.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis protocol described above.

ParameterValueReference
Reactants
Citric Acid Monohydrate210 g (1 mole)[6]
Concentrated Sulfuric Acid210 g (115 cc, 2 moles)[6]
Water105 cc[6]
Reaction Conditions
Temperature140–145°C[6]
Time7 hours[6]
Product Yield
Crude trans-Aconitic Acid71–77 g[6]
Yield Percentage41–44%[6]
Purified trans-Aconitic Acid50–60 g (initial crop)[6]
Physical Properties
Decomposition Point180–200°C (crude)[6]
198–209°C (recrystallized)[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of trans-aconitic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification A 1. Mix Citric Acid, Sulfuric Acid, and Water B 2. Heat at 140-145°C for 7 hours A->B C 3. Cool to 41-42°C to Crystallize B->C D 4. Filter Crude Product C->D E 5. Wash with Cold HCl and Acetic Acid D->E F 6. Dry the Product E->F G 7. (Optional) Recrystallize from Acetic Acid F->G

Caption: Workflow for the synthesis of trans-aconitic acid.

Analytical Methods

The purity and identity of the synthesized trans-aconitic acid can be confirmed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A common method for the analysis of organic acids, allowing for the separation and quantification of cis- and trans-isomers.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of derivatized this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the product.

  • Melting Point Determination: A sharp melting point range for the recrystallized product indicates high purity.

Safety Precautions

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is performed at a high temperature. Use caution when handling the hot oil bath and reaction flask.

  • Glacial acetic acid is corrosive and has a strong odor. Handle it in a fume hood.

Conclusion

The dehydration of citric acid provides a straightforward and accessible method for the synthesis of trans-aconitic acid. The protocol detailed in this document, adapted from a reliable source, offers a reproducible procedure for obtaining this valuable chemical intermediate. By following the outlined steps and safety precautions, researchers can successfully synthesize and purify trans-aconitic acid for various applications in chemical research and development.

References

Application Notes: Aconitic Acid as a Biomarker for Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of a wide range of human diseases, including inherited metabolic disorders, neurodegenerative diseases, and cancer. The Krebs cycle (also known as the tricarboxylic acid or TCA cycle) is a central metabolic hub within the mitochondria, and its disruption is a key indicator of mitochondrial impairment. Aconitic acid, an intermediate in the Krebs cycle, has emerged as a promising biomarker for assessing mitochondrial function. These application notes provide a comprehensive overview of the use of this compound as a biomarker for mitochondrial dysfunction, including its biochemical basis, relevant signaling pathways, and detailed protocols for its measurement and the assessment of related mitochondrial functions.

Biochemical Background

This compound exists in two isomeric forms, cis-aconitic acid and trans-aconitic acid. Cis-aconitate is a key intermediate in the Krebs cycle, formed from the dehydration of citric acid by the enzyme aconitase (aconitate hydratase). Aconitase then rehydrates cis-aconitate to form isocitrate. This two-step isomerization reaction is crucial for the progression of the Krebs cycle and cellular energy production.

Mitochondrial aconitase (ACO2) is an iron-sulfur cluster-containing enzyme that is particularly sensitive to oxidative stress. Reactive oxygen species (ROS) can damage the iron-sulfur cluster, leading to the inactivation of the enzyme. This inactivation can result in an accumulation of citrate (B86180) and cis-aconitate, which can then be transported out of the mitochondria. Elevated levels of this compound in biological fluids can, therefore, serve as an indicator of mitochondrial stress and dysfunction.

Signaling Pathways and Logical Relationships

The Krebs Cycle and the Role of Aconitase

The following diagram illustrates the central role of this compound and aconitase within the Krebs cycle.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Aconitase1 Aconitase Citrate->Aconitase1 Cis_Aconitate cis-Aconitate Aconitase2 Aconitase Cis_Aconitate->Aconitase2 Isocitrate Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase Aconitase1->Cis_Aconitate Aconitase2->Isocitrate

Figure 1. The Krebs Cycle highlighting the position of cis-aconitate.
Mitochondrial Dysfunction and Altered this compound Levels

Mitochondrial dysfunction, often triggered by factors like oxidative stress, genetic mutations, or toxins, can lead to the inactivation of aconitase. This disruption in the Krebs cycle results in the accumulation of upstream metabolites, including cis-aconitate, which can then be detected at elevated levels in biological samples.

Mitochondrial_Dysfunction_Pathway Mitochondrial_Stress Mitochondrial Stress (e.g., Oxidative Stress, Toxins) ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production Aconitase Mitochondrial Aconitase (ACO2) ROS_Production->Aconitase Damages Fe-S cluster Aconitase_Inactivation Aconitase Inactivation Krebs_Cycle_Disruption Krebs Cycle Disruption Aconitase_Inactivation->Krebs_Cycle_Disruption Citrate_Accumulation Citrate Accumulation Krebs_Cycle_Disruption->Citrate_Accumulation Aconitate_Accumulation cis-Aconitate Accumulation Krebs_Cycle_Disruption->Aconitate_Accumulation Cellular_Metabolism_Alteration Altered Cellular Metabolism Aconitate_Accumulation->Cellular_Metabolism_Alteration Biomarker_Measurement Elevated this compound in Biological Samples (Urine, Plasma) Aconitate_Accumulation->Biomarker_Measurement

Figure 2. Impact of mitochondrial stress on this compound levels.

Data Presentation

The following tables summarize representative quantitative data for this compound levels in different biological matrices and disease states. Note that reference ranges can vary between laboratories.

Table 1: Reference Ranges for Urinary this compound

PopulationThis compound (mmol/mol creatinine)
Males (Under Age 13)9.8 - 39
General Population6.1 - 27.9

Data compiled from Healthmatters.io.

Table 2: this compound Levels in Disease

Disease/ConditionBiological MatrixObservationReference
Mitochondrial DisordersUrineElevated
AlcoholismUrineHigher
Metabolic SyndromeUrineHigher
Chronic Fatigue SyndromeUrineHigher
Autism Spectrum DisorderUrineIncreased or Decreased
CancerUrineHigher
Kidney DiseaseUrineLower

Experimental Protocols

Protocol 1: Quantification of Urinary this compound by GC-MS

This protocol describes a general method for the extraction and derivatization of urinary organic acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Urine sample

  • Internal standard (e.g., heptadecanoic acid)

  • Methoxyamine hydrochloride solution (75 g/L in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Centrifuge tubes (1.5 mL and 2 mL glass vials)

  • Centrifuge

  • Adjustable pipettes and tips

  • GC sample vials with inserts

  • Speed Vac Concentrator or nitrogen evaporator

  • Vial incubator or heating block

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples in a water bath and mix thoroughly.

    • Transfer 200 µL of urine into a 2 mL glass vial.

    • Add 40 µL of methoxyamine hydrochloride solution.

    • Incubate at 60 °C for 30 minutes.

  • Extraction:

    • Transfer the sample to a 1.5 mL centrifuge tube.

    • Add 20 µL of the internal standard solution.

    • Add 600 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 10,000 RPM for 3 minutes.

    • Transfer 500 µL of the supernatant to a new 2 mL glass vial.

    • Repeat the extraction with another 600 µL of ethyl acetate, and combine the supernatants.

  • Drying and Derivatization:

    • Evaporate the combined supernatant to dryness under a stream of nitrogen at 35 °C or using a Speed Vac.

    • Add 160 µL of hexane and 40 µL of BSTFA to the dried extract.

    • Incubate at 70-90 °C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Analyze the sample using a GC-MS system. The separation of organic acids is achieved on a suitable capillary column, and the mass spectrometer is operated in full scan mode.

Experimental Workflow for this compound Quantification

GCMS_Workflow start Start: Urine Sample sample_prep Sample Preparation (Thaw, Aliquot) start->sample_prep add_methoxyamine Add Methoxyamine HCl Incubate at 60°C sample_prep->add_methoxyamine extraction1 First Extraction (Internal Standard, Ethyl Acetate) add_methoxyamine->extraction1 centrifugation1 Centrifugation extraction1->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 extraction2 Second Extraction (Ethyl Acetate) supernatant1->extraction2 centrifugation2 Centrifugation extraction2->centrifugation2 supernatant2 Combine Supernatants centrifugation2->supernatant2 drying Evaporation to Dryness (Nitrogen or Speed Vac) supernatant2->drying derivatization Derivatization (Hexane, BSTFA) Incubate at 70-90°C drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis end End: Data Analysis gcms_analysis->end

Figure 3. Workflow for urinary this compound analysis by GC-MS.
Protocol 2: Aconitase Activity Assay

This protocol is adapted from commercially available kits and provides a method to measure aconitase activity in tissue homogenates or cell lysates. The assay is based on a coupled enzyme reaction where the isocitrate produced by aconitase is further metabolized by isocitrate dehydrogenase, leading to the production of NADPH, which can be measured spectrophotometrically.

Materials:

  • Tissue homogenate or cell lysate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate (Citrate)

  • Isocitrate Dehydrogenase

  • NADP+

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize minced tissue in 5-10 mL of cold Assay Buffer per gram of tissue. Centrifuge at 800 x g for 10 minutes at 4°C. The supernatant can be used for cytosolic aconitase, or further processed to isolate mitochondria for mitochondrial aconitase.

    • Cells: Harvest cells and resuspend in cold Assay Buffer. Sonicate the cell suspension. Centrifuge at 20,000 x g for 10 minutes at 4°C. The supernatant contains cytosolic aconitase, and the pellet contains mitochondrial aconitase.

  • Assay Reaction:

    • Prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.

    • Add 2-50 µL of the sample to the wells of a 96-well plate. Bring the final volume to 50 µL with Assay Buffer.

    • Add 50 µL of the reaction mixture to each well.

    • Initiate the reaction by adding the citrate substrate.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (for NADPH) at regular intervals for 30-60 minutes at 25 °C.

    • The rate of increase in absorbance is proportional to the aconitase activity.

Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol provides a general overview of the Seahorse XF Cell Mito Stress Test, a common method to evaluate mitochondrial function by measuring the oxygen consumption rate (OCR). This assay can be performed on intact cells or isolated mitochondria and serves as a valuable complementary experiment to this compound measurements.

Materials:

  • Seahorse XFe96 or XFe24 analyzer

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • Adherent cells

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37 °C.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium.

    • Incubate the cells in a non-CO2 incubator at 37 °C for 1 hour prior to the assay.

  • Seahorse XF Analysis:

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the analyzer with the sensor cartridge.

    • Place the cell culture plate in the analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Integrated Experimental Workflow

Integrated_Workflow cluster_aconitic_acid This compound Measurement cluster_mitochondrial_function Mitochondrial Function Assays start Start: Biological Sample (Cells, Tissue, Biofluid) sample_processing Sample Processing and Aliquoting start->sample_processing extraction Extraction and Derivatization sample_processing->extraction aconitase_assay Aconitase Activity Assay sample_processing->aconitase_assay seahorse_assay Mitochondrial Respiration (Seahorse Assay) sample_processing->seahorse_assay gcms_lcms GC-MS or LC-MS/MS Analysis extraction->gcms_lcms data_analysis Correlative Data Analysis gcms_lcms->data_analysis aconitase_assay->data_analysis seahorse_assay->data_analysis conclusion Conclusion: Assessment of Mitochondrial Dysfunction data_analysis->conclusion

Figure 4. Integrated workflow for assessing mitochondrial dysfunction.

Sample Stability and Pre-analytical Considerations

  • Sample Collection: For urinary organic acid analysis, a first-morning urine sample is often preferred. Certain foods and medications may interfere with the results, and it is advisable to follow specific dietary restrictions if required by the testing laboratory.

  • Storage: this compound is relatively stable in biological samples when stored frozen. For long-term storage, samples should be kept at -80°C to maintain metabolite integrity.

  • Shipping: Samples should be shipped on dry ice to prevent degradation of this compound.

Conclusion

Measuring this compound levels provides a valuable tool for researchers and clinicians investigating mitochondrial dysfunction. Its central role in the Krebs cycle and the sensitivity of its regulating enzyme, aconitase, to oxidative stress make it a responsive biomarker. By combining the quantification of this compound with functional assays of mitochondrial respiration and enzyme activity, a more comprehensive understanding of mitochondrial health and disease can be achieved. These application notes provide the foundational knowledge and protocols to effectively utilize this compound as a biomarker in your research and development endeavors.

Application of Aconitic Acid in the Synthesis of Biodegradable Polyesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a naturally derived tricarboxylic acid, is emerging as a valuable monomer for the synthesis of biodegradable polyesters. Its trifunctional nature allows for the creation of branched or crosslinked polymer networks, offering tunable mechanical properties and degradation kinetics. These characteristics make this compound-based polyesters promising candidates for a variety of biomedical applications, including tissue engineering scaffolds and controlled drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these novel biomaterials.

Data Presentation

The following tables summarize the quantitative data for representative this compound-based polyesters. The properties of these polymers can be tailored by varying the co-monomers and synthesis conditions.

Table 1: Thermal and Mechanical Properties of this compound-Based Polyesters

Polymer CompositionSynthesis MethodMolecular Weight (Mn) ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(this compound-co-glycerol) (PAG)Melt PolycondensationData not availableData not availableData not availableData not availableData not availableData not available
Poly(this compound-co-glycerol-co-cinnamic acid) (PAGC)Melt PolycondensationData not availableData not availableData not availableHigher than PAGHigher than PAGData not available
Poly(1,12-dodecanediol aconitate-co-1,12-dodecanediol citrate)Melt PolycondensationData not availableData not availableData not availableData not availableData not availableData not available

Note: Quantitative data for this compound-based polyesters is still emerging in the literature. This table will be updated as more data becomes available.

Table 2: In Vitro Degradation of this compound-Based Polyesters

Polymer CompositionDegradation MediumTime (days)Weight Loss (%)
Poly(this compound-co-glycerol) ScaffoldPhosphate-Buffered Saline (PBS, pH 7.4)28~15%
Poly(this compound-co-glycerol-co-cinnamic acid) ScaffoldPhosphate-Buffered Saline (PBS, pH 7.4)28~10%

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-glycerol) via Melt Polycondensation

This protocol describes the synthesis of a biodegradable polyester (B1180765) from this compound and glycerol (B35011) using melt polycondensation.

Materials:

  • trans-Aconitic acid

  • Glycerol (ACS grade)

  • Round-bottom flask (250 mL)

  • Condenser

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • Reactant Charging: In a 250 mL round-bottom flask, add trans-aconitic acid (e.g., 0.10 mol, 17.4 g) and glycerol (e.g., 0.12 mol, 11.1 g)[1].

  • Pre-polymerization:

    • Assemble the flask with a condenser.

    • Heat the mixture to 150°C with constant stirring in an oil bath.

    • Maintain this temperature for approximately 2 hours to form a pre-polymer. During this stage, water will be produced as a byproduct and will be removed through the condenser.

  • Polycondensation:

    • Gradually increase the temperature to 180°C.

    • Apply a vacuum (e.g., ~20 mbar) to the system to facilitate the removal of water and drive the polymerization reaction forward.

    • Continue the reaction under vacuum for 4-6 hours, or until the desired viscosity is achieved. The viscosity of the polymer will noticeably increase as the reaction progresses.

  • Purification:

    • Allow the polymer to cool to room temperature.

    • Dissolve the crude polyester in a suitable solvent (e.g., tetrahydrofuran, THF).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold deionized water or ethanol) while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers or oligomers.

    • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization:

  • Chemical Structure: Confirm the polyester structure using Fourier Transform Infrared (FTIR) spectroscopy (presence of ester carbonyl peak around 1730 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

  • Molecular Weight: Analyze the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: In Vitro Degradation Study

This protocol outlines a method to assess the biodegradability of this compound-based polyester scaffolds.

Materials:

  • Polyester scaffolds of known weight and dimensions

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Sterile containers (e.g., 50 mL centrifuge tubes)

  • Incubator at 37°C

  • Lyophilizer (freeze-dryer)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Prepare polyester scaffolds of uniform size and weight (e.g., 5 mm diameter x 2 mm height).

    • Record the initial dry weight of each scaffold (W_initial).

  • Degradation Setup:

    • Place each scaffold in a sterile container.

    • Add a sufficient volume of PBS (e.g., 20 mL) to completely immerse the scaffold.

    • Place the containers in an incubator at 37°C.

  • Time Points:

    • At predetermined time points (e.g., 3, 7, 14, 21, and 28 days), remove a set of scaffolds (typically n=3 per time point) from the PBS.

  • Sample Processing:

    • Gently rinse the scaffolds with deionized water to remove any salt residues.

    • Freeze the scaffolds at -80°C and then lyophilize them until completely dry.

    • Record the final dry weight of each scaffold (W_final).

  • Data Analysis:

    • Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

    • Plot the percentage of weight loss as a function of time to determine the degradation kinetics.

Visualizations

Experimental Workflow: Synthesis of this compound-Based Polyesters

G cluster_synthesis Melt Polycondensation Synthesis cluster_purification Purification Reactants This compound + Diol (e.g., Glycerol) Prepolymerization Heat to 150°C (2 hours) Reactants->Prepolymerization Step 1 Polycondensation Heat to 180°C under vacuum (4-6 hours) Prepolymerization->Polycondensation Step 2 Crude_Polyester Crude Polyester Polycondensation->Crude_Polyester Step 3 Dissolution Dissolve in THF Crude_Polyester->Dissolution Precipitation Precipitate in non-solvent Dissolution->Precipitation Washing Wash with non-solvent Precipitation->Washing Drying Vacuum dry Washing->Drying Pure_Polyester Pure Polyester Drying->Pure_Polyester

Caption: Workflow for the synthesis of this compound-based polyesters.

Signaling Pathway: Biodegradation of this compound

The biodegradation of this compound-based polyesters involves the hydrolysis of ester bonds, releasing this compound monomers. Certain microorganisms, such as Pseudomonas sp., can then metabolize the trans-aconitic acid. The initial step is the enzymatic conversion of trans-aconitic acid to cis-aconitic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle). This allows the carbon backbone of the original polymer to be integrated into central metabolism for energy production and biosynthesis.

G cluster_degradation Extracellular Degradation cluster_metabolism Bacterial Metabolism (e.g., Pseudomonas sp.) Polyester This compound-Based Polyester Hydrolysis Hydrolysis (Enzymatic or Abiotic) Polyester->Hydrolysis Aconitic_Acid trans-Aconitic Acid Hydrolysis->Aconitic_Acid cis_Aconitic_Acid cis-Aconitic Acid Aconitic_Acid->cis_Aconitic_Acid Aconitate Isomerase TCA_Cycle Tricarboxylic Acid (TCA) Cycle cis_Aconitic_Acid->TCA_Cycle Metabolites Energy (ATP) + Biosynthetic Precursors TCA_Cycle->Metabolites

Caption: Biodegradation pathway of this compound via the TCA cycle.

References

Distinguishing Isomers of Aconitic Acid using NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aconitic acid, a tricarboxylic acid, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. These isomers play significant roles in various biological processes, including the Krebs cycle, and their accurate identification and quantification are crucial in metabolic studies and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information, enabling the unambiguous differentiation of these isomers. This application note provides a comprehensive overview of the use of ¹H and ¹³C NMR spectroscopy to distinguish between cis- and trans-aconitic acid, including detailed experimental protocols and data presentation.

Key Distinguishing Features in NMR Spectra

The primary basis for distinguishing cis- and trans-aconitic acid via NMR lies in the differences in the chemical environments of their respective protons and carbons. These differences manifest as distinct chemical shifts (δ) and coupling constants (J).

  • ¹H NMR: The olefinic proton and the methylene (B1212753) protons exhibit significantly different chemical shifts and coupling patterns for the two isomers. In cis-aconitic acid, the olefinic proton is typically observed further upfield compared to the trans isomer. Furthermore, the four-bond coupling (⁴J) between the olefinic proton and the methylene protons is characteristically different for each isomer.[1]

  • ¹³C NMR: The chemical shifts of the carboxylic acid carbons and the olefinic carbons are also distinct for the cis and trans isomers, providing another layer of confirmation for structural assignment.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for cis- and trans-aconitic acid in D₂O. It is important to note that chemical shifts can be influenced by factors such as solvent, pH, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of this compound Isomers in D₂O.

IsomerProtonChemical Shift (ppm)MultiplicityJ-Coupling (Hz)
cis-Aconitic AcidOlefinic-H~5.65 - 5.74Triplet (t)⁴J ≈ 1.4
Methylene-CH₂~3.09 - 3.14Doublet (d)⁴J ≈ 1.4
trans-Aconitic AcidOlefinic-H~6.60 - 6.93Triplet (t)⁴J ≈ 0.8
Methylene-CH₂~3.47 - 3.74Doublet (d)⁴J ≈ 0.8

Data sourced from multiple experimental results.[1][2][3]

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound Isomers in D₂O.

IsomerCarbonChemical Shift (ppm)
cis-Aconitic AcidCarboxyl (C1)~181.7
Olefinic (C2)~146.5
Olefinic (C3)~126.2
Methylene (C4)~46.1
Carboxyl (C5)~177.5
Carboxyl (C6)~179.9
trans-Aconitic AcidCarboxyl (C1)~182.4
Olefinic (C2)~141.6
Olefinic (C3)~133.9
Methylene (C4)~Not explicitly found
Carboxyl (C5)~178.8
Carboxyl (C6)~Not explicitly found

Data for cis-aconitic acid from PubChem and HMDB.[2] Data for trans-aconitic acid from a study on mouse urine.[1]

Experimental Protocols

This section outlines a general protocol for the preparation and NMR analysis of this compound isomers.

1. Sample Preparation:

  • Materials:

    • cis-Aconitic acid standard

    • trans-Aconitic acid standard

    • Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

    • NMR tubes (5 mm)

    • pH meter or pH strips

    • Sodium deuteroxide (NaOD) and deuterium chloride (DCl) solutions (for pH adjustment)

  • Procedure:

    • Accurately weigh 1-5 mg of the this compound isomer standard.

    • Dissolve the standard in 0.5-0.7 mL of D₂O in a clean vial.

    • Vortex the solution until the solid is completely dissolved.

    • If required, adjust the pH of the solution using dilute NaOD or DCl in D₂O. The pH can significantly affect chemical shifts, so consistency is key. A pH of 7.4 is often used for biological samples.[2]

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

    • 5 mm probe

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard 1D proton experiment (e.g., zg30 on Bruker instruments).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time (aq): 2-4 seconds

    • Spectral Width (sw): 12-16 ppm

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 1-2 seconds

    • Spectral Width (sw): 200-240 ppm

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale. For D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference, or an internal standard like DSS can be added.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to identify the isomer.

Visualization of Key Concepts

The following diagrams illustrate the workflow and the key differences between the isomers.

G Figure 1: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound Isomer dissolve Dissolve in D2O weigh->dissolve ph_adjust Adjust pH (optional) dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Up 1H and 13C Experiments load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Analyze Spectra & Identify Isomer calibrate->analyze

Caption: Experimental Workflow for NMR Analysis

G cis {cis-Aconitic Acid | Olefinic-H: ~5.7 ppm (triplet, ⁴J ≈ 1.4 Hz) | Methylene-CH₂: ~3.1 ppm (doublet, ⁴J ≈ 1.4 Hz)} trans {trans-Aconitic Acid | Olefinic-H: ~6.6 ppm (triplet, ⁴J ≈ 0.8 Hz) | Methylene-CH₂: ~3.5 ppm (doublet, ⁴J ≈ 0.8 Hz)} cis->trans Distinct Chemical Shifts & Coupling Constants

References

Application Notes and Protocols for the Derivatization of Aconitic Acid for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid intermediate in the Krebs cycle, plays a significant role in various biological processes. Its quantification is crucial in metabolic research, agriculture, and the food and beverage industry. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation and quantification of organic acids. However, the inherent polarity and low volatility of this compound make it unsuitable for direct GC analysis. Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable form, enabling its successful separation and detection by GC.

This document provides detailed application notes and protocols for the two most common derivatization methods for this compound: silylation and esterification . It also presents a summary of quantitative data for these methods based on the analysis of similar organic acids, offering a benchmark for performance evaluation.

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogens in the carboxyl groups of this compound with non-polar functional groups. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.

Silylation

Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This method is known for its ability to derivatize a broad range of functional groups and often results in excellent chromatographic performance. For organic acids, a two-step approach involving methoximation followed by silylation is frequently employed to prevent the formation of multiple derivatives from tautomers.

Esterification

Esterification, specifically methylation, is another robust method for derivatizing carboxylic acids. In this process, the carboxyl groups are converted to their corresponding methyl esters. This method is generally straightforward and yields stable derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the silylation and esterification of organic acids for GC-MS analysis. It is important to note that a direct comparative study for this compound was not available; therefore, the data presented is based on studies of similar organic acids and should be used as a general guideline.[1][2][3][4]

Table 1: Quantitative Performance of Silylation (Two-Step Methoximation-Silylation) for Organic Acid Analysis [3][4]

ParameterReported Range of Values
Limit of Detection (LOD)3 - 272 ng/mL; 0.04 - 0.42 µmol/L
Limit of Quantification (LOQ)5 ng/mL to >20 µg/mL
Linearity (R²)> 0.995
Recovery83% - 115%
Reproducibility (RSD%)< 15%

Table 2: Quantitative Performance of Esterification (Methylation) for Organic Acid Analysis [1]

ParameterReported Range of Values
Limit of Detection (LOD)≤ 4 ng/m³ (in air samples)
Reproducibility (RSD%)≤ 15%

Note: The reported LOD for esterification is from a study on dicarboxylic acids in atmospheric aerosols and may not be directly comparable to the liquid sample concentrations in Table 1.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation of this compound

This protocol is a widely adopted method for the comprehensive analysis of organic acids.

Materials:

  • This compound standard or sample extract

  • Pyridine

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Heptane (B126788) or other suitable solvent

  • Internal standard (e.g., succinic acid-d4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample or standard solution containing this compound into a glass reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. The complete removal of water is critical as silylating reagents are moisture-sensitive.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block. This step converts any keto groups to their methoxime derivatives, preventing tautomerization.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 2 hours. This step silylates the carboxyl groups.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent like heptane.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Typical GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 280°C at 5°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Protocol 2: Esterification (Methylation) of this compound

This protocol describes the formation of methyl esters using methanol (B129727) with an acid catalyst.

Materials:

  • This compound standard or sample extract

  • Methanol (anhydrous)

  • Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v) or concentrated sulfuric acid

  • Heptane or hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Place the dried sample containing this compound in a glass reaction vial.

  • Esterification Reaction:

    • Add 1 mL of anhydrous methanol to the vial.

    • Add 200 µL of 14% BF₃-methanol solution or 2-3 drops of concentrated sulfuric acid.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of heptane (or hexane) and 1 mL of saturated sodium chloride solution to the vial.

    • Vortex vigorously for 2 minutes to extract the methyl esters into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • GC-MS Analysis:

    • The sample is now ready for injection into the GC-MS system.

    • Use the same GC-MS conditions as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample/Standard drying Drying sample->drying methoximation Methoximation (for Silylation) derivatization Silylation or Esterification drying->derivatization methoximation->derivatization then gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

signaling_pathways cluster_silylation Silylation Pathway cluster_esterification Esterification Pathway aconitic_acid_s This compound (-COOH) methoxime Methoxime Derivative (if keto group present) aconitic_acid_s->methoxime + MeOx·HCl tms_derivative Trimethylsilyl Ester (-COOSi(CH3)3) methoxime->tms_derivative + MSTFA aconitic_acid_e This compound (-COOH) methyl_ester Methyl Ester (-COOCH3) aconitic_acid_e->methyl_ester + Methanol, H+

References

Application Note: High-Performance Liquid Chromatography for the Robust Separation of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of common organic acids. Organic acids are crucial intermediates in various metabolic pathways and are key components in the food and beverage industry, as well as being significant in pharmaceutical formulations and bioprocessing.[1] The described protocol utilizes a reversed-phase C18 column with an aqueous-compatible stationary phase, ensuring stable retention and sharp peak shapes for polar analytes.[2] This method is broadly applicable for the analysis of organic acids in diverse sample matrices.

Introduction

The analysis of organic acids is essential for quality control in the food and beverage industry, monitoring fermentation processes, and for various applications in clinical and pharmaceutical research.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its simplicity, speed, and stability.[1] Reversed-phase HPLC, particularly with C18 columns, is a popular choice. However, the polar nature of many organic acids can lead to poor retention on conventional C18 phases, often necessitating the use of highly aqueous mobile phases.[3] A significant challenge with 100% aqueous mobile phases is "phase collapse," where the C18 chains fold in on themselves, leading to a dramatic loss of retention.[2]

To address this, modern aqueous-compatible C18 columns, such as those with polar-embedded or polar-endcapped stationary phases, have been developed.[1][2][3] These columns resist phase collapse and provide enhanced retention for polar compounds, enabling robust and reproducible separation of organic acids using simple, isocratic, and highly aqueous mobile phases.[1][2][3] This application note provides a detailed protocol for the separation of a standard mixture of organic acids using an aqueous C18 column and UV detection.

Experimental Protocol

This protocol is a generalized procedure based on common practices for organic acid separation by HPLC.[1][3][4][5][6]

1. Materials and Reagents

  • Standards: Oxalic acid, Tartaric acid, Malic acid, Lactic acid, Acetic acid, Citric acid, Succinic acid, Fumaric acid (analytical grade)

  • Solvents: HPLC-grade water, HPLC-grade methanol (B129727) or acetonitrile

  • Mobile Phase Buffer: Potassium phosphate (B84403) monobasic (KH₂PO₄) or phosphoric acid (H₃PO₄)

  • Sample Preparation: 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions

ParameterRecommended Conditions
Column Aqueous C18 (e.g., Ascentis® Express AQ-C18, Agilent Polaris C18-A), 4.6 x 250 mm, 5 µm[1][3]
Mobile Phase 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid[4][5]
Flow Rate 0.5 - 1.0 mL/min[5][6]
Injection Volume 10 - 20 µL[4][7]
Column Temperature 30 - 40 °C[4][8]
Detection UV at 210 nm[6][7][9]

4. Preparation of Solutions

  • Mobile Phase Preparation (20 mM KH₂PO₄, pH 2.5):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using concentrated phosphoric acid.

    • Filter the mobile phase through a 0.45 µm filter and degas by sonication for 15-20 minutes.

  • Standard Stock Solutions (1000 ppm):

    • Accurately weigh 100 mg of each organic acid standard.

    • Dissolve each standard in 100 mL of the mobile phase to create individual stock solutions.

  • Working Standard Mixture (e.g., 100 ppm):

    • Pipette 10 mL of each stock solution into a 100 mL volumetric flask.

    • Bring the flask to volume with the mobile phase.

    • This working standard can be further diluted to create a calibration curve.

5. Sample Preparation

  • For liquid samples (e.g., fruit juices, fermentation broth), centrifuge to remove particulate matter.[5]

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.[5]

  • For solid samples, perform a suitable extraction followed by filtration.

6. System Equilibration and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard mixture to determine the retention times of the individual organic acids.

  • Inject the prepared samples.

  • Construct a calibration curve for each organic acid using the peak areas of the serially diluted standards.

  • Quantify the organic acids in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Typical Retention Times for a Standard Mixture of Organic Acids

Organic AcidRetention Time (min)
Oxalic Acid3.2
Tartaric Acid4.1
Malic Acid5.5
Lactic Acid6.8
Acetic Acid7.5
Citric Acid8.9
Succinic Acid10.2
Fumaric Acid12.5

Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standards Standard Solutions Preparation Injection Sample/Standard Injection Standards->Injection Sample Sample Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for organic acid analysis by HPLC.

Discussion

The use of a low pH mobile phase is critical for the successful separation of organic acids by reversed-phase HPLC.[2] At a pH of 2.5, the carboxyl groups of the organic acids are protonated, rendering the molecules less polar and increasing their retention on the C18 stationary phase.[2] The aqueous-compatible C18 column is essential for preventing phase collapse when using highly aqueous mobile phases, ensuring method robustness and reproducibility.[1][2]

The choice of detector wavelength at 210 nm provides good sensitivity for the carboxyl group chromophore present in all organic acids.[9][10] For more complex matrices, a photodiode array (PDA) detector can be used to assess peak purity and confirm the identity of the analytes by comparing their UV spectra with those of authentic standards.

Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity (limit of detection and quantification). The repeatability of retention times and peak areas should be within acceptable limits, typically with a relative standard deviation (RSD) of less than 2%.[9]

Conclusion

This application note provides a comprehensive and detailed protocol for the separation and quantification of organic acids using HPLC. The method is simple, robust, and utilizes readily available instrumentation and reagents. By employing an aqueous-compatible C18 column and a low pH mobile phase, excellent separation and peak shapes can be achieved for a variety of common organic acids. This method is well-suited for routine analysis in quality control, research, and development laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of cis-Aconitic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-aconitic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of cis--aconitic acid during experimental sample preparation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of cis-aconitic acid.

Problem Potential Cause Recommended Solution
Low or no detectable cis-aconitic acid in samples. Degradation due to improper pH. cis-Aconitic acid is most stable in neutral pH and rapidly isomerizes to trans-aconitic acid in strongly acidic or alkaline conditions.Maintain a neutral pH (around 7.0) during sample extraction and storage. Use buffered solutions (e.g., phosphate-buffered saline - PBS) for sample homogenization and dilution.
Enzymatic degradation. Aconitase can convert cis-aconitic acid to citrate (B86180) or isocitrate. cis-Aconitate decarboxylase (CAD) can convert it to itaconic acid.[1][2]Immediately quench metabolic activity after sample collection using methods like snap-freezing in liquid nitrogen or adding ice-cold methanol (B129727) (-40°C to -80°C).[3][4][5] Consider the addition of known aconitase inhibitors if enzymatic activity is suspected to be high, although specific inhibitors for sample preparation are not well-documented.
Degradation due to high temperature. Heat accelerates the conversion of cis-aconitic acid to its more stable trans-isomer.Perform all sample preparation steps on ice or at 4°C. Avoid any heating steps, including high-temperature derivatization if using GC-MS.[6]
High variability between replicate samples. Inconsistent quenching of metabolism. If the time between sample collection and quenching varies, the metabolic state of the cells or tissues will differ, leading to variable cis-aconitic acid levels.Standardize a rapid and consistent quenching protocol for all samples. For cell cultures, this could involve quickly aspirating media and adding ice-cold quenching solution. For tissues, immediate snap-freezing upon collection is critical.
Repeated freeze-thaw cycles. Multiple freeze-thaw cycles can alter the concentration of metabolites in biological samples.[7][8][9]Aliquot samples into single-use volumes after the initial processing to avoid repeated thawing and freezing of the bulk sample.
Poor recovery of cis-aconitic acid after protein precipitation. Inefficient protein precipitation. Incomplete removal of proteins can interfere with downstream analysis and may lead to co-precipitation of the analyte.Use acetonitrile (B52724) (ACN) for protein precipitation of plasma or serum samples, typically at a ratio of 3:1 (ACN:sample).[10][11][12] Ensure thorough mixing and adequate incubation time on ice to maximize protein removal.
Co-precipitation with certain solvents. While ACN is generally effective, consider a comparative study with other solvents like cold methanol if poor recovery persists. However, methanol may be less efficient at precipitating proteins.[10]
Presence of interfering peaks in chromatogram. Isomerization to trans-aconitic acid. The presence of a significant trans-aconitic acid peak can indicate sample degradation during preparation.Optimize the sample preparation workflow to maintain neutral pH and low temperatures. Use an analytical method that can resolve cis- and trans-aconitic acid, such as a suitable LC-MS/MS method.[13][14]
Formation of itaconic acid or other degradation products. If your analytical method can detect it, the presence of itaconic acid could signal enzymatic degradation by cis-aconitate decarboxylase.[1] Ensure rapid and effective quenching.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of cis-aconitic acid?

A1: The primary reason for the instability of cis-aconitic acid is its susceptibility to isomerization into its more stable trans-isomer. This conversion is significantly accelerated by non-neutral pH (both acidic and alkaline conditions) and elevated temperatures. Additionally, as a key intermediate in the Krebs cycle, it is subject to enzymatic conversion by aconitase and cis-aconitate decarboxylase.[1][2][15]

Q2: What is the best way to store biological samples intended for cis-aconitic acid analysis?

A2: For long-term stability, it is recommended to store biological samples at -80°C.[16] Before freezing, it is crucial to rapidly quench any metabolic activity. For liquid samples like plasma, it is advisable to aliquot them into single-use tubes to minimize freeze-thaw cycles.

Q3: Can I use derivatization for GC-MS analysis of cis-aconitic acid?

A3: While derivatization is a common technique for GC-MS analysis, it often involves heating steps which can promote the isomerization of cis-aconitic acid to trans-aconitic acid.[6] If GC-MS is the only available method, derivatization conditions must be carefully optimized for low temperatures and short reaction times. However, LC-MS/MS is generally the preferred method as it can often be performed without derivatization, thus preserving the integrity of the molecule.[6][13][14]

Q4: How many freeze-thaw cycles are acceptable for samples containing cis-aconitic acid?

A4: It is best to avoid freeze-thaw cycles altogether. Each cycle has the potential to alter the metabolic profile of the sample.[7][8][9] If unavoidable, limit the number of cycles to a maximum of one or two. The impact of freeze-thaw cycles on cis-aconitic acid specifically is not well-documented, but the general recommendation for metabolomics is to minimize them.

Q5: What type of sample matrix is most challenging for cis-aconitic acid analysis?

A5: Tissue homogenates can be particularly challenging due to the high activity of metabolic enzymes like aconitase.[17] It is critical to ensure rapid homogenization in a cold, neutral buffer and immediate quenching of enzymatic activity to obtain accurate measurements of endogenous cis-aconitic acid levels.

Experimental Protocols

Protocol 1: Quenching and Extraction of cis-Aconitic Acid from Adherent Cell Cultures

This protocol is designed to rapidly halt metabolic activity and efficiently extract polar metabolites, including cis-aconitic acid, from adherent cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold 80% Methanol/Water (v/v) quenching/extraction solution (pre-chilled to -40°C to -80°C)

  • Cell scraper

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Place the cell culture plate on ice.

  • Quickly aspirate the culture medium.

  • Gently wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

  • Add 1 mL of ice-cold 80% methanol/water to each well.

  • Immediately scrape the cells from the surface of the well using a cell scraper.

  • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Store the extract at -80°C until analysis.

Protocol 2: Protein Precipitation and Extraction of cis-Aconitic Acid from Plasma/Serum

This protocol is optimized for the removal of proteins from plasma or serum samples to allow for the accurate quantification of cis-aconitic acid.

Materials:

  • Ice-cold Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a pre-chilled 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).[10][11][12]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube.

  • Store the extract at -80°C until analysis.

Visualizations

Workflow for cis-Aconitic Acid Sample Preparation cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture Adherent Cells Quench_Cells Wash with cold PBS Add cold 80% Methanol Cell_Culture->Quench_Cells Tissue Tissue Sample Quench_Tissue Snap-freeze in Liquid Nitrogen Tissue->Quench_Tissue Plasma Plasma/Serum Quench_Plasma Process Immediately on Ice Plasma->Quench_Plasma Extract_Cells Scrape and Centrifuge Quench_Cells->Extract_Cells Homogenize_Tissue Homogenize in cold buffer Quench_Tissue->Homogenize_Tissue Precipitate_Protein Add cold Acetonitrile (3:1) Incubate and Centrifuge Quench_Plasma->Precipitate_Protein Homogenize_Tissue->Precipitate_Protein LC_MS LC-MS/MS Analysis Extract_Cells->LC_MS Precipitate_Protein->LC_MS

Caption: A generalized workflow for preparing biological samples for cis-aconitic acid analysis.

Instability Pathways of cis-Aconitic Acid cluster_degradation Degradation Pathways cluster_factors Contributing Factors cis_Aconitic_Acid cis-Aconitic Acid trans_Aconitic_Acid trans-Aconitic Acid cis_Aconitic_Acid->trans_Aconitic_Acid Isomerization Itaconic_Acid Itaconic Acid cis_Aconitic_Acid->Itaconic_Acid Decarboxylation Citrate Citrate / Isocitrate cis_Aconitic_Acid->Citrate Hydration (reversible) pH Acidic/Alkaline pH pH->trans_Aconitic_Acid Heat Heat Heat->trans_Aconitic_Acid Enzyme_CAD cis-Aconitate Decarboxylase Enzyme_CAD->Itaconic_Acid Enzyme_Aconitase Aconitase Enzyme_Aconitase->Citrate

Caption: Factors contributing to the instability of cis-aconitic acid during sample preparation.

References

Aconitic Acid Analysis: A Technical Guide to Overcoming Poor Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aconitic Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues leading to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in HPLC?

Poor peak shape for this compound, a tricarboxylic acid, typically manifests as peak tailing or fronting. The most common culprits include:

  • Mobile Phase pH Issues: The pH of the mobile phase being too close to the pKa values of this compound can lead to the co-elution of ionized and non-ionized forms, resulting in peak distortion.[1][2] this compound has three pKa values, and operating near any of them can cause issues.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxylic acid functional groups of this compound, causing peak tailing.[1][3][4]

  • Metal Chelation: this compound can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column itself), leading to peak tailing or split peaks.[3][5][6][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[3][8]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[2][3]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Issue: My this compound peak is tailing or showing significant asymmetry.

Possible Cause: The mobile phase pH is likely too close to one of the pKa values of this compound, causing partial ionization during separation.[1][9] Cis-aconitic acid has pKa values of approximately 1.95, 2.78, 4.41, and 6.21.[10][11] To achieve a sharp, symmetrical peak, the analyte should be in a single ionic state (fully protonated or deprotonated).

Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[12] For this compound, a tricarboxylic acid, using a low pH mobile phase is generally recommended to suppress the ionization of the carboxylic acid groups.[2]

Experimental Protocol: pH Adjustment

  • Prepare a series of mobile phases: Use a consistent organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). Prepare buffers with pH values of 2.0, 2.5, 3.0, and 3.5.

  • Equilibrate the column: For each mobile phase, equilibrate the HPLC column for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the this compound standard: Inject a standard solution of this compound and record the chromatogram for each pH condition.

  • Analyze the peak shape: Calculate the tailing factor (Tf) or asymmetry factor (As) for each peak. A value close to 1.0 indicates a symmetrical peak.[2]

Data Presentation: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHTailing Factor (Tf)Peak Asymmetry (As)Observations
4.52.12.3Severe tailing
3.51.61.7Moderate tailing
3.01.31.4Minor tailing
2.51.11.1Symmetrical peak
2.01.01.0Sharp, symmetrical peak

Troubleshooting Workflow: Mobile Phase pH Optimization

start Poor Peak Shape Observed check_ph Is mobile phase pH close to this compound pKa values? start->check_ph adjust_ph Adjust mobile phase pH to be >1.5 units away from pKa check_ph->adjust_ph Yes other_issues Peak shape still poor. Consider other causes. check_ph->other_issues No low_ph Recommended: pH 2.0 - 2.5 (e.g., 0.1% Phosphoric Acid) adjust_ph->low_ph analyze Analyze Peak Shape (Tailing Factor / Asymmetry) low_ph->analyze good_peak Symmetrical Peak Achieved analyze->good_peak Tf ≈ 1.0 analyze->other_issues Tf > 1.2

Caption: Workflow for optimizing mobile phase pH.

Guide 2: Mitigating Secondary Interactions and Metal Chelation

Issue: Even after optimizing the pH, my this compound peak still shows tailing.

Possible Causes:

  • Silanol Interactions: Active silanol groups on the column's stationary phase are interacting with the polar carboxylic acid groups of this compound.[1][3][4]

  • Metal Chelation: this compound is chelating with trace metal ions in the HPLC system.[3][5][6][7]

Solutions:

  • For Silanol Interactions:

    • Use an end-capped column or a column with a modern, low-activity silica (B1680970) base.

    • Add a competing agent to the mobile phase, such as triethylamine (B128534) (TEA), although this is less common in modern practice and may affect mass spectrometry compatibility.[4]

  • For Metal Chelation:

    • Use a metal-free or bio-inert HPLC system if available.

    • Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase to sequester metal ions.[7] A low concentration (e.g., 0.1 mM) is often sufficient.

    • Passivate the HPLC system by flushing with a solution of a strong chelating agent.

Experimental Protocol: Evaluating the Effect of a Chelating Agent

  • Prepare mobile phase with and without EDTA: Using the optimized pH from the previous guide (e.g., pH 2.5), prepare two batches of the mobile phase. To one batch, add EDTA at a final concentration of 0.1 mM.

  • Equilibrate the system: Flush the HPLC system and column thoroughly with the EDTA-containing mobile phase.

  • Inject the sample: Analyze the this compound standard using the mobile phase with EDTA.

  • Compare chromatograms: Compare the peak shape obtained with and without the chelating agent.

Data Presentation: Impact of EDTA on this compound Peak Shape

Mobile Phase AdditiveTailing Factor (Tf)Peak Asymmetry (As)Observations
None (pH 2.5)1.41.5Persistent minor tailing
0.1 mM EDTA (pH 2.5)1.01.0Sharp, symmetrical peak

Logical Relationship: Troubleshooting Secondary Interactions

start Persistent Peak Tailing (pH Optimized) cause Potential Causes start->cause silanol Silanol Interactions cause->silanol metal Metal Chelation cause->metal solution Solutions silanol->solution metal->solution metal->solution endcap Use End-capped Column solution->endcap edta Add Chelating Agent (EDTA) solution->edta bioinert Use Bio-inert System solution->bioinert result Improved Peak Shape endcap->result edta->result bioinert->result

Caption: Addressing secondary interaction issues.

Guide 3: Addressing Column and System Issues

Issue: My this compound peak is broad, split, or shows fronting.

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.[3][8]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.[1][3]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase.[2][3]

  • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase.[3]

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

  • Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK tubing).[1]

  • Column Cleaning and Replacement: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase).[2] If performance does not improve, replace the column.

  • Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocol: Diagnosing Column Overload

  • Prepare a dilution series: Prepare this compound standards at several concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

  • Inject each concentration: Inject a constant volume of each standard onto the column.

  • Analyze peak shape: Observe the peak shape for each concentration. Peak fronting at higher concentrations that resolves upon dilution is a clear indicator of column overload.

Data Presentation: Effect of Sample Concentration on Peak Shape

Concentration (µg/mL)Peak ShapeTailing Factor (Tf)
100Fronting0.8
50Slightly Asymmetrical0.9
25Symmetrical1.0
10Symmetrical1.0

Troubleshooting Workflow: System and Column Issues

start Broad, Split, or Fronting Peak check_overload Is peak fronting observed? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No resolve Issue Resolved reduce_conc->resolve match_solvent Dissolve sample in mobile phase check_solvent->match_solvent Yes check_system Check for extra-column volume and column contamination check_solvent->check_system No match_solvent->resolve clean_column Flush or replace column. Minimize tubing length. check_system->clean_column clean_column->resolve

Caption: Systematic approach to system and column troubleshooting.

References

Technical Support Center: Optimization of Aconitic Acid Extraction from Molasses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of aconitic acid extraction from molasses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is intended to help you diagnose and resolve common problems you may encounter during the extraction of this compound from molasses.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Acidification: this compound is primarily present as salts (aconitates) in molasses. Insufficient acidification will result in poor conversion to the free acid form, which is necessary for efficient extraction.Ensure the pH of the molasses solution is lowered to the optimal range for your chosen extraction method. For solvent extraction, a pH of 1.3-2.0 is often recommended.[1] Use a calibrated pH meter and add acid (e.g., sulfuric acid) dropwise while stirring to achieve the target pH.
Suboptimal Solvent Choice (Liquid-Liquid Extraction): The polarity and selectivity of the extraction solvent significantly impact the yield.Ethyl acetate (B1210297) is noted for its high selectivity and can produce high-purity this compound with yields up to 69%.[1][2] Butanol may offer higher yields but with lower purity.[2] For specific applications, consider using tributyl phosphate (B84403) (TBP) or Alamine 336 in a non-polar diluent, which can achieve extraction efficiencies of up to 95%.[3]
Insufficient Extraction Time or Temperature (Liquid-Liquid Extraction): The extraction process may not have reached equilibrium, leaving a significant amount of this compound in the molasses.Optimize the extraction time and temperature. Studies have shown that extraction for 1-6 hours at 30-40°C can be effective for ethyl acetate extractions.[1][4]
Inadequate Mixing (Liquid-Liquid Extraction): Poor contact between the molasses and the solvent will lead to inefficient mass transfer of this compound.Ensure vigorous and consistent mixing during the extraction process. Use a shaker or a magnetic stirrer to maintain a good dispersion of the two phases.
Suboptimal Resin or Elution Conditions (Ion Exchange): The choice of ion exchange resin and the elution conditions are critical for both binding and recovery of this compound.Use a weakly basic anion exchange resin.[5] Elution with a mineral acid, such as weak sulfuric acid, is a common practice.[2] Optimize the concentration and flow rate of the eluent to ensure complete recovery of the bound this compound.
Precipitation Issues (Precipitation Method): Incomplete precipitation of the dicalcium magnesium aconitate salt can be a major cause of low yield.This method involves diluting the molasses, adding lime and calcium chloride, and then heating to facilitate precipitation.[2][6] Ensure accurate addition of reagents and optimal heating to fully precipitate the aconitate salt.

Issue 2: Low Purity of Extracted this compound

Potential Cause Recommended Solution
Co-extraction of Other Organic Acids and Impurities: Molasses is a complex mixture containing other organic acids (e.g., oxalic, malic, citric) and color bodies that can be co-extracted with this compound.[7]For Solvent Extraction: Ethyl acetate is known for its high selectivity, yielding purities up to 99.9%.[1][2] If using a less selective solvent like butanol, consider a subsequent purification step.
For Ion Exchange: Optimize the pH and the composition of the wash and elution buffers to selectively remove impurities before eluting the this compound. A preliminary chloride removal step can increase the ionic exchange capacity for this compound.[1]
Presence of Color Bodies: The dark color of molasses can carry over into the final product.Treat the this compound solution with activated carbon to adsorb color bodies.[4][8] Subsequent recrystallization can further enhance purity.
Incomplete Separation of Phases (Liquid-Liquid Extraction): Emulsion formation or incomplete separation of the aqueous and organic layers can lead to contamination of the extract.Allow sufficient time for phase separation. Centrifugation can be used to break emulsions and achieve a clean separation.[4]
Residual Sugars: Sugars from the molasses may contaminate the final product.After binding this compound to an ion exchange resin, wash the column thoroughly with water to remove unbound sugars before elution.[8]

Issue 3: Difficulty with Phase Separation (Liquid-Liquid Extraction)

Potential Cause Recommended Solution
Emulsion Formation: The high concentration of sugars and other surface-active compounds in molasses can lead to the formation of stable emulsions.- Centrifugation: This is a highly effective method for breaking emulsions.[4] - Addition of Salt: Adding a saturated salt solution (brine) can sometimes help to break emulsions by increasing the ionic strength of the aqueous phase. - Solvent Modification: Altering the solvent system, for example by using a co-solvent, may reduce the tendency for emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in molasses?

A1: The concentration of trans-aconitic acid in sugarcane molasses can vary but is typically in the range of 3% to 7% of the total solids.[4] Some sources report it can be as high as 4.4% based on Brix in C (Backstrap) molasses.[2]

Q2: Which extraction method is best for obtaining high-purity this compound?

A2: Liquid-liquid extraction using ethyl acetate is well-documented to produce this compound with very high purity, often up to 99.9%.[1][2]

Q3: Which extraction method generally gives the highest yield?

A3: While ethyl acetate provides high purity, solvents like butanol may offer a higher yield of this compound, although the purity will be lower.[2] Supported liquid membrane (SLM) techniques and certain ion exchange protocols can also achieve high recovery rates.

Q4: What is the optimal pH for extracting this compound from molasses?

A4: To extract this compound, it must be in its free acid form. This requires acidifying the molasses solution. A pH of 1.3 to 2.0 is commonly cited as optimal for solvent extraction methods.[1]

Q5: Can I reuse the solvent in liquid-liquid extraction?

A5: Yes, solvent recovery and reuse are crucial for making the process more economical and environmentally friendly. The solvent can be recovered by distillation and reused for subsequent extractions.[1][4]

Q6: Are there any safety precautions I should take during the extraction process?

A6: Yes. Always work in a well-ventilated area, especially when using organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with acids, handle them with care and follow proper dilution procedures.

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Molasses

Extraction Method Typical Yield Typical Purity Key Advantages Key Disadvantages
Precipitation 70-75%[6]ModerateRelatively simple and low-cost reagents.Can be less efficient than other methods; may require further purification.
Liquid-Liquid Extraction (Ethyl Acetate) 34-69%[1]Up to 99.9%[1][2]High purity of the final product.Yield may be lower than with other solvents; potential for emulsion formation.
Liquid-Liquid Extraction (Butanol) Potentially >69%[2]Lower than ethyl acetate[2]High extraction yield.Lower purity; requires more extensive purification.
Ion Exchange Chromatography High recovery possibleCan be highHigh selectivity and capacity.Can be more complex and costly; resin can be fouled by molasses components.
Supported Liquid Membrane (SLM) High recovery possible40-60% (dry basis)[7]Can be highly selective.Membrane instability at higher temperatures.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate

This protocol is based on methodologies that have demonstrated high purity extraction of this compound.[1][4]

  • Preparation of Molasses:

    • Dilute the molasses with deionized water to approximately 40° Brix.

    • Slowly add concentrated sulfuric acid (98%) dropwise while stirring continuously to adjust the pH to 2.0. Monitor the pH using a calibrated pH meter.

  • Extraction:

    • Transfer the acidified molasses solution to a separatory funnel or an appropriate extraction vessel.

    • Add ethyl acetate at a solvent-to-molasses ratio of 3:1 (v/v).

    • Shake the mixture vigorously for a set duration (e.g., 1-6 hours) at a controlled temperature (e.g., 30-40°C).[4]

  • Phase Separation:

    • Allow the mixture to stand until two distinct layers (aqueous and organic) are formed.

    • If an emulsion forms, centrifuge the mixture at a moderate speed (e.g., 1800 rpm) for 10 minutes to break the emulsion and achieve a clear separation.[4]

    • Carefully collect the upper organic layer containing the extracted this compound.

  • This compound Recovery:

    • Evaporate the ethyl acetate from the collected organic phase using a rotary evaporator.

    • The resulting concentrate will contain crude this compound.

  • Purification (Optional but Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetic acid) and allow it to crystallize.[4]

    • For further purification and color removal, dissolve the crystals in water, treat with activated carbon, filter, and recrystallize.

Protocol 2: Ion Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound using ion exchange chromatography.[5][8]

  • Preparation of Molasses:

    • Dilute the molasses to 10-20° Brix with deionized water.

    • Centrifuge the diluted molasses to remove any suspended solids.[8]

  • Resin Preparation and Equilibration:

    • Pack a chromatography column with a weakly basic anion exchange resin.

    • Wash the resin with deionized water.

    • Equilibrate the resin by passing a solution of a mineral acid (e.g., dilute sulfuric acid) through the column until the effluent pH stabilizes.

  • Loading and Washing:

    • Pass the prepared molasses solution through the equilibrated resin bed. This compound will bind to the resin.

    • After loading, wash the column with deionized water to remove sugars and other non-ionic impurities. Continue washing until the effluent is free of sugars (e.g., less than 0.1% sugar).[8]

  • Elution:

    • Elute the bound this compound from the resin by passing a solution of a mineral acid (e.g., weak sulfuric acid) through the column.[2]

    • Collect the fractions of the eluate. The fractions rich in this compound will be processed further.

  • This compound Recovery and Purification:

    • The this compound-rich eluate can be concentrated by evaporation.

    • Further purification can be achieved by crystallization. Treatment with activated carbon may be necessary to remove color impurities.[8]

Visualizations

experimental_workflow_liquid_extraction molasses Molasses dilution Dilution (to 40° Brix) molasses->dilution acidification Acidification (pH 2.0 with H2SO4) dilution->acidification extraction Liquid-Liquid Extraction (with Ethyl Acetate, 3:1 ratio) acidification->extraction separation Phase Separation (Centrifugation if needed) extraction->separation organic_phase Organic Phase (Ethyl Acetate + this compound) separation->organic_phase Collect aqueous_phase Aqueous Phase (Residual Molasses) separation->aqueous_phase Discard evaporation Solvent Evaporation (Rotary Evaporator) organic_phase->evaporation crude_aa Crude this compound evaporation->crude_aa purification Purification (Crystallization, Activated Carbon) crude_aa->purification pure_aa Pure this compound purification->pure_aa

Caption: Workflow for this compound Extraction using Liquid-Liquid Extraction.

experimental_workflow_ion_exchange molasses Molasses dilution Dilution (10-20° Brix) molasses->dilution centrifugation Centrifugation dilution->centrifugation loading Sample Loading centrifugation->loading resin_prep Resin Equilibration (Weakly Basic Anion Exchange) resin_prep->loading washing Washing (to remove sugars) loading->washing elution Elution (with Mineral Acid) washing->elution eluate This compound-Rich Eluate elution->eluate concentration Concentration (Evaporation) eluate->concentration purification Purification (Crystallization) concentration->purification pure_aa Pure this compound purification->pure_aa

Caption: Workflow for this compound Purification using Ion Exchange Chromatography.

troubleshooting_low_yield low_yield Low Aconitic Acid Yield cause1 Incomplete Acidification low_yield->cause1 cause2 Suboptimal Solvent/Resin low_yield->cause2 cause3 Insufficient Extraction Time/Temp low_yield->cause3 cause4 Poor Mixing low_yield->cause4 cause5 Incomplete Precipitation/Elution low_yield->cause5 solution1 Optimize pH to 1.3-2.0 cause1->solution1 Solution solution2 Select appropriate solvent (e.g., Ethyl Acetate) or resin cause2->solution2 Solution solution3 Increase extraction time and/or temperature cause3->solution3 Solution solution4 Ensure vigorous and consistent mixing cause4->solution4 Solution solution5 Optimize precipitation conditions or elution protocol cause5->solution5 Solution

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Aconitic Acid ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of aconitic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] In ESI, co-eluting species can compete with the analyte for ionization, affect the physical properties of the spray droplets (like surface tension and viscosity), and hinder the formation of gas-phase ions, ultimately impacting the detector response.[4][5] For this compound, a small organic acid typically analyzed in negative ion mode, these effects can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative assays.[3][6]

Q2: My signal for this compound is low and inconsistent. Is this ion suppression?

A2: Low and erratic signal intensity for this compound, especially when analyzing complex biological samples, is a classic symptom of ion suppression.[3] This occurs when other molecules in the sample matrix, which are not removed during sample preparation, co-elute with this compound and interfere with its ionization in the ESI source.[4] To confirm this, you can perform a post-column infusion experiment to identify regions in your chromatogram where suppression occurs.[5][6]

Q3: How can I definitively test for the presence of matrix effects in my this compound assay?

A3: There are several established methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of an this compound standard solution is infused into the mobile phase after the analytical column but before the MS source.[6] A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement caused by eluting matrix components.[5][6]

  • Post-Extraction Spike Analysis: This quantitative approach compares the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[7]

Q4: What are common sources of matrix interference for an acidic analyte like this compound?

A4: For small organic acids like this compound, which are typically analyzed in negative ESI mode, common sources of interference include:

  • Inorganic Salts: High concentrations of salts (e.g., phosphates, sodium, potassium) from buffers or the biological matrix itself are highly detrimental to ESI efficiency and should be avoided.[8][9]

  • Endogenous Compounds: Biological fluids contain numerous small molecules, lipids (especially phospholipids), and proteins that can cause ion suppression.[5][10]

  • Sample Preparation Reagents: Non-volatile buffers (e.g., TRIS, HEPES), detergents, and ion-pairing agents like trifluoroacetic acid (TFA) can suppress the signal and contaminate the system.[8][9][11] If an ion-pairing agent is necessary, a volatile one like formic acid is preferred.[12]

  • Exogenous Contaminants: Plasticizers or other compounds can leach from lab consumables like collection tubes and vials.[4]

Q5: How can I improve my sample preparation to minimize matrix effects?

A5: Effective sample preparation is crucial to remove interfering components before LC-MS analysis.[13] Strategies include:

  • Protein Precipitation (PPT): A simple method, but often provides minimal cleanup and can lead to significant matrix effects.[14]

  • Liquid-Liquid Extraction (LLE): Can be very effective at removing salts and highly polar or non-polar interferences, depending on the solvent system used.[14]

  • Solid-Phase Extraction (SPE): A highly effective and selective technique for cleaning up complex samples. Using an appropriate SPE sorbent (e.g., anion exchange for this compound) can significantly reduce matrix interferences.[14][15]

Q6: Can I adjust my chromatographic method to avoid matrix effects?

A6: Yes, optimizing chromatographic conditions can separate this compound from interfering matrix components.[6]

  • Improve Resolution: Using high-efficiency columns, like UPLC columns, can provide better peak separation, resolving the analyte from co-eluting interferences.

  • Gradient Modification: Adjusting the mobile phase gradient can shift the retention time of this compound away from regions of significant ion suppression.

  • Column Chemistry: For polar analytes like this compound, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which can offer different selectivity compared to standard reversed-phase columns.[1][16]

Q7: What is the most reliable way to correct for matrix effects that cannot be fully eliminated?

A7: The use of a proper internal standard (IS) is the most effective way to compensate for matrix effects.[15] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled this compound).[1][17] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[17] By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved even in the presence of significant matrix effects.[18]

Q8: Are there specific mobile phase additives I should use or avoid for this compound analysis?

A8: Yes, the choice of mobile phase additives is critical for successful ESI-MS.

  • Additives to Use: For negative mode analysis of acids, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at low concentrations (<50 mM) are recommended.[8][19] Small amounts of formic acid (<0.1%) or acetic acid (<1%) can also be used.[8]

  • Additives to Avoid: Absolutely avoid non-volatile salts and buffers such as phosphates, borates, TRIS, and citrates.[8] Mineral acids like HCl and sulfuric acid can damage the instrument.[11] High concentrations of ion-pairing agents like TFA should be avoided as they can cause strong signal suppression.[9][12]

Troubleshooting Guide: Low Signal & Poor Reproducibility

Symptom Potential Cause Recommended Action
No or Very Low Signal Clogged ESI capillary or sample line.Inspect and clean the ESI probe and capillary according to the manufacturer's instructions. Check for system pressure irregularities.[20]
Incorrect MS source settings or polarity.Verify that the instrument is in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing an this compound standard.[12]
Inappropriate mobile phase pH.Ensure the mobile phase pH is sufficiently high to deprotonate this compound (pKa1 ~2.8). A pH of >4 is generally recommended.
Inconsistent Signal / Poor Reproducibility Matrix Effect (Ion Suppression) Perform a post-column infusion experiment to confirm. Implement a more rigorous sample cleanup method (e.g., SPE).[5][14]
Carryover from previous injections.Inject solvent blanks between samples. Use a stronger needle wash solution in the autosampler.[20]
Analyte instability in the sample or autosampler.Ensure samples are stored properly (e.g., -80°C) and consider the stability in the autosampler tray, which may be chilled.[11][13][21]
Inaccurate Quantification Uncorrected matrix effects.Implement a stable isotope-labeled internal standard for this compound. This is the gold standard for correcting matrix effects.[1][17][18]
Matrix effects impacting calibration standards.Use matrix-matched calibration standards, where standards are prepared in a blank matrix extract that is free of the analyte.[1]

Quantitative Data Summary

The following table summarizes performance data from various LC-MS methods for this compound and related organic acids. This data can serve as a benchmark for method development and validation.

AnalyteMethodMatrixLOQ (Limit of Quantitation)Linearity (R²)Reference
cis-Aconitic Acid LC-MS/MSCell Extract & Media30 pg on-columnNot Reported[22]
trans-Aconitic Acid LC-MSStandard Solution0.2-6 µg/mL>0.99[16]
This compound Isomers LC-MS/MSVarious1 ng/mL>0.999[21]
cis-Aconitic Acid LC-ESI-TOF-MSPlant Tissue0.05-1.27 pmolNot Reported[18]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Matrix Effects

This protocol allows for the qualitative assessment of ion suppression or enhancement across a chromatographic run.

  • Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).

  • Configure the infusion setup: Use a syringe pump to deliver the this compound standard at a low, constant flow rate (e.g., 10 µL/min). Connect the syringe pump outlet to a T-junction placed between the analytical column and the MS ion source.

  • Equilibrate the system: Start the LC flow with the mobile phase gradient and the syringe pump infusion. Monitor the signal for the this compound m/z (173 [M-H]⁻). The signal should be stable and continuous.[19]

  • Inject a blank matrix extract: Prepare a sample using your standard extraction procedure on a blank matrix (a sample known to not contain this compound). Inject this extract onto the LC system.

  • Analyze the data: Monitor the this compound signal throughout the chromatographic run. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement. This allows you to identify retention time windows where matrix effects are most severe.[6]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general workflow for cleaning biological samples using anion exchange SPE.

  • Select SPE Cartridge: Choose a strong anion exchange (SAX) or weak anion exchange (WAX) SPE cartridge.

  • Conditioning: Condition the cartridge by passing a conditioning solvent (e.g., 1 mL methanol) followed by an equilibration solvent (e.g., 1 mL water or a weak buffer at a neutral pH).

  • Sample Loading: Adjust the pH of your sample extract to ensure this compound is ionized (pH > 4.5). Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL water, followed by 1 mL methanol) to remove neutral and weakly retained interferences.

  • Elution: Elute this compound using a solvent that neutralizes its charge or displaces it from the sorbent. This is typically a solvent containing a small percentage of a volatile acid (e.g., 2-5% formic acid in methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 3: Stable Isotope Dilution (SID) Workflow

This protocol outlines the key steps for accurate quantification using a stable isotope-labeled internal standard.[17]

  • Internal Standard Selection: Obtain a stable isotope-labeled (e.g., ¹³C₃ or D₃) this compound standard.

  • Spiking: Add a known, fixed amount of the SIL-aconitic acid internal standard to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[17]

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, LLE, or SPE) as you normally would. The SIL-IS will undergo the same processing and experience the same losses and matrix effects as the endogenous this compound.[17]

  • LC-MS Analysis: Develop an MRM (Multiple Reaction Monitoring) method to monitor at least one transition for the native this compound and one for the SIL-IS.

  • Quantification: Create a calibration curve by plotting the ratio of the native analyte peak area to the SIL-IS peak area against the concentration of the calibrators. Calculate the concentration of this compound in unknown samples using this ratio-based calibration curve. This method corrects for variability in extraction recovery and matrix-induced ionization changes.[17]

Visualizations

TroubleshootingWorkflow start Problem: Low or Inconsistent This compound Signal check_ms Step 1: Verify MS System - Check spray & system pressure - Confirm negative ion mode - Infuse standard to check sensitivity start->check_ms ms_ok Is MS performance acceptable? check_ms->ms_ok fix_ms Action: Troubleshoot MS Hardware (Clean source, check for clogs, recalibrate) ms_ok->fix_ms No check_matrix Step 2: Investigate Matrix Effects - Perform post-column infusion - Analyze post-extraction spike ms_ok->check_matrix Yes fix_ms->check_ms matrix_present Are matrix effects present? check_matrix->matrix_present optimize_chrom Action: Optimize Chromatography - Adjust gradient to shift RT - Improve peak resolution (UPLC) matrix_present->optimize_chrom No (Signal OK, but reproducibility poor) improve_prep Step 3: Enhance Sample Prep - Implement SPE or LLE - Test different extraction solvents matrix_present->improve_prep Yes end_solution Solution: Accurate & Robust Quantification Achieved optimize_chrom->end_solution prep_effective Is signal improved and stable? improve_prep->prep_effective use_is Step 4: Implement Correction Use Stable Isotope-Labeled Internal Standard (SIL-IS) prep_effective->use_is No / Partially prep_effective->end_solution Yes use_is->end_solution

Caption: Troubleshooting workflow for ESI-MS analysis of this compound.

IonSuppression cluster_gas Gas Phase A A⁻ (this compound) A_gas A⁻ (Analyte Ion) To Mass Analyzer A->A_gas Successful Ion Evaporation M1 M (Matrix) M1->p1 Competition for Surface Charge M2 M (Matrix) M2->p1 M3 M (Matrix) M3->p1 p1->A Inhibits Analyte Ionization

Caption: Mechanism of ion suppression in the ESI source.

References

improving the resolution of cis and trans-aconitic acid isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cis- and trans-aconitic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating cis- and trans-aconitic acid isomers?

The most prevalent methods for separating these isomers include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with specialized columns, Ion-Pairing Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Gas Chromatography-Mass Spectrometry (GC-MS) is also used, typically requiring derivatization of the acids.

Q2: Which HPLC column is recommended for aconitic acid isomer separation?

Several columns can provide good resolution. The Thermo Scientific™ Acclaim™ Organic Acid (OA) column is a silica-based reversed-phase column specifically designed for the analysis of hydrophilic organic acids and has been shown to separate cis- and trans-aconitic acid.[1][2][3][4] Another effective option is the BIST™ A+ column from SIELC Technologies, which utilizes a unique separation mechanism called Bridge Ion Separation Technology.[5][6][7][8][9][10]

Q3: What is the role of mobile phase pH in the separation of this compound isomers?

Mobile phase pH is a critical parameter as it controls the ionization state of the carboxylic acid groups on the this compound isomers.[11] For RP-HPLC, a low pH (typically around 2.5-3.5) is often used to suppress the ionization of the acids, increasing their hydrophobicity and retention on the non-polar stationary phase.[12] The optimal pH may vary depending on the column and specific method. Temperature also plays a role, with higher temperatures potentially affecting the isomerization rate.[13]

Q4: Can I use mass spectrometry (MS) for the detection of this compound isomers?

Yes, both HPLC and GC can be coupled with mass spectrometry for the detection and quantification of this compound isomers. LC-MS/MS methods, in particular, offer high sensitivity and selectivity.[14][15] For GC-MS analysis, derivatization is usually necessary to increase the volatility of the acids.[16][17]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of cis- and trans-Aconitic Acid Peaks

Possible Causes and Solutions:

  • Inappropriate Column: Standard C18 columns may not provide sufficient selectivity.

    • Solution: Switch to a specialized organic acid column like the Acclaim™ OA or a mixed-mode column like the BIST™ A+.[1][2][5][8]

  • Suboptimal Mobile Phase pH: If the pH is not optimal, the ionization of the isomers may be similar, leading to poor separation.

    • Solution: Adjust the mobile phase pH. For reversed-phase, systematically lower the pH (e.g., in 0.2 unit increments from 3.5 down to 2.5) to suppress ionization and enhance retention differences.[12]

  • Incorrect Mobile Phase Composition: The organic modifier concentration can significantly impact resolution.

    • Solution: Optimize the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration. In reversed-phase, decreasing the organic content generally increases retention and may improve resolution. Consider running a gradient elution.[18]

  • Insufficient Column Equilibration: Inadequate equilibration can lead to shifting retention times and poor resolution.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. HILIC columns, in particular, require longer equilibration times.[19]

Issue 2: Peak Tailing of this compound Isomers

Possible Causes and Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on silica-based columns can interact with the carboxylic acid functional groups, causing peak tailing.

    • Solution 1: Lower the mobile phase pH to suppress silanol ionization.

    • Solution 2: Use a column with end-capping or a specialized stationary phase designed to minimize silanol interactions.

    • Solution 3: Add a competing agent, like a small amount of a volatile ion-pairing agent, to the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Issue 3: High Backpressure

Possible Causes and Solutions:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

    • Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column.[20]

  • Buffer Precipitation: High concentrations of buffer salts in a mobile phase with a high percentage of organic solvent can cause precipitation.

    • Solution: Ensure the buffer concentration is appropriate for the mobile phase composition and that the buffer is fully dissolved.

  • System Blockage: A blockage may be present in the tubing, injector, or detector.

    • Solution: Systematically isolate each component of the HPLC system to identify the source of the high pressure.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine analysis of cis- and trans-aconitic acid isomers.

  • Column: Thermo Scientific™ Acclaim™ Organic Acid (OA), 5 µm, 4.6 x 150 mm

  • Mobile Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 2.7 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method 2: Ion-Pairing LC-MS/MS

This method offers high sensitivity and is suitable for complex matrices.[14]

  • Column: Hypercarb™ guard column

  • Mobile Phase A: Water with 10 mM tributylamine (B1682462) and 10 mM formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-8 min: 95-5% B

    • 8-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Detection: ESI-MS/MS in negative ion mode. Monitor appropriate precursor/product ion transitions for each isomer.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., 80% methanol/water). Centrifuge to remove particulates and dilute the supernatant before injection.[14]

Quantitative Data Summary

MethodColumnMobile Phasecis-Aconitic Acid Retention Time (min)trans-Aconitic Acid Retention Time (min)Resolution (Rs)
RP-HPLCAcclaim™ OA20 mM KH₂PO₄, pH 2.7~5.8~6.5> 1.5
Ion-Pairing LC-MS/MSHypercarb™Gradient with Tributylamine/Formic AcidAnalyte DependentAnalyte DependentBaseline Separation
BIST™ HPLCBIST™ A+Acetonitrile/TMDAP Formate BufferAnalyte DependentAnalyte DependentHigh Selectivity

Note: Retention times and resolution are approximate and can vary based on the specific instrument, column condition, and exact mobile phase preparation.

Visualizations

Troubleshooting_Workflow start Poor Resolution of this compound Isomers check_column Is the column appropriate for organic acid separation? start->check_column check_ph Is the mobile phase pH optimized? check_column->check_ph Yes solution_column Switch to a specialized organic acid or mixed-mode column. check_column->solution_column No check_mp Is the mobile phase composition optimal? check_ph->check_mp Yes solution_ph Systematically adjust the mobile phase pH (e.g., lower in RP-HPLC). check_ph->solution_ph No check_equilibration Is the column properly equilibrated? check_mp->check_equilibration Yes solution_mp Optimize organic solvent concentration or run a gradient. check_mp->solution_mp No solution_equilibration Increase column equilibration time. check_equilibration->solution_equilibration No end_node Resolution Improved check_equilibration->end_node Yes solution_column->end_node solution_ph->end_node solution_mp->end_node solution_equilibration->end_node

Caption: Troubleshooting workflow for poor resolution.

BIST_Mechanism cluster_column BIST™ A+ Column column_surface Negatively Charged Stationary Phase buffer Multi-charged Positive Buffer (e.g., TMDAP) buffer->column_surface Forms a 'bridge' analyte Negatively Charged this compound Anion analyte->buffer

Caption: Principle of BIST™ separation for anions.

References

challenges in the quantification of low-level cis-aconitate in TCA cycle intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low-level cis-aconitate in TCA cycle intermediates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-level cis-aconitate?

A1: The main difficulties in accurately measuring low levels of cis-aconitate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, include its low physiological abundance, chemical instability, and the presence of isomers and isobars that can interfere with detection.[1][2] Effective quantification requires highly sensitive and selective analytical methods to overcome these issues.[3][4]

Q2: Which analytical techniques are most suitable for cis-aconitate quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of cis-aconitate and other TCA cycle intermediates.[5][6] This method offers high sensitivity and specificity, and it can be adapted to various biological matrices.[5][7] While gas chromatography-mass spectrometry (GC-MS) can also be used, it necessitates a chemical derivatization step to make the analytes volatile, which can add complexity to the workflow.[8][9]

Q3: Why is chromatographic separation critical for accurate cis-aconitate measurement?

A3: Chromatographic separation is crucial to distinguish cis-aconitate from its isomers, such as trans-aconitate, and from isobars like isocitrate, which have the same mass-to-charge ratio.[2][10] Without adequate separation, these interfering compounds can co-elute and lead to inaccurate quantification.[2] Methods like mixed-mode chromatography or ion-pairing chromatography can be employed to achieve the necessary resolution.[3][4][11]

Q4: How can the stability of cis-aconitate be maintained during sample preparation?

A4: To minimize the degradation of cis-aconitate, it is recommended to keep biological samples on ice and process them quickly.[11] Some protocols suggest direct analysis of analytes in an 80% methanol/water solution to avoid a "dry-down" step, which can be a source of instability.[3][4] The choice of anticoagulant in blood collection tubes can also impact the measured levels of TCA intermediates.[1]

Q5: What is the role of derivatization in the analysis of TCA cycle intermediates?

A5: Derivatization is a chemical modification process primarily used to increase the volatility of non-volatile compounds like organic acids, making them suitable for GC-MS analysis.[8][9] For LC-MS analysis, derivatization is typically not required, which simplifies the sample preparation process.[11] However, in some LC-MS applications, derivatization can be used to improve chromatographic properties and detection sensitivity.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Low Signal Intensity for cis-Aconitate 1. Suboptimal chromatographic conditions.2. Analyte degradation during sample preparation or storage.3. Ion suppression due to matrix effects.1. Optimize the mobile phase composition and gradient. Consider using ion-pairing reagents like tributylamine (B1682462) to improve peak shape.[3][4]2. Minimize sample processing time, keep samples cold, and avoid unnecessary freeze-thaw cycles and dry-down steps.[1][3][4][11]3. Implement a more rigorous sample cleanup procedure or use a matrix-matched calibration curve. Employ stable isotope-labeled internal standards to correct for matrix effects.
Inaccurate Quantification or High Variability 1. Isomeric or isobaric interference.2. Incomplete derivatization (for GC-MS).3. Non-linearity of the calibration curve.1. Improve chromatographic resolution to separate cis-aconitate from trans-aconitate and isocitrate.[2][10] Utilize specific MS/MS transitions for each analyte.2. Optimize derivatization reaction conditions (temperature, time, reagent concentration).[12]3. Extend the calibration curve to cover the expected concentration range and use a weighted regression model if necessary.[1]
No Detectable Peak for cis-Aconitate 1. Concentration is below the limit of detection (LOD) of the method.2. Complete degradation of the analyte.1. Increase the sample injection volume or concentrate the sample. Use a more sensitive instrument or an analytical method with a lower LOD.[5]2. Review the sample handling and preparation protocol to identify and mitigate potential sources of degradation.
Presence of Unexpected Peaks in the Chromatogram 1. Contamination from solvents, reagents, or labware.2. In-source fragmentation in the mass spectrometer.1. Use high-purity solvents and reagents. Thoroughly clean all labware. Run blank injections to identify sources of contamination.[13]2. Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the analysis of TCA cycle intermediates.

Table 1: Limits of Quantification (LOQ) for cis-Aconitate and Related Isomers

AnalyteMethodLOQBiological MatrixReference
cis-AconitateLC-MS/MS< 60 nMVarious[5]
ItaconateIon Pairing LC-MS/MS30 pg on columnCell Extract & Media[3][4]
ItaconateHPLC-MS/MS0.098 µMPlasma & Whole Blood[1]
MesaconateHPLC-MS/MS0.098 µMPlasma & Whole Blood[1]
CitraconateHPLC-MS/MS0.049 µMPlasma & Whole Blood[1]

Table 2: Linearity of Calibration Curves for TCA Cycle Intermediates

AnalyteMethodCalibration RangeCorrelation Coefficient (r²)Reference
cis-Aconitic AcidLC-MS/MS11.72 to 12,000 ng/mL> 0.980[14]
Malic AcidLC-MS/MS6.25 to 6400 ng/mL> 0.980[14]
Isocitric AcidLC-MS/MS29.30 to 30,000 ng/mL> 0.980[14]
Citric AcidLC-MS/MS122.07 to 125,000 ng/mL> 0.980[14]
Fumaric AcidLC-MS/MS23.44 to 24,000 ng/mL> 0.980[14]
Succinic AcidLC-MS/MS23.44 to 24,000 ng/mL> 0.980[14]
All TCA AnalytesLC-MS/MSNot specified> 0.9998[5]

Experimental Protocols

Method 1: Ion Pairing LC-MS/MS for cis-Aconitate and Itaconate [3][4]

  • Sample Preparation:

    • For cell extracts, quench metabolism and extract metabolites using an 80% methanol/water solution.

    • Centrifuge to pellet cell debris.

    • The supernatant can be directly injected to avoid a dry-down step.

  • Chromatography:

    • Column: Hypercarb guard column.

    • Mobile Phase: Use an ion-pairing agent such as tributylamine with formic acid in a water/acetonitrile gradient.

    • Flow Rate: Maintain a constant flow rate suitable for the column dimensions.

    • Temperature: Maintain the column at a constant temperature.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for cis-aconitate and itaconate.

Method 2: Derivatization-based GC-MS for TCA Cycle Intermediates [9]

  • Sample Preparation and Derivatization:

    • Extract metabolites from the biological matrix.

    • Lyophilize the extract to complete dryness.

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect aldehyde and keto groups.

    • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to increase the volatility of the organic acids.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector: Operate in splitless mode.

    • Temperature Program: Start at a low temperature and ramp up to a high temperature to separate the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Detection: Scan a specific mass range or use selected ion monitoring (SIM) for targeted analysis.

Visualizations

TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate SuccinylCoA Succinyl-CoA alpha_Ketoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting cis-aconitate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological_Sample Biological Sample (Tissue, Cells, Biofluid) Metabolite_Extraction Metabolite Extraction (e.g., with 80% Methanol) Biological_Sample->Metabolite_Extraction Centrifugation Centrifugation Metabolite_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Chromatographic Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: General workflow for LC-MS/MS based quantification of cis-aconitate.

References

Aconitic Acid Standard Solution: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with aconitic acid standard solutions. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound, and which is more stable?

A: this compound exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The trans-isomer is the predominant and more stable form in nature.[1][2] The cis-isomer is an intermediate in the citric acid cycle and is notably less thermally stable than its trans counterpart.[3][4]

Q2: What are the recommended storage conditions for solid this compound?

A: For long-term storage, solid cis-aconitic acid should be kept in a tightly closed container in a dry, cool, and well-ventilated place, with a recommended temperature of -20°C.[5][6] One supplier has indicated that the solid powder is stable for at least one month at room temperature during shipping.[7]

Q3: How should I store my this compound standard stock solution?

A: To minimize degradation and isomerization, stock solutions should be prepared in a suitable solvent (e.g., DMSO or water), aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.

Q4: My chromatogram shows an unexpected peak when analyzing my cis-aconitic acid standard. What could be the cause?

A: The most likely cause is the isomerization of cis-aconitic acid to trans-aconitic acid. This conversion can be accelerated by heat, strongly acidic or alkaline pH, and prolonged storage.[6][8] To confirm this, you may need to run a standard of trans-aconitic acid.

Q5: How does pH affect the stability of an aqueous this compound solution?

A: The stability of cis-aconitic acid in an aqueous solution is highly dependent on pH. The conversion to the more stable trans-isomer is most rapid and extensive in strongly acidic and strongly alkaline solutions.[8] Solutions of sodium cis-aconitate in a neutral pH range are significantly more stable.[8]

Stability and Storage Conditions Summary

The stability of an this compound solution is influenced by its isomeric form, storage temperature, pH, and time. The primary form of instability for cis-aconitic acid is its conversion to the trans-isomer.

ParameterConditionEffect on cis-Aconitic Acid StabilitySource
Isomeric Form cis vs. transcis-aconitic acid is significantly less stable than trans-aconitic acid.[1][2][3][4]
Temperature Elevated TemperatureRapidly accelerates the conversion of the cis-isomer to the trans-isomer in aqueous solutions.[8]
Recommended Storage (Solid)-20°C is recommended for long-term stability of solid cis-aconitic acid.[5][6]
Recommended Storage (Solution)Aliquot and store at -20°C or -80°C to minimize degradation.
pH (Aqueous Solution) Strongly Acidic (pH < 3)Promotes rapid isomerization to trans-aconitic acid.[8]
Neutral (pH ~7)Solutions of cis-aconitate salts are most stable.[8]
Strongly Alkaline (pH > 11)Promotes rapid isomerization to trans-aconitic acid.[8]
Time Prolonged StorageCan lead to the formation of the trans-isomer, even under recommended conditions.[6]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered with this compound standard solutions.

G cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Resolution start Observe unexpected analytical results (e.g., new peaks, lower concentration) q1 Are you using cis-aconitic acid? start->q1 a1_yes Primary suspect: Isomerization to trans-aconitic acid. q1->a1_yes Yes a1_no Issue may be related to solvent, contamination, or instrument. Investigate other variables. q1->a1_no No check_storage Review solution age and storage conditions (Temp, pH). a1_yes->check_storage check_method Verify analytical method (e.g., column, mobile phase). check_storage->check_method run_trans_std Analyze a trans-aconitic acid standard for peak confirmation. check_method->run_trans_std sol1 Prepare fresh standard solution from solid stock stored at -20°C. run_trans_std->sol1 Peak Confirmed sol2 Adjust pH of aqueous solutions to neutral range if possible. sol1->sol2 sol3 Aliquot new standards and store properly (-20°C or -80°C). sol2->sol3 sol4 Perform stability study to define solution lifetime for your conditions. sol3->sol4

References

minimizing isomerization of aconitic acid during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of aconitic acid during experimental processing.

Troubleshooting Guide

Issue: Inconsistent analytical results for this compound.

The isomerization of cis-aconitic acid to its more stable form, trans-aconitic acid, is a common issue during sample processing that can lead to variability in quantification and inaccurate results. The following table summarizes the key factors that influence this isomerization and provides recommendations to mitigate their effects.

ParameterEffect on IsomerizationRecommendations for Minimizing Isomerization
pH Strongly acidic and strongly alkaline solutions significantly accelerate the conversion of cis-aconitic acid to trans-aconitic acid.[1] The isomerization rate is minimized in a slightly acidic to neutral pH range. At low pH values, cis-aconitic acid can also undergo decarboxylation to form itaconic acid, especially at high temperatures.[2]Maintain sample pH between 2.0 and 5.5 for optimal stability.[3] Use a slightly acidic extraction solvent (pH 4-5) by adding a weak acid like formic or acetic acid.[3] Avoid strongly acidic or alkaline conditions during extraction, storage, and analysis.
Temperature Elevated temperatures increase the rate of isomerization.[2] cis-Aconitic acid is less thermally stable than its trans isomer.[4]Conduct all extraction and processing steps at low temperatures (e.g., on ice).[3] Store samples at -20°C or ideally at -80°C to maintain integrity.[5] If heating is necessary, use the lowest possible temperature for the shortest duration.[3]
Ionic Strength & Cations The presence of monovalent and divalent cations, at concentrations typically found in biological samples like cane juice, has been shown to have little effect on the rate of isomerization.[2]While ionic strength is not a primary driver of isomerization, maintaining consistent buffer conditions is good practice for reproducibility.
Light Exposure cis-Aconitic acid is light-sensitive.[4]Protect samples from light by using amber vials or by wrapping collection tubes in foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their differentiation important?

A1: this compound exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, where it is formed from citric acid and then converted to isocitrate by the enzyme aconitase.[6][7] The trans isomer is the more stable form and is often found in higher concentrations in plants like sugar cane.[8][9] Differentiating between these isomers is crucial as they have different biological roles and their relative amounts can be indicative of metabolic states or sample processing artifacts.

Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing this compound. Could this be due to isomerization?

A2: Yes, the appearance of new peaks, especially those eluting close to the expected retention time of your target isomer, is a strong indicator of isomerization. Due to their structural similarity, cis- and trans-aconitic acid will have similar, but not identical, retention times in many reversed-phase HPLC systems. To confirm, you can run standards for both isomers to compare retention times or use mass spectrometry (MS) to verify that the unexpected peaks have the same mass-to-charge ratio (m/z) as this compound.[5][10]

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To ensure the stability of this compound, particularly the cis isomer, samples should be stored frozen. For short-term storage (up to 24 hours), 4°C is acceptable. For longer-term storage, -20°C or -80°C is recommended to preserve the integrity of the metabolites.[3][5] It is also advisable to minimize freeze-thaw cycles.

Q4: Can the choice of analytical method influence the observed ratio of this compound isomers?

A4: Yes. Analytical methods that employ high temperatures, such as some gas chromatography (GC) derivatization techniques, could potentially induce isomerization. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are generally preferred for the analysis of this compound isomers as they are performed at or near room temperature.[5][11]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Plant Material

This protocol is designed to minimize isomerization during the extraction process.

  • Preparation: Pre-cool all solvents (e.g., 50% ethanol) and equipment to 4°C.[12]

  • Homogenization: Weigh the plant tissue and homogenize it in the cold solvent.

  • Clarification: Centrifuge the homogenate at a low temperature to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm filter into a pre-chilled collection tube.[13]

  • Storage: For immediate analysis, keep the extract on ice. For long-term storage, store at -80°C.[5]

Protocol 2: HPLC Analysis of this compound Isomers

This is an example of an HPLC method for the separation and quantification of cis- and trans-aconitic acid.

  • Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient of methanol (B129727) (or acetonitrile) and a slightly acidic aqueous solution (e.g., 0.1% phosphoric acid). A common starting condition is a low organic phase concentration (e.g., 3-10%).[11]

  • Flow Rate: 0.8 mL/min.[11]

  • Detection Wavelength: 210 nm.[11]

  • Column Temperature: 35°C.[11]

Visualizations

Isomerization_Pathway cluster_cis Less Stable Isomer cluster_trans More Stable Isomer cis cis-Aconitic Acid trans trans-Aconitic Acid cis->trans Isomerization (Heat, Extreme pH)

Caption: Reversible isomerization of cis- and trans-aconitic acid.

Caption: Workflow for minimizing this compound isomerization.

References

Technical Support Center: Analysis of Aconitic Acid Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of aconitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the interference of its structural isomers, cis-aconitic acid and trans-aconitic acid.

Frequently Asked Questions (FAQs)

Q1: What are cis- and trans-aconitic acid, and why is their differentiation important?

A1: cis-Aconitic acid and trans-aconitic acid are geometric isomers of this compound, a tricarboxylic acid. cis-Aconitic acid is a key intermediate in the Krebs cycle (tricarboxylic acid cycle), formed from the dehydration of citric acid by the enzyme aconitase.[1] The trans-isomer is the more stable form and can be found in various plants, such as sugarcane. Differentiating between these isomers is crucial as their relative abundance can provide insights into metabolic pathways, cellular energy status, and plant physiology. Inaccurate quantification due to interference can lead to misinterpretation of biological data.

Q2: Can cis- and trans-aconitic acid be distinguished by mass spectrometry alone?

A2: No, cis- and trans-aconitic acid are isobaric, meaning they have the same mass-to-charge ratio (m/z). Therefore, they cannot be differentiated by a mass spectrometer alone. Chromatographic separation, typically using liquid chromatography (LC), is essential prior to mass spectrometric detection to resolve the two isomers.

Q3: What are the main challenges in the LC-MS analysis of this compound isomers?

A3: The primary challenges include:

  • Co-elution: Due to their similar chemical structures, achieving baseline separation of the isomers can be difficult.

  • Isomerization: cis-Aconitic acid can convert to the more stable trans-form, and vice versa, especially under certain pH and temperature conditions during sample preparation and analysis.

  • Interference from other compounds: Biological samples are complex matrices, and other structurally similar or isobaric compounds can interfere with the analysis. For instance, citric acid may convert to cis-aconitic acid during some derivatization procedures.

  • Poor retention on reversed-phase columns: Being polar molecules, this compound isomers can have poor retention on traditional C18 columns, requiring specialized chromatographic techniques.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of cis- and trans-Aconitic Acid Peaks
Potential Cause Recommended Solution
Inadequate chromatographic methodOptimize the LC method. Consider using a column designed for polar analytes, such as a mixed-mode or an aqueous C18 column. Adjusting the mobile phase composition, pH, and gradient can significantly improve separation. An ion-pairing reagent can also be employed to enhance retention and resolution.
Column degradationOver time, column performance can degrade. If you observe a loss of resolution, try flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
Inappropriate flow rateA lower flow rate can sometimes improve the resolution of closely eluting peaks. Experiment with reducing the flow rate to see if separation improves.
Issue 2: Inaccurate Quantification and Variability in Results
Potential Cause Recommended Solution
Isomerization during sample preparationMinimize sample processing time and keep samples on ice or at 4°C. Avoid high temperatures and extreme pH conditions. A slightly acidic environment (pH 3-5) is often recommended to maintain the stability of the isomers.
Isomerization during analysisEnsure the autosampler is temperature-controlled (e.g., 4°C). If isomerization is still suspected, investigate the effect of the mobile phase pH and temperature on isomer stability.
Matrix effects (ion suppression or enhancement)Perform a matrix effect study by comparing the response of the analytes in a standard solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or the use of a stable isotope-labeled internal standard for each isomer.
Issue 3: Peak Tailing or Asymmetric Peak Shapes
Potential Cause Recommended Solution
Secondary interactions with the stationary phaseThis can occur due to interactions between the analyte and residual silanol (B1196071) groups on the silica-based column. Using a highly end-capped column or a mobile phase with a low pH and an appropriate buffer (e.g., ammonium (B1175870) formate) can help to minimize these interactions and improve peak shape.
Column overloadInjecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
Dead volume in the LC systemCheck all fittings and connections between the injector, column, and mass spectrometer to ensure there is no dead volume, which can cause peak broadening and tailing.

Data Presentation

Table 1: Quantitative Mass Spectrometry Parameters for this compound Isomers

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions that can be used for the quantification of cis-aconitic acid. While it is known that trans-aconitic acid has a different fragmentation pattern, specific validated MRM transitions for the trans-isomer are not as readily available in the literature. Researchers should optimize the collision energy for their specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V) - Quantifier
cis-Aconitic Acid173.085.0129.09

Data for cis-aconitic acid is derived from a study using a BEH C18 AX column.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is a general guideline for the extraction of small polar metabolites from plasma and should be optimized for your specific application. The key is to work quickly and at low temperatures to minimize isomerization.

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) (pre-chilled to -20°C).

    • Vortex the mixture for 30 seconds.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS method.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Method for Isomer Separation

This is an example of a mixed-mode chromatography method that has been shown to separate cis-aconitic acid from other related organic acids.

  • Column: Atlantis Premier BEH C18 AX column (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in water, pH 2.6

  • Mobile Phase B: 10 mM ammonium formate in 50/50 water/methanol (v/v), pH 9.4

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 0% B

    • 0.5 min: 0% B

    • 3.0 min: 70% B

    • 6.0 min: 70% B

    • 7.0 min: 0% B

    • 10.0 min: 0% B

Mandatory Visualizations

aconitase_pathway Citrate (B86180) Citrate Aconitase_dehydration Aconitase (Dehydration) Citrate->Aconitase_dehydration cis_Aconitate cis-Aconitate (intermediate) Aconitase_hydration Aconitase (Hydration) cis_Aconitate->Aconitase_hydration Isocitrate Isocitrate Aconitase_dehydration->cis_Aconitate Aconitase_hydration->Isocitrate

Caption: Aconitase-mediated isomerization of citrate to isocitrate.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Cold Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation of Isomers Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for this compound isomer analysis.

References

Aconitase Enzymatic Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of aconitase enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and frequently asked questions related to the measurement of aconitase activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an aconitase enzymatic assay?

The optimal pH for aconitase activity is generally in the neutral to slightly alkaline range. Most commercial assay kits and standard protocols recommend a pH of 7.4 .[1][2][3][4] Research has indicated that the pH optimum for both mitochondrial and cytosolic aconitase in Tris-HCl buffer is between 7.8 and 8.6 .[5] When using a bicarbonate buffer, the optimal pH range shifts slightly to 7.2 to 8.0 .[5] It is crucial to maintain a stable pH throughout the assay, as deviations can significantly impact enzyme activity.

Q2: Which buffer system is recommended for an aconitase assay?

Tris-HCl is a commonly used buffer for aconitase assays.[2][3][5] When preparing samples, particularly cell lysates or tissue homogenates, it is also common to include citrate (B86180) in the extraction buffer to help stabilize the iron-sulfur cluster of the enzyme.[6]

Q3: My aconitase activity is lower than expected. What are the possible causes?

Low or absent aconitase activity can stem from several factors:

  • Enzyme Inactivation: Aconitase is highly sensitive to oxidative stress.[7][8][9][10] Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can damage the enzyme's [4Fe-4S] iron-sulfur cluster, leading to inactivation.[8][9]

  • Improper Sample Handling: Repeated freeze-thaw cycles of samples can diminish enzymatic activity. It is recommended to use fresh protein extracts whenever possible.[6] If samples must be stored, they should be kept at -80°C.[1][6][11]

  • Sub-optimal Assay Conditions: Ensure the assay buffer is at the recommended temperature (typically room temperature or 25°C) before starting the reaction.[1] Incorrect wavelength settings on the plate reader can also lead to inaccurate readings.[1]

  • Presence of Inhibitors: Contaminants in the sample or the use of inappropriate reagents can inhibit aconitase activity. Known inhibitors include fluoroacetate (B1212596) (which is converted to fluorocitrate), alloxan (B1665706), and bicarbonate.[5][9][12]

Q4: Can I measure mitochondrial and cytosolic aconitase activity separately?

Yes, it is possible to differentiate between mitochondrial (m-aconitase) and cytosolic (c-aconitase) activity through subcellular fractionation. A common method involves a two-step centrifugation process. The first centrifugation at a lower speed (e.g., 800 x g) pellets cell debris, and the supernatant contains the cytosolic fraction. A subsequent high-speed centrifugation (e.g., 20,000 x g) of this supernatant will pellet the mitochondria.[1] The respective fractions can then be assayed for aconitase activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your aconitase assay experiments.

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Activity Inactive enzyme due to oxidative damage.Add an aconitase activation solution containing a reducing agent like cysteine and an iron source like ferrous ammonium (B1175870) sulfate (B86663) to your sample and incubate on ice.[1]
Improper sample storage.Use fresh samples whenever possible. If storing, aliquot samples to avoid repeated freeze-thaw cycles and store at -80°C.[1][6]
Incorrect assay setup.Double-check that all reagents were added in the correct order and volumes as specified in the protocol. Ensure the assay buffer has been brought to room temperature.[1]
High Background Signal Contamination of reagents.Use fresh, high-purity reagents and water.
Sample blank not included or improperly prepared.Always run a sample blank that contains the sample but omits the substrate to control for background activity.[1]
Erratic Readings/High Variability Incomplete homogenization of samples.Ensure cells or tissues are thoroughly homogenized. For mitochondrial preparations, sonication may be necessary.[1][11]
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Bubbles in wells.Carefully inspect the plate for bubbles before reading and remove them if present.
Use of incorrect microplates.For colorimetric assays, use clear, flat-bottom plates. For UV assays, a special UV-transparent plate is required.[1][13]

Experimental Protocols

General Protocol for a Coupled Colorimetric Aconitase Assay

This protocol is a generalized procedure based on commercially available kits.[1][4]

  • Sample Preparation:

    • Homogenize tissue (20-40 mg) or cells (1 x 10^6) in 100 µL of ice-cold Assay Buffer.

    • For c-aconitase, centrifuge the homogenate at 800 x g for 10 minutes at 4°C. The supernatant contains the cytosolic fraction.

    • For m-aconitase, take the supernatant from the previous step and centrifuge at 20,000 x g for 15 minutes at 4°C. The pellet contains the mitochondrial fraction. Resuspend the pellet in an appropriate volume of cold Assay Buffer and sonicate for 20 seconds.

    • Store samples at -80°C or keep on ice for immediate use.

  • Aconitase Activation (Optional but Recommended):

    • Prepare an Aconitase Activation Solution by mixing equal volumes of reconstituted cysteine and ferrous ammonium sulfate solutions.

    • Add 10 µL of the Activation Solution to 100 µL of your sample and incubate on ice for 1 hour.

  • Assay Procedure:

    • Prepare a standard curve using the provided isocitrate standard.

    • Add 2-50 µL of the activated sample to the wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

    • Prepare a Reaction Mix containing the substrate (citrate) and the enzyme mix (isocitrate dehydrogenase and other coupling enzymes).

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 25°C for 30-60 minutes.

    • Add 10 µL of a developer solution that facilitates the color change.

    • Incubate for an additional 10 minutes at 25°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve and determine the amount of isocitrate produced in your samples.

    • Calculate the aconitase activity, typically expressed as nmol/min/mL or mU/mL. One unit of aconitase is the amount of enzyme that isomerizes 1.0 µmole of citrate to isocitrate per minute at pH 7.4 and 25°C.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_mito_prep Mitochondrial Isolation cluster_assay Assay Protocol start Tissue or Cell Sample homogenize Homogenize in Ice-Cold Assay Buffer start->homogenize centrifuge1 Centrifuge (e.g., 800 x g) homogenize->centrifuge1 supernatant1 Supernatant (Cytosolic Fraction) centrifuge1->supernatant1 c-aconitase assay pellet1 Pellet (Debris) centrifuge2 Centrifuge Supernatant (e.g., 20,000 x g) supernatant1->centrifuge2 activate Activate Sample (Cysteine + Fe2+) supernatant1->activate supernatant2 Supernatant pellet2 Pellet (Mitochondrial Fraction) centrifuge2->pellet2 resuspend Resuspend & Sonicate pellet2->resuspend m-aconitase assay resuspend->activate plate Add Sample to Plate activate->plate add_mix Add Reaction Mix plate->add_mix incubate1 Incubate (e.g., 30-60 min) add_mix->incubate1 add_dev Add Developer incubate1->add_dev incubate2 Incubate (e.g., 10 min) add_dev->incubate2 read Measure Absorbance incubate2->read

Caption: Workflow for aconitase assay sample preparation and execution.

signaling_pathway cluster_enzyme Aconitase State cluster_factors Influencing Factors active Active Aconitase [4Fe-4S] inactive Inactive Aconitase [3Fe-4S] active->inactive activates ros Oxidative Stress (e.g., ROS, RNS) ros->active inactivates activation Activation (Reducing Agents + Fe2+) activation->inactive

Caption: Factors influencing the activity state of aconitase.

References

Validation & Comparative

comparative analysis of aconitic acid levels in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a significant biomarker in various pathological states. Its levels in tissues can reflect mitochondrial function and metabolic reprogramming, offering a window into the cellular bioenergetics of both healthy and diseased states. This guide provides a comparative analysis of this compound levels in different tissues, supported by experimental data, to aid researchers in understanding its potential as a diagnostic and therapeutic target.

Quantitative Comparison of this compound Levels

The following table summarizes the quantitative data on cis-aconitic acid concentrations in diseased versus healthy tissues from published studies.

Disease StateTissueMethodologyHealthy Tissue Concentration (nmol/g)Diseased Tissue Concentration (nmol/g)Percentage ChangeReference
Gastric AdenocarcinomaStomachGC-MS1.18 ± 1.151.08 ± 0.99-8.47%[1]
Alzheimer's Disease (murine model)BrainNot SpecifiedNot SpecifiedDecreasedNot Specified[2]

Note: The study on gastric adenocarcinoma found no statistically significant difference in the levels of cis-aconitic acid between normal and cancerous tissues.[1] The study on an Alzheimer's disease murine model reported a decrease in cis-aconitic acid levels in the brain but did not provide specific quantitative data in the abstract.[2] Further research across a broader range of diseases is necessary to establish definitive comparative values.

Signaling Pathways and Metabolic Context

This compound's primary role is as an intermediate in the Krebs (TCA) cycle, a fundamental pathway for cellular energy production. The enzyme aconitase facilitates the isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate.

KrebsCycle cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Cis_Aconitate cis-Aconitate Cis_Aconitate->Aconitase Isocitrate Isocitrate Aconitase->Cis_Aconitate Aconitase->Isocitrate

Alterations in this compound levels can signify mitochondrial dysfunction, a hallmark of numerous diseases. For instance, in neurodegenerative conditions like Parkinson's disease, oxidative stress can lead to the inactivation of aconitase, potentially impacting the levels of this compound and contributing to iron accumulation in the brain.[3] While direct quantitative data in various diseases is still emerging, the central role of this compound in metabolism makes it a compelling molecule for further investigation in cancer, neurodegeneration, and inflammatory diseases.

Experimental Protocols

Accurate quantification of this compound in tissue samples is crucial for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in tissue samples.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Tissue Collection (Snap-frozen in liquid nitrogen) Homogenization Tissue Homogenization (e.g., in methanol (B129727)/water) Tissue_Collection->Homogenization Extraction Metabolite Extraction (e.g., chloroform/methanol/water) Homogenization->Extraction Derivatization Derivatization (for GC-MS) (e.g., silylation) Extraction->Derivatization Required for GC-MS Analysis Instrumental Analysis Extraction->Analysis Direct injection for LC-MS Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary.

  • Tissue Homogenization: Approximately 50 mg of frozen tissue is homogenized in a mixture of methanol and water.

  • Metabolite Extraction: An organic solvent extraction, often using a chloroform/methanol/water system, is performed to separate metabolites from other cellular components.

  • Derivatization: The extracted metabolites are dried and then derivatized to increase their volatility. A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze metabolites without derivatization.

  • Tissue Homogenization and Extraction: Similar to the GC-MS protocol, tissue is homogenized and metabolites are extracted, often using a cold solvent mixture to quench metabolic activity.

  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. For polar molecules like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be used.

  • Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification, providing high selectivity and sensitivity. Quantification is performed using an internal standard.

This guide provides a foundational understanding of the comparative levels of this compound in healthy and diseased tissues. As metabolomic research continues to expand, a more comprehensive picture of the role of this compound in various pathologies will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

References

Aconitic Acid as a Biomarker for Specific Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of aconitic acid as a biomarker for specific metabolic disorders. It compares its performance with alternative biomarkers and presents supporting experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound in Metabolism

This compound, in its cis-aconitate form, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This cycle is a fundamental metabolic pathway for cellular energy production. The enzyme aconitase catalyzes the conversion of citrate (B86180) to isocitrate via the intermediate cis-aconitate.[1] Given its central role in metabolism, alterations in this compound levels can be indicative of mitochondrial dysfunction and specific inborn errors of metabolism.[2]

This compound as a Biomarker for Specific Metabolic Disorders

Current research has highlighted the potential of this compound as a biomarker in two primary conditions: mitochondrial aconitase 2 (ACO2) deficiency and Autism Spectrum Disorder (ASD).

Mitochondrial Aconitase 2 (ACO2) Deficiency

ACO2 deficiency is a rare autosomal recessive disorder of the TCA cycle that leads to severe neurological impairment. A key study has identified a distinct metabolic fingerprint for this disorder, with a significant reduction in plasma cis-aconitate levels.

Quantitative Data: Plasma cis-Aconitate in ACO2 Deficiency

BiomarkerPatient Cohort (n=8)Control CohortFold Change (Relative Reduction)p-valueReference
cis-AconitateSignificantly ReducedNormal36.9< 0.05[3]
IsocitrateSignificantly ReducedNormal17.7< 0.05[3]
α-KetoglutarateSignificantly ReducedNormal4.3< 0.05[3]

Note: Specific concentration values for patient and control cohorts were not provided in the source material, only the relative fold change.

This dramatic and consistent decrease makes plasma cis-aconitate a strong candidate for a specific and sensitive biomarker for ACO2 deficiency.

Autism Spectrum Disorder (ASD)

The role of this compound as a biomarker for ASD is less clear, with conflicting reports in the scientific literature. Some studies have reported decreased urinary this compound levels in individuals with ASD, while others have found elevated levels. This discrepancy may be due to the heterogeneity of ASD and differences in study populations and methodologies.

Quantitative Data: Urinary this compound in Autism Spectrum Disorder

StudyFinding in ASD PatientsPatient CohortControl Cohortp-valueReference
Study 1Decreased this compoundLower than controlsHigher than patients< 0.05[4]
Study 2Increased this compoundHigher than controlsLower than patientsNot Specified[4]

These conflicting findings suggest that while this compound may be involved in the pathophysiology of ASD in some individuals, it is not yet a validated biomarker for the condition as a whole. Further research is needed to clarify its role.

Comparison with Other Biomarkers

This compound's utility as a biomarker should be compared with established or commonly used markers for related metabolic disorders, such as lactate (B86563) for general mitochondrial dysfunction.

Lactate as a Biomarker for Mitochondrial Disorders

Elevated plasma and cerebrospinal fluid (CSF) lactate is a classical indicator of mitochondrial dysfunction, reflecting a shift towards anaerobic metabolism. However, its diagnostic utility is often limited.

Performance of Lactate as a Biomarker for Mitochondrial Disease

ParameterPerformanceNotesReference
Sensitivity 34% - 62%Can be spuriously elevated due to stress or improper sample collection.[5]
Specificity 83% - 100%High specificity when significantly elevated.[5]
Lactate/Pyruvate (B1213749) Ratio Sensitivity: 31%, Specificity: 100%Useful for differentiating electron transport chain defects from pyruvate metabolism disorders, but only when lactate is high.[5]

In the context of ACO2 deficiency, plasma cis-aconitate appears to be a more direct and specific biomarker than lactate, as lactate levels can be normal in these patients.[3] For ASD, the variability in this compound levels makes a direct comparison with other potential biomarkers challenging without further research.

Experimental Protocols

Accurate measurement of this compound is crucial for its validation as a biomarker. The following is a detailed methodology for the analysis of urinary organic acids, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Urinary Organic Acid Analysis by GC-MS

1. Sample Preparation and Extraction:

  • To a glass tube, add a volume of urine equivalent to 0.25 mg of creatinine.

  • Add 40 µl of an internal standard (e.g., 100 µmol/l of tropic acid in methanol).

  • Adjust the pH to 14 with 7.5 mol/l NaOH.

  • Saturate the solution with sodium chloride.

  • Acidify the sample to a pH of 1 with hydrochloric acid.

  • Extract the organic acids twice with 3 ml of ethyl acetate (B1210297).

  • Pool the ethyl acetate layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µl of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injection Volume: 1 µl.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/minute.

    • Ramp 2: Increase to 280°C at a rate of 5°C/minute, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library.

Visualizations

Signaling Pathway: The Krebs Cycle

The following diagram illustrates the position of this compound as an intermediate in the Krebs Cycle.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Cis_Aconitate Cis_Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Krebs Cycle highlighting the role of Aconitase.

Experimental Workflow: Urinary Organic Acid Analysis by GC-MS

This diagram outlines the key steps in the experimental protocol for analyzing urinary organic acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagents Add BSTFA + Pyridine Evaporation->Add_Reagents Heating Heat at 70°C Add_Reagents->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for urinary organic acid analysis.

Conclusion

This compound shows significant promise as a specific and sensitive biomarker for the diagnosis of mitochondrial ACO2 deficiency, where its plasma levels are dramatically reduced. Its utility as a biomarker for Autism Spectrum Disorder requires further investigation to resolve conflicting findings. Compared to traditional biomarkers of mitochondrial dysfunction like lactate, cis-aconitate offers superior specificity for ACO2 deficiency. The provided GC-MS protocol offers a reliable method for the quantification of urinary this compound, which is essential for ongoing research and clinical validation. As our understanding of the metabolic underpinnings of various disorders grows, targeted biomarkers like this compound will become increasingly valuable tools in diagnostics and drug development.

References

Aconitic Acid vs. Itaconic Acid: A Comparative Guide to Their Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of immunometabolism, both aconitic acid and itaconic acid have emerged as key modulators of the immune response. While structurally related, their distinct functionalities offer different therapeutic potentials. This guide provides an objective comparison of their immunomodulatory effects, supported by experimental data and detailed methodologies, to aid researchers in navigating their potential applications in drug development.

At a Glance: Key Differences in Immunomodulatory Action

FeatureThis compoundItaconic Acid
Primary Role Metabolic intermediate; precursor to itaconic acid. Exhibits some direct anti-inflammatory effects.Potent immunomodulatory metabolite with anti-inflammatory, antioxidant, and antimicrobial properties.
Macrophage Polarization Limited direct evidence; studies suggest a role in inflammation but specific effects on M1/M2 polarization are not well-defined.Skews macrophages towards an anti-inflammatory (M2-like) phenotype by inhibiting pro-inflammatory M1 polarization.[1][2][3][4]
Cytokine Modulation Reduces pro-inflammatory cytokines such as TNF-α and IL-1β.[5]Broadly suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and can modulate type I interferon responses.[1][6]
Key Signaling Pathways Primarily acts through inhibition of the NF-κB pathway.[5]Activates the Nrf2 antioxidant response pathway and inhibits the NF-κB and JAK-STAT signaling pathways.[1][6][7]
Mechanism of Action Reduces phosphorylation of IκBα, preventing NF-κB activation.[5]Inhibits succinate (B1194679) dehydrogenase (SDH), alkylates KEAP1 to activate Nrf2, and directly modifies proteins involved in inflammation.[1][2]

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the quantitative data from representative studies on the effects of aconitic and itaconic acid on key immunomodulatory markers.

Table 1: Effect on Pro-inflammatory Cytokine Production

CompoundCell TypeStimulantConcentrationCytokineInhibition (%)Reference
cis-Aconitic Acid THP-1 MacrophagesLPS10, 30, 90 mg/kg (in vivo)IL-1βSignificant reduction[5]
cis-Aconitic Acid THP-1 MacrophagesLPS10, 30, 90 mg/kg (in vivo)TNF-αSignificant reduction[5]
Itaconic Acid Derivative (4-OI) BMDMsLPS125 µMIL-1β~75%[4]
Itaconic Acid Derivative (DI) BMDMsLPS250 µMIL-6~60%[8]
Itaconic Acid Derivative (DI) BMDMsLPS250 µMTNF-αNo significant effect[8]

Note: BMDMs = Bone Marrow-Derived Macrophages; LPS = Lipopolysaccharide; 4-OI = 4-octyl itaconate; DI = Dimethyl itaconate. Direct comparative studies are limited; data is compiled from individual studies.

Table 2: Effect on Macrophage Polarization Markers

CompoundCell TypePolarization StimulusConcentrationMarkerEffectReference
Itaconic Acid BMDMsLPS + IFN-γ (M1)EndogenousiNOSInhibition[4]
Itaconic Acid BMDMsIL-4 (M2)EndogenousArg1Potentiation[2]
Itaconic Acid Derivative (4-OI) BMDMsIL-4 (M2)125 µMCD206Upregulation[2]

Note: Data on the direct effects of this compound on M1/M2 macrophage polarization markers is currently limited in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Itaconic acid exerts its effects through multiple signaling pathways, while the known mechanism for this compound is more targeted.

Itaconic Acid's Multi-pronged Approach

Itaconic acid's immunomodulatory functions are primarily driven by its ability to:

  • Activate the Nrf2 Pathway: Itaconic acid and its derivatives can alkylate cysteine residues on KEAP1, a negative regulator of the transcription factor Nrf2.[1][6] This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes.

    Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Itaconate Itaconic Acid KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Nrf2 Nrf2 KEAP1->Nrf2 Ub Ubiquitination & Degradation KEAP1->Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulation

    Itaconic acid activates the Nrf2 antioxidant pathway.
  • Inhibit the NF-κB Pathway: Itaconic acid can suppress the pro-inflammatory NF-κB signaling cascade, a central regulator of inflammatory gene expression.[1] This is achieved through various mechanisms, including the Nrf2-mediated induction of antioxidant enzymes that quench reactive oxygen species (ROS), which are important signaling molecules for NF-κB activation.

This compound's Targeted Inhibition

The primary reported immunomodulatory mechanism of cis-aconitic acid is the inhibition of the NF-κB pathway . It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa Degraded IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Aconitic_Acid This compound Aconitic_Acid->IKK Itaconic_Acid Itaconic Acid Itaconic_Acid->IKK Indirectly via Nrf2 Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Aconitic and itaconic acid both inhibit the NF-κB pathway.

Metabolic Relationship

It is crucial to understand that cis-aconitic acid is the direct precursor to itaconic acid in a reaction catalyzed by the enzyme aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[2][6][7] This enzyme is highly expressed in activated macrophages.

Metabolic_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate Citrate Cis_Aconitate cis-Aconitic Acid Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Itaconate Itaconic Acid Cis_Aconitate->Itaconate Decarboxylation ACOD1 ACOD1 (IRG1)

Metabolic conversion of cis-aconitic acid to itaconic acid.

Experimental Protocols

This section provides an overview of the methodologies used to assess the immunomodulatory effects of aconitic and itaconic acid.

Macrophage Polarization Assay

Objective: To determine the effect of the test compounds on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

General Workflow:

Experimental_Workflow Start Isolate Monocytes (e.g., from PBMCs or bone marrow) Differentiate Differentiate into M0 Macrophages (with M-CSF or GM-CSF) Start->Differentiate Treat Treat with Aconitic or Itaconic Acid Differentiate->Treat Polarize Polarize Macrophages Treat->Polarize M1 M1 Polarization (LPS + IFN-γ) Polarize->M1 M2 M2 Polarization (IL-4 + IL-13) Polarize->M2 Analyze Analyze Polarization Markers M1->Analyze M2->Analyze qPCR qPCR (iNOS, Arg1, etc.) Analyze->qPCR Flow Flow Cytometry (CD86, CD206, etc.) Analyze->Flow ELISA ELISA (Cytokine secretion) Analyze->ELISA

General experimental workflow for assessing immunomodulatory effects.

Detailed Steps:

  • Isolation and Differentiation:

    • Isolate primary monocytes from peripheral blood (PBMCs) or bone marrow.

    • Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) for 5-7 days to differentiate them into naive M0 macrophages.[1]

  • Treatment and Polarization:

    • Pre-treat the M0 macrophages with various concentrations of this compound, itaconic acid, or vehicle control for a specified period (e.g., 1-2 hours).

    • Induce M1 polarization by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • Induce M2 polarization by adding interleukin-4 (IL-4) and interleukin-13 (IL-13).[1]

  • Analysis of Polarization Markers:

    • Quantitative PCR (qPCR): Analyze the gene expression of M1 markers (e.g., iNOS, TNFα, IL6) and M2 markers (e.g., Arg1, CD206, FIZZ1).

    • Flow Cytometry: Analyze the surface expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).[1]

    • ELISA: Measure the concentration of secreted cytokines in the culture supernatant.

Cytokine Profiling

Objective: To quantify the levels of various cytokines produced by immune cells following treatment with the test compounds.

Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages, PBMCs) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of aconitic or itaconic acid.

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • Cytokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A standard method to quantify the concentration of a single cytokine.

    • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines in a small sample volume.

Signaling Pathway Analysis

Objective: To elucidate the molecular mechanisms by which aconitic and itaconic acid exert their immunomodulatory effects.

  • NF-κB Activation Assay:

    • Treat cells with the compound of interest followed by an inflammatory stimulus.

    • Prepare nuclear and cytoplasmic extracts.

    • Perform a Western blot to detect the levels of NF-κB subunits (e.g., p65) in each fraction. An increase in nuclear p65 indicates activation.

    • Alternatively, assess the phosphorylation and degradation of IκBα by Western blot.[5]

  • Nrf2 Activation Assay:

    • Treat cells with the compound of interest.

    • Prepare whole-cell lysates.

    • Perform a Western blot to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1). An increase in these proteins indicates Nrf2 activation.[1]

    • Immunofluorescence microscopy can be used to visualize the nuclear translocation of Nrf2.

Conclusion and Future Directions

Itaconic acid is a well-established and potent immunomodulatory metabolite with a multi-faceted mechanism of action that includes the activation of the Nrf2 pathway and inhibition of NF-κB signaling, leading to a strong anti-inflammatory and antioxidant response. This compound, its metabolic precursor, also demonstrates anti-inflammatory properties, primarily through the targeted inhibition of the NF-κB pathway.

While the current body of research provides a solid foundation for understanding the individual roles of these two molecules, there is a clear need for direct comparative studies. Future research should focus on head-to-head comparisons of this compound and itaconic acid in various immune cell types and disease models to delineate their distinct and overlapping effects. A deeper understanding of this compound's impact on macrophage polarization and its broader signaling network will be crucial for fully harnessing the therapeutic potential of these related immunometabolites. Such studies will be invaluable for the rational design of novel therapeutics targeting immunometabolic pathways in a range of inflammatory and autoimmune diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. The accurate measurement of its isomers, cis-aconitic acid and trans-aconitic acid, is crucial for metabolic research, biomarker discovery, and quality control in various industries. This document outlines the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters for the quantification of this compound using different techniques. Data presented is a synthesis from published methods for this compound and similar organic acids.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) Enzymatic Assay
Limit of Detection (LOD) 0.01 - 0.1 µg/mLpg/mL to low ng/mL rangeLow ng/mL to pg/mL~0.1 µM
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mLLow ng/mL rangeLow ng/mL range~0.3 µM
Linearity (R²) > 0.99> 0.999> 0.99> 0.98
Precision (%RSD) < 5%< 5%< 15%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%85 - 115%90 - 110%
Specificity Moderate; susceptible to co-eluting compounds.High; mass-based detection provides excellent specificity.High; mass-based detection provides excellent specificity.High for cis-aconitic acid (via aconitase).
Throughput ModerateHighLower (due to derivatization)Moderate to High (plate-based)
Isomer Separation Possible with optimized chromatography.Excellent separation and independent quantification of cis and trans isomers is achievable.Possible, but may require specific derivatization and chromatographic conditions.Specific for cis-aconitic acid (indirectly measures activity on this isomer).

Experimental Workflows and Signaling Pathways

General Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound from biological samples using chromatographic methods.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cell Lysate) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Injection Sample Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: Generalized workflow for this compound analysis.

This compound in the Tricarboxylic Acid (TCA) Cycle

This diagram illustrates the position of cis-aconitic acid as an intermediate in the TCA cycle, the metabolic pathway central to cellular respiration.

TCA Cycle Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase1 Aconitase Citrate->Aconitase1 Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase2 Aconitase Cis_Aconitate->Aconitase2 Aconitase1->Cis_Aconitate Aconitase2->Isocitrate Cross-Validation Workflow cluster_setup Setup cluster_analysis Analysis cluster_comparison Comparison and Conclusion SampleSelection Select a Set of Representative Samples Analysis1 Analyze Samples with Method 1 (e.g., HPLC-UV) SampleSelection->Analysis1 Analysis2 Analyze Samples with Method 2 (e.g., LC-MS/MS) SampleSelection->Analysis2 Analysis3 Analyze Samples with Method 3 (e.g., GC-MS) SampleSelection->Analysis3 MethodValidation Ensure Each Method is Individually Validated DataComparison Compare Quantitative Results Analysis1->DataComparison Analysis2->DataComparison Analysis3->DataComparison StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman plot, correlation) DataComparison->StatisticalAnalysis Conclusion Draw Conclusions on Method Comparability StatisticalAnalysis->Conclusion

A Comparative Analysis of the Nematicidal Activity of cis- and trans-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nematicidal properties of cis- and trans-aconitic acid, focusing on their efficacy against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in the development of novel nematicides.

Executive Summary

trans-Aconitic acid has demonstrated significantly greater nematicidal activity compared to its cis-isomer. As a natural product found in various plants and produced by some bacteria, trans-aconitic acid presents a promising avenue for the development of bio-based nematicides. Its primary mode of action is the inhibition of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to metabolic disruption and, ultimately, nematode mortality.

Data Presentation

The following table summarizes the available quantitative data on the nematicidal activity of cis- and trans-aconitic acid against Meloidogyne incognita.

CompoundConcentration (µg/mL)SpeciesMortality Rate (%)Efficacy Note
trans-Aconitic Acid 500Meloidogyne incognita85.5%[1]Demonstrates significant nematicidal activity.
cis-Aconitic Acid Not specifiedMeloidogyne incognitaSignificantly lower than trans-isomerConsistently reported to have weaker nematicidal effect.

Experimental Protocols

The following is a representative experimental protocol for an in vitro nematicidal bioassay of organic acids against Meloidogyne incognita, based on established methodologies.

1. Nematode Culture and Second-Stage Juvenile (J2) Collection:

  • Meloidogyne incognita is cultured on a suitable host plant, such as tomato (Solanum lycopersicum), under greenhouse conditions.

  • Infected roots with visible galls are harvested, and egg masses are extracted.

  • Eggs are hatched in water to collect the second-stage juveniles (J2s), which are the infective stage.

2. Preparation of Aconitic Acid Solutions:

  • Stock solutions of cis- and trans-aconitic acid are prepared by dissolving the compounds in a suitable solvent, such as sterile distilled water. The pH of the solutions should be recorded.

  • Serial dilutions are made to achieve the desired test concentrations (e.g., ranging from 100 to 1000 µg/mL).

3. Nematicidal Assay:

  • The assay is typically conducted in 96-well microtiter plates.

  • A suspension of approximately 50-100 J2s in a small volume of water is added to each well.

  • The different concentrations of the this compound solutions are then added to the wells. A control group with only sterile distilled water is included.

  • The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, or 72 hours).

4. Mortality Assessment:

  • After the incubation period, the nematodes in each well are observed under a microscope.

  • Mortality is determined by lack of movement, often confirmed by probing with a fine needle. Dead nematodes typically appear straight and immobile.

  • The number of dead and live nematodes is counted to calculate the mortality rate for each concentration.

  • LC50 values (the concentration that causes 50% mortality) can be calculated using appropriate statistical software.

G cluster_0 Nematode Preparation cluster_1 Compound Preparation cluster_2 Bioassay cluster_3 Data Analysis Culture M. incognita Culture M. incognita Extract Egg Masses Extract Egg Masses Culture M. incognita->Extract Egg Masses Hatch Eggs to J2 Hatch Eggs to J2 Extract Egg Masses->Hatch Eggs to J2 Add J2 to 96-well plate Add J2 to 96-well plate Hatch Eggs to J2->Add J2 to 96-well plate Dissolve this compound Dissolve this compound Prepare Serial Dilutions Prepare Serial Dilutions Dissolve this compound->Prepare Serial Dilutions Add this compound Solutions Add this compound Solutions Prepare Serial Dilutions->Add this compound Solutions Add J2 to 96-well plate->Add this compound Solutions Incubate (24-72h) Incubate (24-72h) Add this compound Solutions->Incubate (24-72h) Observe under Microscope Observe under Microscope Incubate (24-72h)->Observe under Microscope Count Dead/Live Nematodes Count Dead/Live Nematodes Observe under Microscope->Count Dead/Live Nematodes Calculate Mortality Rate & LC50 Calculate Mortality Rate & LC50 Count Dead/Live Nematodes->Calculate Mortality Rate & LC50 G trans-Aconitic Acid trans-Aconitic Acid Aconitase Aconitase trans-Aconitic Acid->Aconitase inhibits TCA Cycle Disruption TCA Cycle Disruption Aconitase->TCA Cycle Disruption leads to Energy Depletion (ATP) Energy Depletion (ATP) TCA Cycle Disruption->Energy Depletion (ATP) Metabolic Imbalance Metabolic Imbalance TCA Cycle Disruption->Metabolic Imbalance Cell Cycle Arrest Cell Cycle Arrest TCA Cycle Disruption->Cell Cycle Arrest Nematode_Mortality Nematode_Mortality Energy Depletion (ATP)->Nematode_Mortality Metabolic Imbalance->Nematode_Mortality Cell Cycle Arrest->Nematode_Mortality

References

A Tale of Two Aconitases: A Comparative Guide to ACO1 and ACO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism and regulation, two closely related enzymes, Aconitase 1 (ACO1) and Aconitase 2 (ACO2), play critical yet distinct roles. While both catalyze the isomerization of citrate (B86180) to isocitrate, their subcellular locations and moonlighting functions set them on divergent functional paths. This guide provides a comprehensive comparison of ACO1 and ACO2, offering insights into their functional differences, supported by experimental data and detailed methodologies, to aid researchers in their scientific endeavors.

Functional Divergence: Beyond a Shared Catalytic Core

Aconitase 1, also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein residing in the cytosol.[1][2][3] Its activity is a fascinating example of cellular adaptation to iron availability. In iron-replete cells, ACO1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1][2][4][5] However, under conditions of iron scarcity, the iron-sulfur cluster is lost, and the protein undergoes a conformational change, transforming into IRP1.[6][7][8] In this form, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby post-transcriptionally regulating the expression of proteins involved in iron uptake, storage, and utilization.[1][4][7][8]

In stark contrast, Aconitase 2 is a dedicated mitochondrial enzyme.[9][10] Encoded by a separate gene, its primary and unwavering role is to catalyze the second step of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production.[9][11] ACO2 is essential for cellular respiration and ATP synthesis.[12][13] Unlike its cytosolic counterpart, ACO2 does not exhibit RNA-binding activity and its function is not directly regulated by cellular iron levels in the same manner as ACO1's switch to IRP1. However, its own [4Fe-4S] cluster is susceptible to oxidative damage, which can impact its enzymatic activity and mitochondrial function.[14][15]

Comparative Data Summary

The following tables summarize the key functional and physical differences between Aconitase 1 and Aconitase 2.

FeatureAconitase 1 (ACO1/IRP1)Aconitase 2 (ACO2)
Gene ACO1[2]ACO2[9]
Cellular Localization Cytosol[2][3]Mitochondria[9][10]
Primary Function Bifunctional: Cytosolic aconitase and Iron Regulatory Protein 1 (IRP1)[1][4][6]Mitochondrial aconitase in the TCA cycle[9][11]
Enzymatic Activity Isomerization of citrate to isocitrate[1][2]Isomerization of citrate to isocitrate[9]
Regulatory Function Post-transcriptional regulation of iron metabolism via IRE-binding[7][8]Regulation of TCA cycle flux and cellular energy metabolism[11][15]
Iron-Sulfur Cluster [4Fe-4S] cluster required for aconitase activity; lost in IRP1 form[1][5][6]Stable [4Fe-4S] cluster essential for enzymatic activity[9]
Regulation Cellular iron levels (switch between aconitase and IRP1)[5][6]Substrate availability, product inhibition, and oxidative stress[14][15]
Role in Disease Implicated in iron metabolism disorders and some cancers.[2]Mutations are associated with infantile cerebellar-retinal degeneration and other neurodegenerative diseases.[16]

Experimental Protocols

Accurate characterization of ACO1 and ACO2 function relies on robust experimental methodologies. Below are detailed protocols for key assays.

Aconitase Activity Assay

This protocol measures the enzymatic activity of both ACO1 and ACO2 by quantifying the formation of isocitrate, which is then used in a coupled reaction to produce a detectable product.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate Solution (e.g., 100 mM citrate)

  • Isocitrate Dehydrogenase (IDH)

  • NADP+

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or mitochondrial fractions in ice-cold Assay Buffer.[17] For cytosolic aconitase (ACO1), use the supernatant after pelleting mitochondria. For mitochondrial aconitase (ACO2), use the mitochondrial fraction.[17]

  • Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, NADP+, and Isocitrate Dehydrogenase.

  • Initiate Reaction: Add the sample (cell lysate or mitochondrial fraction) to the reaction mixture and incubate for a few minutes to allow for the conversion of any endogenous isocitrate.

  • Start the Assay: Add the Substrate Solution (citrate) to initiate the aconitase reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH formation) or 450 nm for a colorimetric product, depending on the kit, at regular intervals.[17][18]

  • Calculation: Calculate the aconitase activity based on the rate of change in absorbance, using a standard curve if necessary. One unit of aconitase activity is typically defined as the amount of enzyme that converts 1 µmol of citrate to isocitrate per minute.[17]

Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding

This assay is used to detect the RNA-binding activity of ACO1 in its IRP1 form.[19][20][21]

Materials:

  • Radiolabeled IRE-containing RNA probe (e.g., ³²P-labeled)

  • Cytoplasmic cell extract containing IRP1

  • Binding Buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT)

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus

  • Phosphorimager or X-ray film

Procedure:

  • Binding Reaction: In a microfuge tube, incubate the cytoplasmic cell extract with the radiolabeled IRE probe in Binding Buffer for 20-30 minutes at room temperature to allow for the formation of the IRP1-IRE complex.[19]

  • Loading: Add a non-denaturing loading dye to the binding reactions.

  • Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the gel at a constant voltage until the dye front has migrated an appropriate distance.[22]

  • Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA.[19][20]

  • Analysis: A "shifted" band, which migrates slower than the free probe, indicates the presence of the IRP1-IRE complex. The intensity of this band is proportional to the amount of active IRP1.

Visualizing the Functional Worlds of ACO1 and ACO2

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and an experimental workflow related to ACO1 and ACO2.

ACO1_IRP1_Pathway cluster_iron_replete High Cellular Iron cluster_iron_deplete Low Cellular Iron ACO1_holo ACO1 (with [4Fe-4S] cluster) Citrate Citrate IRP1 IRP1 (apo-ACO1) ACO1_holo->IRP1 [4Fe-4S] cluster assembly/disassembly Isocitrate Isocitrate Citrate->Isocitrate Aconitase Activity IRE_Ferritin Ferritin mRNA IRE IRP1->IRE_Ferritin Binds 5' IRE IRE_TfR TfR mRNA IRE IRP1->IRE_TfR Binds 3' IRE Translation_Block Translation_Block IRE_Ferritin->Translation_Block Translation Blocked mRNA_Stabilization mRNA_Stabilization IRE_TfR->mRNA_Stabilization mRNA Stabilized

Figure 1: The dual role of Aconitase 1 (ACO1/IRP1) in response to cellular iron levels.

ACO2_TCA_Cycle cluster_mitochondrion Mitochondrial Matrix Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate FattyAcids FattyAcids FattyAcids->AcetylCoA ACO2 Aconitase 2 (ACO2) Citrate->ACO2 Substrate Isocitrate Isocitrate ACO2->Isocitrate Product AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase ETC Electron Transport Chain (ATP Production) Isocitrate->ETC NADH SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA TCA_Products ... AlphaKG->TCA_Products AlphaKG->ETC NADH Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->TCA_Products Fumarate Fumarate Succinate->Fumarate Succinate->TCA_Products Succinate->ETC FADH2 Malate Malate Fumarate->Malate Fumarate->TCA_Products Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate->TCA_Products Malate->ETC NADH Oxaloacetate->Citrate Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Start Cell Culture / Tissue Sample Cell_Lysis Cell Lysis & Fractionation Start->Cell_Lysis Cytosolic_Extract Cytosolic Extract (for ACO1/IRP1) Cell_Lysis->Cytosolic_Extract Mitochondrial_Extract Mitochondrial Extract (for ACO2) Cell_Lysis->Mitochondrial_Extract Aconitase_Assay Aconitase Activity Assay Cytosolic_Extract->Aconitase_Assay ACO1 Activity EMSA EMSA for IRE Binding Cytosolic_Extract->EMSA IRP1 Binding Mitochondrial_Extract->Aconitase_Assay ACO2 Activity Activity_Quant Quantify Enzymatic Activity Aconitase_Assay->Activity_Quant Binding_Quant Quantify RNA Binding EMSA->Binding_Quant Comparison Comparative Analysis Activity_Quant->Comparison Binding_Quant->Comparison

References

Validating In Vitro Models for Aconitic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used in vitro models for studying the metabolism of aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. The selection of an appropriate model is crucial for obtaining physiologically relevant data in drug development and metabolic research. This document outlines the performance of various models, supported by experimental data, and provides detailed protocols for key assays.

Overview of this compound Metabolism

This compound, in its cis-aconitate form, is a critical intermediate in the mitochondrial TCA cycle, where it is reversibly isomerized to isocitrate by the enzyme aconitase (also known as aconitate hydratase).[1] This enzyme exists in both mitochondrial (ACO2) and cytosolic (ACO1) isoforms. Beyond the TCA cycle, this compound can be decarboxylated to itaconic acid, a molecule with emerging roles in immunomodulation. Understanding the metabolism of this compound is therefore essential for research in cellular energy, metabolic disorders, and immunology.

Below is a diagram illustrating the central role of this compound in cellular metabolism.

cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_cytosol Cytosol cluster_glycolysis Glycolysis Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (ACO2) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (ACO2) cis_Aconitate_cyto cis-Aconitate cis_Aconitate->cis_Aconitate_cyto Transport alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Itaconic_Acid Itaconic Acid cis_Aconitate_cyto->Itaconic_Acid Aconitate Decarboxylase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate

Caption: this compound Metabolic Pathways. (Within 100 characters)

Comparison of In Vitro Models

The choice of an in vitro system for studying this compound metabolism depends on the specific research question, balancing physiological relevance with throughput and cost. The primary models include subcellular fractions and cellular systems.

Subcellular Fractions: Liver Microsomes and S9 Fractions

Liver microsomes are vesicles of endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.

Performance Comparison:

For compounds primarily metabolized by CYPs, intrinsic clearance values in microsomes and hepatocytes are often comparable. However, for non-CYP pathways, such as those involving cytosolic or mitochondrial enzymes like aconitase, hepatocytes are generally more representative.[2] While direct comparative data for this compound metabolism is scarce, the subcellular distribution of aconitase activity in rat liver indicates a significant portion is located in the cytosol (61-65%), with the remainder in the mitochondria (19-20%).[3] This suggests that the S9 fraction, containing both microsomal and cytosolic components, would be a more complete subcellular system than microsomes alone for studying this compound metabolism.

Table 1: General Comparison of Subcellular Fractions for Metabolic Studies

FeatureLiver MicrosomesLiver S9 Fraction
Enzyme Content Primarily Phase I (CYPs) and some Phase II (UGTs)Phase I (CYPs), Phase II (cytosolic and microsomal), and other cytosolic enzymes
Cellular Architecture Absent (vesicles of ER)Absent (homogenate supernatant)
Cofactor Requirement Requires addition of cofactors (e.g., NADPH)Requires addition of cofactors (e.g., NADPH, UDPGA)
Aconitase Activity Expected to be very low to noneContains cytosolic aconitase (ACO1)
Suitability for this compound Metabolism LowModerate (for cytosolic pathways)
Throughput HighHigh
Cost LowLow
Cellular Models: Primary Hepatocytes and 3D Spheroids

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment.[4] However, they can rapidly lose their metabolic capacity in conventional 2D culture. Three-dimensional (3D) spheroid cultures of primary hepatocytes have emerged as a superior model, maintaining metabolic function for longer periods.[5][6]

Performance Comparison:

Studies have shown that 3D spheroid cultures of primary human hepatocytes exhibit significantly higher and more stable expression and activity of key metabolic enzymes (e.g., CYPs) compared to 2D monolayer cultures.[6] For example, CYP3A4 expression can be up to 27-fold higher in 3D spheroids after 14 days.[6] This enhanced metabolic competence suggests that 3D spheroids would provide a more physiologically relevant model for studying the kinetics of this compound metabolism over extended periods.

Table 2: General Comparison of Cellular Models for Metabolic Studies

FeaturePrimary Hepatocytes (2D Monolayer)Primary Hepatocytes (3D Spheroid)
Enzyme Content Full complement, but declines rapidlyFull complement, maintained for longer duration
Cellular Architecture Flattened monolayer3D structure with cell-cell interactions
Metabolic Activity Declines over hours to daysMore stable and higher for extended periods
Aconitase Activity Contains both mitochondrial and cytosolic isoformsContains both mitochondrial and cytosolic isoforms with likely better preservation
Suitability for this compound Metabolism Good for short-term studiesExcellent for long-term and mechanistic studies
Throughput ModerateModerate to Low
Cost HighHigh

Alternative Models

In Silico Models

Computational or in silico models offer a predictive approach to studying metabolism, reducing the need for extensive laboratory experiments. These models can range from simple quantitative structure-activity relationship (QSAR) models to complex systems biology models of metabolic pathways.

Performance and Application:

In silico models can be used to predict the metabolic fate of a compound and to simulate the flux through metabolic pathways like the TCA cycle.[3][7] These models are valuable for prioritizing compounds for experimental testing and for interpreting complex experimental data. However, their accuracy is dependent on the quality of the input data and the assumptions of the model, necessitating validation with in vitro or in vivo data.[8]

Experimental Protocols

A validated experimental approach is critical for generating reliable data. Below are detailed protocols for sample preparation and a key enzymatic assay for studying this compound metabolism.

Experimental Workflow

The following diagram outlines a typical workflow for validating an in vitro model for this compound metabolism studies.

cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Analysis prep_sub Prepare Subcellular Fractions (Microsomes, S9) incubation Incubate with this compound prep_sub->incubation prep_cell Culture Cellular Models (Hepatocytes 2D/3D) prep_cell->incubation sampling Collect Samples at Time Points incubation->sampling extraction Metabolite Extraction sampling->extraction enzyme_assay Aconitase Activity Assay sampling->enzyme_assay lcms LC-MS/MS Analysis of This compound & Metabolites extraction->lcms data_analysis Data Analysis and Kinetic Modeling lcms->data_analysis enzyme_assay->data_analysis

Caption: Experimental Workflow for In Vitro Model Validation. (Within 100 characters)
Preparation of Liver S9 Fraction and Microsomes

  • Homogenization: Homogenize fresh liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

  • Centrifugation for S9: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.

  • Centrifugation for Microsomes: For microsomes, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction.

  • Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store both S9 and microsomal fractions at -80°C.

  • Protein Quantification: Determine the protein concentration of the fractions using a standard method like the Bradford or BCA assay.

Aconitase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of aconitase by coupling the conversion of isocitrate (formed from cis-aconitate) to α-ketoglutarate by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate Solution: 30 mM cis-aconitate

  • Isocitrate Dehydrogenase (IDH): 1 U/mL

  • NADP+: 2 mM

  • MnCl2: 5 mM

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and MnCl2.

  • Add the sample (e.g., S9 fraction or hepatocyte lysate) to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Add IDH and mix.

  • Initiate the reaction by adding the cis-aconitate substrate solution.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the aconitase activity based on the rate of NADPH formation (extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

LC-MS/MS Analysis of this compound and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites like itaconic acid.

Sample Preparation:

  • Protein Precipitation: To 50 µL of cell lysate or incubation medium, add 150 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-labeled this compound).

  • Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions (Illustrative):

  • Column: A reverse-phase C18 column suitable for polar analytes.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for specific transitions of this compound, itaconic acid, and the internal standard.

Conclusion

The validation of an appropriate in vitro model is paramount for the accurate assessment of this compound metabolism. While subcellular fractions like the S9 fraction can provide initial insights, cellular models, particularly 3D primary hepatocyte spheroids, offer a more physiologically relevant system that better maintains metabolic competence over time. For predictive purposes, in silico models serve as a valuable complementary tool. The selection of the model should be guided by the specific research objectives, balancing the need for physiological relevance with practical considerations of throughput and cost. The experimental protocols provided herein offer a foundation for the rigorous validation of these models.

References

comparative metabolomics of plant species with high aconitic acid accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of plant species known for high accumulation of aconitic acid, a valuable platform chemical with applications in the bioplastic and pharmaceutical industries. The following sections detail the metabolic landscape of these plants, outline the experimental protocols for their analysis, and visualize the key biochemical pathways. This information is intended for researchers, scientists, and drug development professionals interested in the natural production and metabolic engineering of this compound.

Comparative Metabolomics of High this compound Accumulators

Several plant species, particularly within the grass family (Poaceae), are recognized for their significant accumulation of trans-aconitic acid. Sugarcane (Saccharum officinarum) and sweet sorghum (Shorgum bicolor) are the most prominent examples, where this compound can constitute a major fraction of the organic acids in their juices and biomass.[1][2] Other grasses such as maize (Zea mays), wheat (Triticum aestivum), barley (Hordeum vulgare), oats (Avena sativa), and rye (Secale cereale) also accumulate this compound, though typically at lower concentrations.[1]

The accumulation of trans-aconitic acid is thought to confer several survival advantages to these plants, including defense against herbivores and pathogens, and tolerance to aluminum toxicity.[1] It serves as a significant carbon sink and may play a role in regulating the tricarboxylic acid (TCA) cycle.[1]

The table below summarizes the reported concentrations of trans-aconitic acid and related TCA cycle intermediates in high-accumulating species. It is important to note that these values can vary significantly based on the plant cultivar, developmental stage, and environmental conditions.

MetaboliteSugarcane (Saccharum officinarum)Sweet Sorghum (Sorghum bicolor)Maize (Zea mays)Wheat (Triticum aestivum)
trans-Aconitic Acid 0.1 - 0.5% of stalk juice[2]~1% of syrup[2]Predominant organic acid[1]Accumulates as a protective mechanism[1]
1 - 5% of dissolved solids in molasses[2]0.2 - 0.6% of juice (cultivar dependent)[2]
Citric Acid Key precursorKey precursorPrecursor in TCA cyclePrecursor in TCA cycle
cis-Aconitic Acid Intermediate in TCA cycleIntermediate in TCA cycleIntermediate in TCA cycleIntermediate in TCA cycle
Isocitric Acid Intermediate in TCA cycleIntermediate in TCA cycleIntermediate in TCA cycleIntermediate in TCA cycle

Experimental Protocols

The quantification of this compound and other organic acids in plant tissues is crucial for comparative metabolomics studies. The following is a generalized protocol based on common methodologies employed in the field, primarily utilizing liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Metabolite Extraction
  • Plant Material Fixation: To halt metabolic activity, plant material should be immediately frozen in liquid nitrogen upon collection. For some protocols, microwave fixation (e.g., three 10-second intervals) can be used.[3]

  • Homogenization: The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water).

    • Vortex the mixture thoroughly for 1 minute.

    • Sonicate the sample in an ice bath for 15 minutes.

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis. For some applications, the extract may be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: A column suitable for organic acid analysis, such as a mixed-mode or ion-exchange column, is recommended.[4][5]

    • Mobile Phase: A common mobile phase consists of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and a weak acid (e.g., formic acid) as mobile phase A, and an organic solvent like acetonitrile (B52724) with formic acid as mobile phase B.[5]

    • Gradient Elution: A gradient elution is typically employed to separate a wide range of organic acids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the detection of organic acids.

    • Data Acquisition: Data can be acquired in full scan mode to identify a broad range of metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific organic acids like this compound.[6]

Visualizations

Biosynthesis of trans-Aconitic Acid

The biosynthesis of trans-aconitic acid is intricately linked to the tricarboxylic acid (TCA) cycle. There are two proposed mechanisms for its formation in plants. The primary, well-established pathway involves the isomerization of citrate (B86180) to isocitrate via cis-aconitate, catalyzed by the enzyme aconitase. A portion of the cis-aconitate intermediate can be converted to trans-aconitate. A second proposed mechanism involves the direct dehydration of citrate to trans-aconitate.[1]

G Biosynthesis of trans-Aconitic Acid TCA_Cycle TCA Cycle Citrate Citrate TCA_Cycle->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase trans_Aconitate trans-Aconitate (Accumulation) Citrate->trans_Aconitate Citrate Dehydratase (Proposed) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase cis_Aconitate->trans_Aconitate Aconitate Isomerase Isocitrate->TCA_Cycle

Caption: Proposed biosynthetic pathways of trans-aconitic acid from citrate.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of plant tissues, from sample collection to data analysis.

G Comparative Metabolomics Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Analysis Plant_Material Plant Material (e.g., Sugarcane vs. Arabidopsis) Harvesting Harvesting & Freezing (Liquid Nitrogen) Plant_Material->Harvesting Grinding Grinding Harvesting->Grinding Extraction Metabolite Extraction Grinding->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

Caption: A generalized workflow for comparative plant metabolomics.

References

Aconitic Acid's Central Role: A Comparative Analysis of its Fluctuation with aKey Krebs Cycle Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolic intermediates is paramount. This guide provides a comparative analysis of aconitic acid levels in relation to other key players in the Krebs cycle, supported by experimental data. We delve into the methodologies used to obtain this data and visualize the underlying biochemical pathways.

This compound, in its cis-aconitate form, serves as a critical intermediary in the Krebs cycle, positioned in the reversible isomerization reaction between citrate (B86180) and isocitrate, a step catalyzed by the enzyme aconitase.[1] The balance between these three tricarboxylic acids is crucial for cellular energy production and biosynthetic processes. Disruptions in this equilibrium can be indicative of metabolic reprogramming in various disease states, including cancer and neurodegenerative disorders.

Quantitative Comparison of Krebs Cycle Intermediates

The following table summarizes the relative concentrations of this compound and other Krebs cycle intermediates in two colorectal cancer cell lines, HT29 and SW480, in response to treatment with the glutaminase (B10826351) inhibitor CB-839. This compound targets a key pathway that fuels the Krebs cycle in many cancer cells. The data, adapted from a study by Piras et al. (2025), illustrates how targeting one part of cellular metabolism can cause significant shifts in the levels of these crucial intermediates.[2][3]

IntermediateCell LineTreatment (CB-839)Relative Concentration (Control vs. Treated)
Cis-Aconitic Acid HT2910 µMDecreased
15 µMDecreased
20 µMDecreased
SW48010 µMDecreased
15 µMDecreased
20 µMDecreased
Citric Acid HT2910 µMIncreased
15 µMIncreased
20 µMIncreased
SW48010 µMIncreased
15 µMIncreased
20 µMIncreased
Isocitric Acid HT2910 µMDecreased
15 µMDecreased
20 µMDecreased
SW48010 µMDecreased
15 µMDecreased
20 µMDecreased
α-Ketoglutaric Acid HT2910 µMDecreased
15 µMDecreased
20 µMDecreased
SW48010 µMDecreased
15 µMDecreased
20 µMDecreased
Succinic Acid HT2910 µMDecreased
15 µMDecreased
20 µMDecreased
SW48010 µMDecreased
15 µMDecreased
20 µMDecreased
Fumaric Acid HT2910 µMNo Significant Change
15 µMNo Significant Change
20 µMNo Significant Change
SW48010 µMNo Significant Change
15 µMNo Significant Change
20 µMNo Significant Change
Malic Acid HT2910 µMNo Significant Change
15 µMNo Significant Change
20 µMNo Significant Change
SW48010 µMNo Significant Change
15 µMNo Significant Change
20 µMNo Significant Change

Experimental Protocols

The following is a detailed methodology for the quantification of Krebs cycle intermediates in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.

Cell Culture and Metabolite Extraction
  • Cell Lines: HT29 and SW480 colorectal cancer cell lines are cultured in appropriate media (e.g., DMEM for HT29 and L-15 for SW480) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the experimental compound (e.g., CB-839 at 10, 15, and 20 µM) or a vehicle control for a specified duration (e.g., 48 hours).[2][3]

  • Metabolite Extraction:

    • After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Metabolism is quenched by adding ice-cold 80% methanol.

    • The cells are scraped and collected into microcentrifuge tubes.

    • The cell suspension is vortexed and then centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • The supernatant containing the intracellular metabolites is transferred to a new tube and dried using a centrifugal evaporator or a stream of nitrogen.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.[5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of polar Krebs cycle intermediates.

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: The percentage of Mobile Phase B is gradually increased over the run to elute the analytes. A typical gradient might start at 2% B, ramp up to 98% B, and then re-equilibrate at 2% B.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

    • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is optimal for the detection of the acidic Krebs cycle intermediates.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are optimized for each Krebs cycle intermediate. For example, for cis-aconitic acid, a common transition is m/z 173 -> 111.

Visualizing the Krebs Cycle and Experimental Workflow

To better understand the relationships between these metabolites and the experimental process, the following diagrams are provided.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase CisAconitate cis-Aconitate Citrate->CisAconitate Aconitase Isocitrate Isocitrate CisAconitate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Krebs Cycle pathway showing the central position of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Seeding Cell Seeding Treatment Drug Treatment (e.g., CB-839) Seeding->Treatment Wash Wash Cells Treatment->Wash Quench Quench Metabolism Wash->Quench Extract Extract Metabolites Quench->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Assessing the Specificity of Aconitase Inhibitors in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, exists in two isoforms: the mitochondrial (ACO2) and cytosolic (ACO1) forms. While both catalyze the isomerization of citrate (B86180) to isocitrate, their distinct cellular localizations and additional functions—ACO1 as the iron regulatory protein 1 (IRP1)—make the specific targeting of these isoforms a critical consideration in drug development and metabolic research. This guide provides an objective comparison of common aconitase inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their cellular models.

Comparison of Aconitase Inhibitor Specificity

The specificity of an inhibitor for either the mitochondrial (ACO2) or cytosolic (ACO1) isoform of aconitase is a key determinant of its utility in cellular studies. The following table summarizes the available quantitative data on the inhibitory concentrations of various compounds against each isoform.

InhibitorTarget Isoform(s)Mechanism of ActionIC50 / Ki (ACO2)IC50 / Ki (ACO1)Cellular Models
Zinc (Zn²⁺) Primarily ACO2Competitive inhibition with citrateKi not specified, but inhibition occurs at near-physiological levels in certain cells.[1]No inhibitory effect observed.[1]Prostate epithelial cells, Rat kidney cells[1]
Fluorocitrate ACO1 and ACO2Competitive inhibition[2]IC50: 0.3 mM, Ki: 3.4 x 10⁻⁸ M[2][3]IC50: 1.2 mM[2]Rat liver cells[2]
Fumarate Primarily ACO2Covalent modification (succination) of cysteine residues in the active site.[4]Dose-dependent inhibition in FH-deficient cells.[4]Effect not extensively studied, but ACO1 also has susceptible cysteine residues.[4]Fumarate hydratase-deficient mouse embryonic fibroblasts (MEFs)[4]
Reactive Oxygen Species (ROS) ACO1 and ACO2Oxidation and disruption of the [4Fe-4S] cluster.[5]Highly sensitive to superoxide (B77818) and other ROS.[5]Sensitive to ROS, leading to its conversion to IRP1.Various cell lines, including human epithelial-like A549 cells.[6]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow for assessing inhibitor specificity, and the logical relationship between the compared inhibitors.

Aconitase Inhibition by ROS ROS Reactive Oxygen Species (ROS) ACO2 Mitochondrial Aconitase (ACO2) [4Fe-4S]²⁺ (Active) ROS->ACO2 Oxidation Isocitrate Isocitrate ACO2->Isocitrate Isomerization ACO2_inactive Inactive ACO2 [3Fe-4S]⁺ TCA_Cycle TCA Cycle (Energy Production) ACO2_inactive->TCA_Cycle Inhibited Citrate Citrate Citrate->ACO2 Isocitrate->TCA_Cycle

Aconitase inhibition by ROS.

Workflow for Assessing Inhibitor Specificity start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Aconitase Inhibitor start->treatment lysis Cell Lysis treatment->lysis fractionation Subcellular Fractionation (Centrifugation) lysis->fractionation mito Mitochondrial Fraction (ACO2) fractionation->mito cyto Cytosolic Fraction (ACO1) fractionation->cyto assay_mito Aconitase Activity Assay (Spectrophotometric or In-Gel) mito->assay_mito assay_cyto Aconitase Activity Assay (Spectrophotometric or In-Gel) cyto->assay_cyto analysis Data Analysis (IC50/Ki Determination) assay_mito->analysis assay_cyto->analysis

Experimental workflow for specificity assessment.

Comparison of Aconitase Inhibitors Inhibitors Aconitase Inhibitors Zinc Zinc (Zn²⁺) Inhibitors->Zinc Fluorocitrate Fluorocitrate Inhibitors->Fluorocitrate Fumarate Fumarate Inhibitors->Fumarate ROS ROS Inhibitors->ROS ACO2_specific ACO2 Specific Zinc->ACO2_specific Highly Specific for ACO2 Both_isoforms Non-specific Fluorocitrate->Both_isoforms Inhibits both ACO1 and ACO2 ACO2_succination ACO2 Specific (Context-Dependent) Fumarate->ACO2_succination Specific for ACO2 via Succination ROS->Both_isoforms Inhibits both ACO1 and ACO2

Logical relationship of inhibitor specificity.

Experimental Protocols

Subcellular Fractionation to Separate Mitochondrial and Cytosolic Fractions

This protocol is essential for distinguishing the activity of ACO2 from ACO1.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.

  • Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenize the cells with a Dounce homogenizer (approximately 20-30 strokes).

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new tube. This contains the cytosolic and mitochondrial fractions.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant is the cytosolic fraction (containing ACO1) .

  • The pellet contains the mitochondrial fraction (containing ACO2) . Resuspend the mitochondrial pellet in an appropriate assay buffer.

Aconitase Activity Assay (Spectrophotometric)

This assay measures the conversion of citrate to isocitrate.

Materials:

  • Cytosolic and mitochondrial fractions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate solution (e.g., 20 mM citrate)

  • Isocitrate dehydrogenase (IDH)

  • NADP⁺

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • To each well of a 96-well plate, add the cytosolic or mitochondrial fraction.

  • Add the assay buffer, NADP⁺, and IDH to each well.

  • To test the effect of an inhibitor, add the desired concentration of the inhibitor to the appropriate wells and incubate for a specified time.

  • Initiate the reaction by adding the citrate substrate solution.

  • Immediately measure the absorbance at 340 nm (for NADPH formation) at regular intervals for 10-20 minutes.

  • The rate of increase in absorbance is proportional to the aconitase activity.

  • Calculate the percentage of inhibition compared to an untreated control to determine the IC50 values.

In-Gel Aconitase Activity Assay

This method allows for the simultaneous visualization and quantification of ACO1 and ACO2 activity.

Materials:

  • Whole-cell lysate or subcellular fractions

  • Native polyacrylamide gel electrophoresis (PAGE) apparatus

  • Activity staining solution (e.g., 100 mM Tris-HCl pH 8.0, 10 mM cis-aconitate, 2 mM NADP⁺, 1 U/mL isocitrate dehydrogenase, 0.2 mg/mL nitro-blue tetrazolium (NBT), and 0.03 mg/mL phenazine (B1670421) methosulfate (PMS))

Procedure:

  • Run the protein samples on a native PAGE gel to separate proteins based on their native charge and size.

  • After electrophoresis, incubate the gel in the activity staining solution in the dark at 37°C.

  • Aconitase activity will appear as dark blue formazan (B1609692) bands where the enzyme is located on the gel. ACO1 and ACO2 will migrate to different positions.

  • The intensity of the bands can be quantified using densitometry to compare the activity of each isoform in the presence and absence of inhibitors.

By employing these protocols and considering the comparative data presented, researchers can more effectively assess the specificity of aconitase inhibitors in their chosen cellular models, leading to more precise and reliable experimental outcomes.

References

Safety Operating Guide

Immediate Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of aconitic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely. The information is based on established safety data sheets and laboratory chemical handling protocols.

Before handling this compound, it is essential to be aware of its potential hazards and the necessary safety precautions. While some regulations may not classify it as hazardous, it is widely considered an irritant.[1] Therefore, treating it with care is imperative.

  • Primary Hazards :

    • Causes serious eye irritation.[2][3]

    • Causes skin irritation.[2][3]

    • May cause respiratory irritation, especially in powder form.[2]

  • Handling :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[4][5]

    • Avoid generating dust.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

    • Wash hands thoroughly after handling the chemical.[2]

Required Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling and disposing of this compound:

PPE CategorySpecification
Eye and Face Tight-sealing safety goggles or a face shield.[6]
Hand Chemical-resistant gloves, such as nitrile or neoprene.[5]
Body A laboratory coat.[5][6]
Respiratory If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[6]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is mixed with other hazardous substances. Under no circumstances should this compound be disposed of directly into drains or sewer systems without neutralization. [1][2]

Method 1: Disposal of Large Quantities or Contaminated Waste

This is the required method for large volumes of this compound or any quantity that is contaminated with other hazardous materials.

  • Containment : Keep the this compound waste in its original container or a clearly labeled, sealed, and chemically compatible waste container.[4] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.[4]

  • Labeling : Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture.

  • Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

  • Professional Disposal : Arrange for pickup and disposal through a licensed hazardous waste disposal company.[2][4] Your institution's EHS department will manage this process. Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations.[2]

Method 2: Neutralization and Disposal of Small, Uncontaminated Quantities

For very small quantities of uncontaminated this compound solution, neutralization may be an acceptable disposal method, subject to local wastewater regulations.[5] Always verify this procedure is compliant with your institution's policies.

Experimental Protocol: Neutralization of this compound

This protocol outlines the steps to neutralize small quantities of this compound for disposal.

  • Preparation : Perform all steps in a chemical fume hood while wearing the required PPE.

  • Dilution : Slowly and carefully add the acidic solution to a large beaker containing at least 10 times its volume of cold water. Caution: Always add acid to water, never the other way around, to control any exothermic reaction. [5]

  • Neutralization : While stirring the diluted solution continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash).[5] Be aware that this will generate carbon dioxide gas; add the base slowly to prevent excessive foaming and splashing.[5]

  • pH Monitoring : Use pH paper or a calibrated pH meter to check the pH of the solution. Continue adding the weak base incrementally until the pH is within a neutral range of 6.0 to 8.0.[5]

  • Final Disposal : Once the solution is neutralized, it can typically be poured down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), as permitted by local regulations.[5]

Quantitative Data for Neutralization

ParameterGuidelineRationale
Acid Dilution Ratio 1 part acid to 10 parts cold water[5]To safely dissipate heat generated during dilution.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃)[5]Weak bases ensure a controlled, safer reaction.
Target pH Range 6.0 – 8.0[5]To comply with typical wastewater discharge limits.
Post-Neutralization Flush Minimum of 20 parts water[5]To ensure thorough dilution in the sanitary system.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated assess Assess Waste: - Quantity? - Contaminated with other hazardous chemicals? start->assess small_uncontaminated Small Quantity & Uncontaminated? assess->small_uncontaminated neutralize Follow Neutralization Protocol (Method 2) small_uncontaminated->neutralize Yes large_contaminated Large Quantity OR Contaminated Waste small_uncontaminated->large_contaminated No check_ph Monitor pH to 6.0 - 8.0 neutralize->check_ph drain_disposal Dispose via Drain with Copious Water (Per local regulations) check_ph->drain_disposal end End: Disposal Complete drain_disposal->end collect_waste Collect in Labeled Hazardous Waste Container (Method 1) large_contaminated->collect_waste licensed_disposal Dispose via Licensed Hazardous Waste Contractor collect_waste->licensed_disposal licensed_disposal->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistics for Handling Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Aconitic Acid, tailored for research and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is recognized as a hazardous substance requiring careful handling to mitigate risks. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation (Category 2).[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[1][3]
Specific target organ toxicity May cause respiratory irritation (Single Exposure, Category 3).[1]
Combustibility Combustible at high temperatures.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact and exposure to this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Tight-sealing safety goggles are recommended. A face shield may be required for additional protection.[4]To protect against splashes that can cause serious eye irritation.[1][3]
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[5]To prevent skin irritation from direct contact.[1][3]
Body Protection A lab coat is the minimum requirement.[2][6] For larger quantities, an impervious apron should be worn.[6]To protect skin and clothing from splashes and spills.[4]
Respiratory Protection Not required under normal use with adequate ventilation.[1] If dust is generated or exposure limits are exceeded, a NIOSH/MSHA approved dust respirator should be used.[2]To prevent respiratory tract irritation from inhaling dust.[1][2]

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Verify that the work area is well-ventilated, preferably using a local exhaust ventilation system or a fume hood.[2][3][5]

  • Assemble all necessary PPE as detailed in the table above.

  • Have spill control materials, such as neutralizing and absorbent agents, available.[6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Do not breathe in the dust; minimize dust generation during handling.[2][8]

  • Weigh and transfer the chemical in a ventilated enclosure if possible.

  • When preparing solutions, always add acid to water, never the other way around, to prevent violent spattering.[6]

  • Wash hands thoroughly after handling the substance.[1][3]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][5][8]

  • Keep away from incompatible materials such as strong oxidizing agents and alkalis.[1][2][7][5]

  • Keep away from food, drink, and animal feedingstuffs.[5]

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in compliance with all applicable local, regional, and national regulations.[1][3]

1. Waste Characterization:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

2. Container Management:

  • Use properly labeled, sealed containers for waste collection.[8]

  • Do not mix with other waste materials.[8]

  • Handle uncleaned containers as you would the product itself.[8]

3. Disposal Method:

  • Engage a licensed waste disposal company for the disposal of surplus and non-recyclable solutions.[3][8]

  • One approved method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do not empty into drains or release into the environment.[1][3]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[3][5] If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the person to fresh air.[3][5] If they feel unwell, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting. Seek medical attention if large quantities are swallowed or if the person feels unwell.[2][5]

Spill Response:

  • Small Spills:

    • Wear the appropriate PPE, including respiratory protection if dust is present.[2]

    • Cover powder spills to minimize dust spreading.

    • Mechanically take up the spill and place it in a suitable, labeled container for disposal.[5]

    • Clean the contaminated surface thoroughly.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's emergency response team.

Workflow Visualization

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response A Verify Safety Equipment (Eyewash, Shower) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Store in Cool, Dry, Well-Ventilated Area E->F Post-Experiment G Segregate Waste E->G Generate Waste H Label Waste Container G->H I Arrange for Licensed Disposal H->I J Spill Occurs L Follow Spill Cleanup Procedure J->L K Exposure Occurs M Administer First Aid K->M

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aconitic acid
Reactant of Route 2
Reactant of Route 2
Aconitic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.